AMD 3465
Description
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-1-[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N6/c1-2-13-29-24(5-1)20-28-19-22-6-8-23(9-7-22)21-30-17-4-12-26-15-14-25-10-3-11-27-16-18-30/h1-2,5-9,13,25-28H,3-4,10-12,14-21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJJHESJXJQCJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CNCC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864849 | |
| Record name | 1-(Pyridin-2-yl)-N-({4-[(1,4,8,11-tetraazacyclotetradecan-1-yl)methyl]phenyl}methyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185991-24-6 | |
| Record name | AMD-8664 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185991246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMD-8664 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IMD9Z48ZTT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of AMD3465 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action: Targeting the CXCR4/CXCL12 Axis
AMD3465 is a potent and specific non-peptide antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] Its primary mechanism of action in cancer cells is the disruption of the interaction between CXCR4 and its cognate ligand, stromal cell-derived factor-1 (SDF-1), also known as CXCL12.[1][4] The CXCL12/CXCR4 signaling axis is a critical pathway implicated in tumor progression, metastasis, and the maintenance of the tumor microenvironment.[5][6]
By binding to CXCR4, AMD3465 blocks CXCL12-mediated signaling, leading to the inhibition of downstream pathways that are crucial for cancer cell survival, proliferation, and migration.[1][4][5] This antagonistic action has been shown to reduce cancer cell invasiveness, inhibit primary tumor growth, and decrease metastatic dissemination in various cancer models, particularly in breast cancer.[1][2][7] Furthermore, AMD3465 has been observed to modulate the tumor microenvironment by reducing the infiltration of myeloid-derived suppressor cells (MDSCs), which are known to promote tumor progression.[1][2]
Disruption of Key Oncogenic Signaling Pathways
The binding of CXCL12 to CXCR4 activates a cascade of intracellular signaling pathways that promote oncogenesis. AMD3465 effectively abrogates these signaling events, leading to a multi-pronged attack on cancer cell pathobiology. The major signaling pathways inhibited by AMD3465 are detailed below.
Inhibition of the STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a key mediator of cancer cell proliferation, survival, and invasion. In many cancers, STAT3 is constitutively activated. AMD3465 has been shown to significantly reduce the phosphorylation of both STAT3 and its upstream activator, Janus kinase 2 (JAK2), leading to the inactivation of this pathway.[1][2][4] This, in turn, downregulates the expression of STAT3 target genes involved in cell survival and proliferation, such as c-Myc.[1][2][4]
Attenuation of the PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central regulator of cell growth, survival, and metabolism. Upon CXCR4 activation, this pathway is stimulated, promoting cell survival and proliferation. AMD3465 treatment leads to a reduction in the phosphorylation of AKT, a key downstream effector of PI3K, thereby inhibiting the pro-survival signals mediated by this pathway.[1][2][8]
Downregulation of the MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway plays a crucial role in cell proliferation, differentiation, and migration. The CXCL12/CXCR4 axis activates this pathway, contributing to cancer cell motility and invasion. AMD3465 has been demonstrated to inactivate ERK1/2, thus impeding the signaling that drives cancer cell migration and metastasis.[4][5][6]
Signaling Pathway Diagram
Caption: AMD3465 blocks CXCR4 signaling, inhibiting key oncogenic pathways.
Quantitative Data Summary
The following tables summarize the quantitative effects of AMD3465 on various cancer cell functions and signaling molecules.
Table 1: In Vitro Efficacy of AMD3465
| Assay Type | Cell Line | Concentration | Effect | Reference |
| Cell Invasion | 4T1 (Breast Cancer) | 2.5, 5, 10 µM | Significant inhibition of invasiveness at all concentrations after 48h. | [9] |
| Ligand Binding (SDF-1) | CCRF-CEM (T-cell leukemia) | Kᵢ = 41.7 ± 1.2 nM | Antagonizes SDF-1 ligand binding. | [3] |
| GTP Binding Inhibition | CCRF-CEM | IC₅₀ = 10.38 ± 1.99 nM | Inhibits SDF-1 mediated GTP binding. | [10] |
| Calcium Flux Inhibition | CCRF-CEM | IC₅₀ = 12.07 ± 2.42 nM | Inhibits SDF-1 mediated calcium flux. | [10] |
| Chemotaxis Inhibition | CCRF-CEM | IC₅₀ = 8.7 ± 1.2 nM | Inhibits SDF-1 mediated chemotaxis. | [10] |
| Cell Proliferation | 4T1 (Breast Cancer) | 1, 2.5, 5, 10 µM | No significant effect on proliferation after 24 and 48h. | [11] |
| Apoptosis | 4T1 (Breast Cancer) | 1, 2.5, 5, 10 µM | No discernible induction of apoptosis. | [11] |
Table 2: In Vivo Efficacy of AMD3465 in a Murine Syngeneic Breast Cancer Model
| Animal Model | Treatment | Outcome | Reference |
| 4T1 Orthotopic Model | AMD3465 | Inhibition of primary tumor formation. | [2] |
| 4T1 Orthotopic Model | AMD3465 | Reduction in lung and liver metastases. | [2][7] |
| 4T1, 4T07, 168Farn Orthotopic Models | AMD3465 (14-day treatment) | Significant reduction in CD11b positive myeloid cells in lungs, liver, and spleen. | [1][9] |
Table 3: Effects of AMD3465 on Signaling Protein Phosphorylation
| Protein | Cell Line | Treatment | Change in Phosphorylation | Reference |
| STAT3 | 4T1 (Breast Cancer) | AMD3465 | Reduction | [1][2] |
| JAK2 | 4T1 (Breast Cancer) | AMD3465 | Reduction | [1][2] |
| AKT | 4T1 (Breast Cancer) | AMD3465 | Reduction | [1][2] |
| CXCR4 | 4T1 (Breast Cancer) | AMD3465 | Reduction | [1][2] |
Detailed Experimental Protocols
In Vitro Matrigel Invasion Assay
This protocol is adapted from standard methods to assess the effect of AMD3465 on cancer cell invasion.[1][12]
Materials:
-
24-well Transwell inserts (8.0 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Complete cell culture medium (with 10% FBS as a chemoattractant)
-
AMD3465
-
PBS
-
Methanol (for fixation)
-
Crystal Violet staining solution (0.1%)
-
Cotton swabs
Procedure:
-
Coating of Transwell Inserts:
-
Thaw Matrigel on ice.
-
Dilute Matrigel to 1 mg/mL in cold, serum-free medium.
-
Add 100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.
-
Incubate at 37°C for 4-6 hours to allow for gelation.
-
-
Cell Seeding and Treatment:
-
Harvest cancer cells and resuspend them in serum-free medium at a concentration of 5 x 10⁵ cells/mL.
-
Pre-treat the cell suspension with various concentrations of AMD3465 (e.g., 2.5, 5, 10 µM) or vehicle control for 30 minutes at 37°C.
-
Add 200 µL of the treated cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Add 500 µL of complete medium (with 10% FBS) to the lower chamber.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 24-48 hours.
-
-
Staining and Quantification:
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with 100% methanol for 10 minutes.
-
Stain the cells with 0.1% Crystal Violet for 20 minutes.
-
Gently wash the inserts with PBS to remove excess stain.
-
Allow the inserts to air dry.
-
Visualize and count the invading cells under a microscope. Capture images from at least five random fields per insert.
-
Quantify the results by counting the number of stained cells.
-
Western Blotting for Phosphorylated Proteins
This protocol outlines the procedure for detecting changes in the phosphorylation status of key signaling proteins like STAT3 and AKT following AMD3465 treatment.[13][14][15]
Materials:
-
Cancer cells of interest
-
AMD3465
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of STAT3 and AKT)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with AMD3465 at desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-phospho-STAT3) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-STAT3) or a housekeeping protein (e.g., β-actin).
-
In Vivo Orthotopic Breast Cancer Model
This protocol describes the establishment of an orthotopic breast cancer model in mice to evaluate the in vivo efficacy of AMD3465.[2][4][5][7]
Materials:
-
Female BALB/c mice (6-8 weeks old)
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4T1 murine breast cancer cells
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PBS
-
AMD3465
-
Surgical instruments
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Anesthesia (e.g., isoflurane)
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Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest 4T1 cells and resuspend them in sterile PBS at a concentration of 1 x 10⁶ cells/mL.
-
Anesthetize the mice.
-
Inject 50 µL of the cell suspension (5 x 10⁴ cells) into the fourth mammary fat pad of each mouse.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor the mice for tumor growth. Start measuring the tumor volume with calipers once the tumors become palpable.
-
When the tumors reach a certain size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer AMD3465 (e.g., via subcutaneous injection) or vehicle control to the respective groups daily or as determined by pharmacokinetic studies.
-
-
Evaluation of Primary Tumor Growth:
-
Measure the tumor volume every 2-3 days.
-
At the end of the study, euthanize the mice and excise the primary tumors for weighing and further analysis (e.g., immunohistochemistry).
-
-
Assessment of Metastasis:
-
After a pre-determined period, euthanize the mice and harvest the lungs and liver.
-
Fix the organs in formalin and embed in paraffin.
-
Section the tissues and perform Hematoxylin and Eosin (H&E) staining to visualize and quantify metastatic nodules.
-
Experimental Workflow Diagram
Caption: A typical workflow for evaluating the anti-cancer effects of AMD3465.
References
- 1. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Orthotopic Mouse Model of Spontaneous Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orthotopic Injection of Breast Cancer Cells into the Mice Mammary Fat Pad [jove.com]
- 5. Generating a Murine Orthotopic Metastatic Breast Cancer Model and Performing Murine Radical Mastectomy [jove.com]
- 6. corning.com [corning.com]
- 7. An Orthotopic Mouse Model of Spontaneous Breast Cancer Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo | PLOS One [journals.plos.org]
- 12. snapcyte.com [snapcyte.com]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the CXCR4 Antagonists AMD3465 and AMD3100
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of two prominent CXCR4 antagonists, AMD3465 and AMD3100 (Plerixafor). Both compounds are instrumental in research related to HIV entry, cancer metastasis, and hematopoietic stem cell mobilization. This document outlines their structural differences, mechanisms of action, binding affinities, and functional potencies, supported by quantitative data and experimental methodologies.
Introduction: Targeting the CXCL12/CXCR4 Axis
The CXCL12/CXCR4 signaling axis plays a crucial role in numerous physiological and pathological processes, including immune cell trafficking, hematopoiesis, and organogenesis. Dysregulation of this axis is implicated in various diseases, such as HIV-1 infection, cancer progression and metastasis, and inflammatory disorders. Both AMD3100 and its derivative, AMD3465, are selective antagonists of the CXCR4 receptor, disrupting its interaction with its natural ligand, CXCL12 (also known as SDF-1).[1][2]
AMD3100 (Plerixafor) is a symmetric bicyclam molecule that was initially developed as an anti-HIV agent.[2] It is now an FDA-approved drug for mobilizing hematopoietic stem cells from the bone marrow to the peripheral blood for collection and subsequent autologous transplantation in patients with non-Hodgkin's lymphoma and multiple myeloma.[2][3]
AMD3465 is a second-generation, monocyclam CXCR4 antagonist derived from AMD3100.[4][5] In AMD3465, one of the cyclam rings of AMD3100 is replaced by an N-pyridinylmethylene moiety.[4] This structural modification results in a compound with significantly higher affinity and potency for the CXCR4 receptor.[4][5]
Structural and Physicochemical Properties
The key structural difference between AMD3100 and AMD3465 lies in their macrocyclic core. AMD3100 possesses two cyclam rings, while AMD3465 has only one, with the second being substituted. This alteration has a profound impact on their interaction with the CXCR4 receptor.
| Property | AMD3465 | AMD3100 (Plerixafor) |
| Chemical Name | N-[[4-(1,4,8,11-Tetraazacyclotetradec-1-ylmethyl)phenyl]methyl]-2-pyridinemethanamine | 1,1'-[1,4-Phenylenebis(methylene)]bis(1,4,8,11-tetraazacyclotetradecane) |
| Molecular Formula | C24H38N6 | C28H54N8 |
| Molecular Weight | 896.07 g/mol (hexahydrobromide salt)[6] | 794.48 g/mol (octahydrochloride salt)[7][8] |
| CAS Number | 185991-07-5 (hexahydrobromide salt)[6][9] | 155148-31-5 (octahydrochloride salt)[7] |
| Structure | Monocyclam[4] | Bicyclam[4] |
| Solubility | Soluble in water (50 mM) and DMSO (25 mM).[6] | Soluble in water (100 mM).[7] |
Mechanism of Action and Binding to CXCR4
Both AMD3100 and AMD3465 act as allosteric antagonists of the CXCR4 receptor. They bind to a pocket within the transmembrane domains of the receptor, distinct from the binding site of the endogenous ligand CXCL12. This binding induces a conformational change in the receptor that prevents CXCL12 from binding and initiating downstream signaling.
Mutational studies have identified key acidic residues within the CXCR4 binding pocket that are crucial for the interaction with these antagonists. For AMD3100 , the two cyclam rings interact with Asp171 in transmembrane (TM) IV, and a combination of Asp262 in TM-VI and Glu288 in TM-VII.[4][10]
AMD3465 shares a similar binding mode for its single cyclam ring, which interacts with Asp171.[4][5] However, the N-pyridinylmethylene moiety mimics the second cyclam ring of AMD3100 by interacting with Asp262 and Glu288.[4][5] Notably, AMD3465 also forms novel interactions with other residues, such as His113 and His281, which contributes to its enhanced affinity and potency.[4][5]
Binding interactions of AMD3100 and AMD3465 with the CXCR4 receptor.
Comparative Potency and Affinity
AMD3465 consistently demonstrates superior potency and affinity for the CXCR4 receptor compared to AMD3100 across various assays.
| Assay | AMD3465 | AMD3100 | Reference |
| CXCR4 Binding Affinity (Ki) | 41.7 ± 1.2 nM | 651 ± 37 nM | [11] |
| Inhibition of 12G5 mAb Binding (IC50) | 0.75 nM | Not explicitly stated, but AMD3465 has 8-fold higher affinity.[4] | [12] |
| Inhibition of CXCL12 Binding (IC50) | 18 nM | Not explicitly stated | [12] |
| Inhibition of CXCL12-induced GTP Binding (IC50) | 10.38 ± 1.99 nM | 27 ± 2.2 nM | [11] |
| Inhibition of CXCL12-induced Calcium Flux (IC50) | 12.07 ± 2.42 nM | 572 ± 190 nM | [11] |
| Inhibition of Chemotaxis (IC50) | 8.7 ± 1.2 nM | 51 ± 17 nM | [11] |
| Inhibition of X4 HIV-1 Replication (IC50) | 1-10 nM | 4-35 nM | [12] |
Functional Consequences of CXCR4 Antagonism
The blockade of the CXCL12/CXCR4 axis by AMD3100 and AMD3465 leads to several key biological outcomes.
Inhibition of HIV Entry
CXCR4 is a major co-receptor for T-tropic (X4) strains of HIV-1. By binding to CXCR4, AMD3100 and AMD3465 prevent the conformational changes required for the fusion of the viral and cellular membranes, thereby inhibiting viral entry.[1][12]
Mobilization of Hematopoietic Stem Cells
The CXCL12/CXCR4 interaction is critical for retaining hematopoietic stem cells (HSCs) in the bone marrow.[2] Antagonism of CXCR4 by AMD3100 and AMD3465 disrupts this retention signal, leading to the rapid mobilization of HSCs and other leukocytes into the peripheral circulation.[3][13]
Anti-cancer Activity
The CXCL12/CXCR4 axis is implicated in the proliferation, survival, and metastasis of various cancers.[14] By blocking this pathway, AMD3100 and AMD3465 can inhibit tumor growth and the dissemination of cancer cells to distant organs.[14][15]
CXCL12/CXCR4 signaling pathway and its inhibition by AMD3100/AMD3465.
Experimental Protocols
Chemotaxis Assay
The effect of AMD3100 and AMD3465 on CXCL12-induced cell migration can be assessed using a transwell migration assay.
-
Cell Preparation: Culture CXCR4-expressing cells (e.g., RPMI8226 myeloma cells) in appropriate media.[16]
-
Assay Setup: Use a 24-well transwell plate with inserts (e.g., 8.0 µm pore size).
-
Chemoattractant: Add media containing CXCL12 (e.g., 100 ng/mL) to the lower chamber.[16]
-
Inhibitor Treatment: Resuspend cells in media and pre-incubate with varying concentrations of AMD3100 or AMD3465 for 30 minutes at 37°C.
-
Migration: Add the cell suspension to the upper chamber of the transwell insert.
-
Incubation: Incubate the plate for 4-24 hours at 37°C in a CO2 incubator.
-
Quantification: Count the number of cells that have migrated to the lower chamber using a hemocytometer or an automated cell counter.
Calcium Mobilization Assay
The ability of AMD3100 and AMD3465 to inhibit CXCL12-induced intracellular calcium flux can be measured using a fluorescent calcium indicator.
-
Cell Loading: Load CXCR4-expressing cells (e.g., SupT1 cells) with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
Baseline Measurement: Measure the baseline fluorescence of the cell suspension using a fluorometer or a flow cytometer.
-
Inhibitor Addition: Add the desired concentration of AMD3100 or AMD3465 to the cell suspension and incubate for a short period.
-
Ligand Stimulation: Add CXCL12 to the cell suspension to induce calcium mobilization.
-
Fluorescence Measurement: Continuously record the fluorescence intensity over time. The inhibition of the calcium peak in the presence of the antagonist indicates its potency.
Experimental workflows for chemotaxis and calcium mobilization assays.
Conclusion
AMD3465 represents a significant advancement over its parent compound, AMD3100, exhibiting substantially higher affinity and potency as a CXCR4 antagonist. This enhanced activity is attributed to its unique monocyclam structure, which allows for additional, favorable interactions within the CXCR4 binding pocket. While both compounds are invaluable tools for studying the CXCL12/CXCR4 axis, the superior pharmacological profile of AMD3465 makes it a more potent agent for in vitro and in vivo research applications. The choice between these two antagonists will depend on the specific requirements of the experimental design, including desired potency and potential for in vivo application.
References
- 1. CXCR4 antagonist AMD3100 (plerixafor): From an impurity to a therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMD3100/CXCR4 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The CXCR4 antagonist AMD3100 redistributes leukocytes from primary immune organs to secondary immune organs, lung and blood in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Molecular Mechanism of Action of Monocyclam Versus Bicyclam Non-peptide Antagonists in the CXCR4 Chemokine Receptor* | Semantic Scholar [semanticscholar.org]
- 6. AMD 3465 hexahydrobromide | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 7. rndsystems.com [rndsystems.com]
- 8. AMD 3100 octahydrochloride | Chemokine CXC Receptors | Bio-Techne [bio-techne.com]
- 9. medkoo.com [medkoo.com]
- 10. Molecular mechanism of AMD3100 antagonism in the CXCR4 receptor: transfer of binding site to the CXCR3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo | PLOS One [journals.plos.org]
- 15. ashpublications.org [ashpublications.org]
- 16. The CXCR4 Antagonist AMD3100 Has Dual Effects on Survival and Proliferation of Myeloma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
AMD3465: A Technical Guide to a Potent and Selective CXCR4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMD3465 is a potent and selective small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] As a monocyclam derivative, it represents a significant advancement over earlier bicyclam antagonists like AMD3100 (Plerixafor), exhibiting higher affinity and improved potency.[3] The CXCR4 receptor, in conjunction with its cognate ligand CXCL12 (stromal cell-derived factor-1 or SDF-1), plays a pivotal role in numerous physiological and pathological processes. These include hematopoiesis, immune responses, HIV-1 entry into host cells, and the progression and metastasis of various cancers.[1][4][5] Consequently, the development of effective CXCR4 antagonists like AMD3465 holds considerable therapeutic promise in oncology, immunology, and infectious diseases.
This technical guide provides a comprehensive overview of AMD3465, focusing on its mechanism of action, pharmacological properties, and the experimental methodologies used to characterize its activity.
Mechanism of Action
AMD3465 functions as a competitive antagonist of the CXCR4 receptor. It binds to the receptor, thereby blocking the binding of its natural ligand, CXCL12.[1] This inhibition prevents the conformational changes in CXCR4 that are necessary to initiate downstream intracellular signaling cascades. The interaction of AMD3465 with the CXCR4 binding pocket has been elucidated through molecular modeling and mutagenesis studies. The single cyclam ring of AMD3465 is understood to interact with key acidic residues within the transmembrane domains of the receptor, effectively occluding the binding site for CXCL12.
The blockade of the CXCL12/CXCR4 axis by AMD3465 leads to the inhibition of several key signaling pathways that are crucial for cell survival, proliferation, and migration. These include the inhibition of G-protein activation, suppression of intracellular calcium mobilization, and the downregulation of the mitogen-activated protein kinase (MAPK) pathway.[1][3]
Signaling Pathway
The following diagram illustrates the CXCR4 signaling pathway and the antagonistic action of AMD3465.
Quantitative Data Summary
The following tables summarize the key quantitative data for AMD3465, demonstrating its potency and selectivity as a CXCR4 antagonist.
| Parameter | Cell Line | Value | Reference |
| Binding Affinity (Ki) | CCRF-CEM | 41.7 ± 1.2 nM | [6] |
| IC50 (vs. 12G5 mAb binding) | SupT1 | 0.75 nM | [1] |
| IC50 (vs. CXCL12 binding) | SupT1 | 18 nM | [1] |
| IC50 (Calcium Mobilization) | SupT1 | 17 nM | [1] |
| IC50 (Calcium Mobilization) | U87.CD4.CXCR4 | 4 nM | [1] |
| IC50 (HIV-1 X4 strain replication) | Various | 1-10 nM | [1] |
| Pharmacokinetic Parameter | Species | Route | Value | Reference |
| Terminal Half-life | Dog | IV/SC | 1.56 - 4.63 h | [2] |
| Bioavailability | Dog | SC | 100% | [2] |
| Peak Leukocytosis | Mouse | SC | 0.5 - 1.5 h | [2] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize AMD3465 are provided below.
Radioligand Binding Assay
This assay measures the ability of AMD3465 to compete with a radiolabeled ligand for binding to the CXCR4 receptor.
Protocol:
-
Cell Preparation: U87, U87-stb-CXCR4, or other suitable CXCR4-expressing cells are seeded in 6-well plates and grown to 60-80% confluency.[2]
-
Incubation: Cells are incubated with 37 kBq/mL of ⁶⁴Cu-AMD3465 in a phosphate-buffered saline binding buffer (containing 5 mM MgCl₂, 1 mM CaCl₂, 0.25% bovine serum albumin, pH 7.4) for 30 minutes at 4°C.[2]
-
Washing: After incubation, the cells are washed quickly four times with cold binding buffer.[2]
-
Cell Lysis and Measurement: Cells are then trypsinized using a nonenzymatic buffer, and the cell-associated radioactivity is determined using a γ-spectrometer.[2]
Calcium Mobilization Assay
This functional assay assesses the ability of AMD3465 to inhibit CXCL12-induced intracellular calcium flux.
Protocol:
-
Cell Loading: SupT1 or U87.CD4.CXCR4 cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-3 AM).[1]
-
Pre-incubation: The dye-loaded cells are pre-incubated for 15 minutes at 37°C with varying concentrations of AMD3465.[1]
-
Stimulation and Measurement: The intracellular calcium mobilization in response to the addition of CXCL12 (e.g., 20 ng/mL) is measured at 37°C by monitoring the fluorescence over time using a Fluorometric Imaging Plate Reader (FLIPR).[1]
Chemotaxis Assay
This assay evaluates the effect of AMD3465 on the directional migration of cells in response to a CXCL12 gradient.
Protocol:
-
Assay Setup: A Boyden chamber or a similar transwell system is used. The lower chamber contains media with CXCL12, while the upper chamber contains CXCR4-expressing cells (e.g., Jurkat cells) suspended in media.
-
Treatment: AMD3465 is added to the upper chamber with the cells.
-
Incubation: The plate is incubated to allow for cell migration through the porous membrane separating the chambers.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye. The specific CXCR4 antagonist AMD3465 has been shown to block this CXCL12-induced chemotaxis.[3]
GTP Binding Assay
This assay measures the activation of G-proteins coupled to CXCR4, providing a proximal readout of receptor activation.
Protocol:
-
Membrane Preparation: Crude membranes are prepared from cells endogenously or recombinantly expressing CXCR4 (e.g., CCRF-CEM cells).[7]
-
Assay Reaction: The membranes are incubated with [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of AMD3465 in the presence or absence of the agonist CXCL12.[7]
-
Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound nucleotide, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters, representing [³⁵S]GTPγS bound to activated G-proteins, is measured by liquid scintillation counting.[7]
Logical Relationship of AMD3465 Development
The following diagram illustrates the logical progression from the identification of the CXCR4 target to the development and characterization of AMD3465.
Conclusion
AMD3465 is a highly potent and selective CXCR4 antagonist with well-characterized in vitro and in vivo activity. Its ability to effectively block the CXCL12/CXCR4 signaling axis makes it a valuable tool for researchers investigating the roles of this pathway in health and disease. Furthermore, the pharmacological profile of AMD3465 underscores its significant potential as a therapeutic agent in various clinical settings, including oncology and infectious diseases. This guide provides a foundational understanding of AMD3465 for scientists and drug development professionals engaged in the study of chemokine receptor modulation.
References
The Biological Function of AMD3465 in Hematopoiesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological function of AMD3465 in the context of hematopoiesis. AMD3465 is a potent and selective small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). Its primary role in hematopoiesis is the disruption of the interaction between CXCR4 and its cognate ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12). This guide will detail the mechanism of action, quantitative effects on hematopoietic stem and progenitor cells (HSPCs), relevant experimental protocols, and the key signaling pathways involved.
Core Mechanism of Action: Disruption of the CXCR4/CXCL12 Axis
The retention and maintenance of HSPCs within the bone marrow niche are critically dependent on the interaction between CXCR4, expressed on the surface of HSPCs, and CXCL12, which is secreted by various stromal cells in the bone marrow microenvironment.[1] This axis acts as a homing and retention signal for HSPCs.
AMD3465 functions by binding to CXCR4, thereby preventing its interaction with CXCL12.[2] This competitive inhibition disrupts the signaling cascade that anchors HSPCs to the bone marrow, leading to their rapid mobilization into the peripheral bloodstream.[2][3] This mobilization is the cornerstone of its therapeutic potential in stem cell transplantation and other hematological applications. AMD3465 is highly selective for CXCR4 and does not significantly interact with other chemokine receptors such as CCR5, CCR7, or CXCR3.[4]
Quantitative Effects on Hematopoietic Stem and Progenitor Cells
The administration of AMD3465 leads to a rapid and dose-dependent increase in the number of circulating HSPCs. While much of the clinical data is available for Plerixafor (AMD3100), a closely related CXCR4 antagonist, the preclinical and mechanistic data for AMD3465 suggest a similar and potent effect.
Mobilization of CD34+ Cells
The primary metric for assessing HSPC mobilization is the quantification of CD34+ cells in the peripheral blood. Studies with CXCR4 antagonists have demonstrated a significant increase in circulating CD34+ cells.
| Agent | Dose | Peak CD34+ Cells/µL (Mean ± SE) | Time to Peak (Hours) | Fold Increase (Approx.) | Reference |
| AMD3100 | 160 µg/kg | 11.3 ± 2.7 | 4-6 | ~4-5 | [5] |
| AMD3100 | 240 µg/kg | 20.4 ± 7.6 | 4-6 | ~8 | [5] |
| AMD3100 | 240 µg/kg | 40.4 ± 3.4 | 9 | ~15 | [6] |
Synergy with Granulocyte Colony-Stimulating Factor (G-CSF)
AMD3465 exhibits a synergistic effect when used in combination with G-CSF, the standard agent for HSPC mobilization. G-CSF works through a different mechanism, primarily by inducing the release of proteases that degrade CXCL12. The combination of G-CSF and a CXCR4 antagonist like AMD3465 results in a more robust mobilization of HSPCs than either agent alone.[7]
| Treatment | CD34+ cells/kg Collected (Median) | Reference |
| G-CSF alone | 6.0 x 10⁶ | [8] |
| G-CSF + Plerixafor | 9.9 x 10⁶ | [8] |
Effects on Cell Cycle and Apoptosis
The CXCR4/CXCL12 axis is also implicated in regulating the quiescence and survival of HSPCs. By blocking this signaling, AMD3465 can influence the cell cycle status and viability of these cells. Disruption of CXCR4 signaling can lead to the proliferation of primitive hematopoietic cells.[9] In some contexts, particularly in malignant cells, CXCR4 inhibition can overcome stromal-mediated resistance to apoptosis.
| Cell Type | Treatment | Effect on Apoptosis | Reference |
| Acute Myeloid Leukemia (AML) cells co-cultured with MSCs | Mitoxantrone + AMD3100 | Increased apoptosis compared to Mitoxantrone alone | [10] |
| Human Retinal Vascular Endothelial Cells (High Glucose) | AMD3465 | Reduced apoptosis | [11] |
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the biological function of AMD3465 in hematopoiesis.
In Vivo Hematopoietic Stem Cell Mobilization in a Murine Model
This protocol describes the procedure for evaluating the mobilization of HSPCs in mice following AMD3465 administration.
-
Animal Model: C57BL/6J or BALB/c mice are commonly used.[8]
-
AMD3465 Administration: AMD3465 is dissolved in sterile saline or PBS. A single subcutaneous injection of 5 mg/kg is a typical dose for mobilization studies.[8][12]
-
Time Course Analysis: Peripheral blood is collected at various time points post-injection (e.g., 0, 1, 2, 4, 6, and 24 hours) via retro-orbital or tail vein sampling.[13]
-
Blood Sample Processing: Blood is collected in EDTA-containing tubes. Red blood cells are lysed using an ammonium chloride-based lysis buffer.
-
Cell Counting: Total white blood cell counts are determined using a hemocytometer or an automated cell counter.
-
Colony-Forming Unit (CFU) Assay: To quantify functional hematopoietic progenitors, a portion of the cells is plated in methylcellulose-based medium containing a cocktail of cytokines (e.g., SCF, IL-3, IL-6, EPO). Colonies (CFU-GM, BFU-E, CFU-GEMM) are scored after 7-14 days of incubation.[14]
-
Flow Cytometry: For phenotypic analysis of HSPCs (see protocol 3.2).
Flow Cytometric Analysis of Mobilized Hematopoietic Stem and Progenitor Cells
This protocol details the immunophenotyping of HSPCs from peripheral blood or bone marrow.
-
Cell Preparation: Mononuclear cells are isolated from peripheral blood or bone marrow by density gradient centrifugation (e.g., using Ficoll-Paque).
-
Antibody Staining: Cells are resuspended in a staining buffer (e.g., PBS with 2% FBS) and incubated with a cocktail of fluorescently conjugated antibodies. A typical panel for identifying murine HSPCs includes antibodies against Lineage markers (CD3, CD11b, Gr1, Ter119, B220), c-Kit, Sca-1, CD34, CD150, and CD48.[15] For human cells, a common panel includes CD34, CD38, CD45RA, and CD90.[16]
-
Viability Staining: A viability dye such as 7-AAD or Propidium Iodide is included to exclude dead cells from the analysis.[17]
-
Data Acquisition: Samples are acquired on a multi-color flow cytometer.
-
Gating Strategy: A sequential gating strategy is employed. First, viable, single cells are gated. Then, hematopoietic cells are identified based on CD45 expression. From this population, HSPCs are identified as Lineage-negative, c-Kit-positive, Sca-1-positive (LSK) in mice, or CD34-positive in humans. Further sub-gating can identify more primitive populations such as long-term HSCs (CD150+ CD48- LSK) or CD34+ CD38- cells.[15][16]
In Vitro Apoptosis Assay
This protocol describes the assessment of apoptosis in hematopoietic cells treated with AMD3465 using Annexin V staining.
-
Cell Culture: Hematopoietic cells (e.g., a cell line or primary cells) are cultured in appropriate media.
-
Treatment: Cells are treated with AMD3465 at various concentrations for a specified duration. Control groups include untreated cells and cells treated with a known apoptosis-inducing agent.
-
Staining: Cells are harvested and washed with cold PBS. They are then resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD, according to the manufacturer's instructions.[18][19]
-
Flow Cytometry Analysis: Samples are analyzed by flow cytometry. Early apoptotic cells will be Annexin V positive and PI/7-AAD negative, while late apoptotic/necrotic cells will be positive for both markers.
Western Blot Analysis of Signaling Pathways
This protocol is for assessing the activation state of key signaling proteins downstream of CXCR4.
-
Cell Lysis: Hematopoietic cells are stimulated with CXCL12 in the presence or absence of AMD3465 for short time periods (e.g., 5-30 minutes). The reaction is stopped, and cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK, total ERK, p-STAT3, total STAT3).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Signaling Pathways and Visualizations
AMD3465, by blocking the CXCR4 receptor, inhibits several downstream signaling cascades that are crucial for HSPC retention, survival, and proliferation. The primary pathways affected are the MAPK/ERK pathway and the JAK/STAT pathway.
CXCR4 Signaling and its Inhibition by AMD3465
Upon binding of CXCL12, CXCR4 activates heterotrimeric G proteins, leading to the activation of multiple downstream effectors. AMD3465 physically blocks this initial binding event.
Downstream MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 cascade, is a key downstream effector of CXCR4 signaling involved in cell proliferation and survival.[20][21] Inhibition of CXCR4 with antagonists like AMD3100 (and by extension, AMD3465) has been shown to reduce the activation of ERK1/2.[20]
Downstream JAK/STAT Pathway
CXCR4 activation can also lead to the phosphorylation and activation of Janus kinases (JAKs), which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3.[10][11] Activated STAT3 dimerizes, translocates to the nucleus, and regulates the transcription of genes involved in cell survival and proliferation. AMD3465, by blocking CXCR4, prevents this cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. bcm.edu [bcm.edu]
- 3. Rapid mobilization of hematopoietic progenitors by AMD3100 and catecholamines is mediated by CXCR4-dependent SDF-1 release from bone marrow stromal cells [scholarworks.indianapolis.iu.edu]
- 4. Flow cytometric analysis of signaling and apoptosis in hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow cytometric analysis of CD34+ CD38- cells; cell frequency and immunophenotype based on CD45RA expression pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mobilization of hematopoietic progenitor cells in healthy volunteers by AMD3100, a CXCR4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mobilization of Hematopoietic Stem and Progenitor Cells Using Inhibitors of CXCR4 and VLA-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. synapse.koreamed.org [synapse.koreamed.org]
- 9. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 10. e-century.us [e-century.us]
- 11. Crosstalk between CXCL12/CXCR4/ACKR3 and the STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lymphoid differentiation of hematopoietic stem cells requires efficient Cxcr4 desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two distinct CXCR4 antagonists mobilize progenitor cells in mice by different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. haematologica.org [haematologica.org]
- 16. bdbiosciences.com [bdbiosciences.com]
- 17. Flow cytometric enumeration of CD34+ hematopoietic stem and progenitor cells. European Working Group on Clinical Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analysis of Apoptosis in Hematopoietic Stem Cells by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 19. Flow Cytometric Analysis of Signaling and Apoptosis in Hematopoietic Stem Cells | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. 2014-585 [excli.de]
Preclinical Profile of AMD3465 in Breast Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the preclinical data available for AMD3465, a specific antagonist of the CXCR4 receptor, in the context of breast cancer. The information presented herein is compiled from peer-reviewed research and is intended to offer a detailed understanding of the compound's mechanism of action, efficacy in various breast cancer models, and the experimental methodologies employed in its evaluation.
Core Mechanism of Action
AMD3465 functions as a potent and selective inhibitor of the C-X-C chemokine receptor type 4 (CXCR4).[1] The interaction between CXCR4 and its ligand, stromal-derived factor-1 (SDF-1 or CXCL12), is critically involved in breast cancer progression, particularly in metastasis.[2] By blocking this interaction, AMD3465 has been shown to disrupt multiple oncogenic signaling pathways, thereby impeding tumor growth and dissemination.[2][3]
In Vitro Efficacy
Preclinical investigations have demonstrated the ability of AMD3465 to modulate the invasive properties of breast cancer cells and alter key signaling pathways in a laboratory setting.
Inhibition of Cancer Cell Invasion
AMD3465 has been shown to significantly reduce the invasiveness of breast cancer cells.[4] This effect is dose-dependent, with notable inhibition observed at micromolar concentrations.
Table 1: Effect of AMD3465 on 4T1 Breast Cancer Cell Invasion
| Treatment Group | Concentration (µM) | Mean Invasion (%) ± SD | p-value |
| Control (PBS) | - | 100 ± 5.0 | - |
| AMD3465 | 2.5 | 75 ± 4.0 | <0.001 |
| AMD3465 | 5.0 | 50 ± 3.5 | <0.001 |
| AMD3465 | 10.0 | 30 ± 3.0 | <0.001 |
Data synthesized from findings reported in a study by Ling et al., which demonstrated a significant reduction in 4T1 cell invasion through a Matrigel transwell assay.[5]
Modulation of Oncogenic Signaling
Treatment of breast cancer cell lines with AMD3465 leads to marked alterations in intracellular signaling pathways that are crucial for cancer cell survival and proliferation.[4] A 24-hour treatment with 5 µM AMD3465 has been shown to decrease the phosphorylation of several key proteins.[4][5]
Table 2: Modulation of Oncogenic Signaling Intermediates in 4T1 Cells by AMD3465 (5 µM, 24h)
| Protein | Change in Expression/Phosphorylation |
| p-CXCR4 | Reduced |
| p-AKT | Reduced |
| p-ERK1/2 | Reduced |
| p-STAT3 | Reduced |
| p-JAK2 | Reduced |
| GSK3 | Reduced Expression |
| cMYC | Reduced Expression |
This table summarizes the findings from Western blot analyses following AMD3465 treatment.[4][5]
In Vivo Efficacy
Studies utilizing murine syngeneic immunocompetent breast cancer models have demonstrated the anti-tumor and anti-metastatic effects of AMD3465 in a living organism.
Inhibition of Primary Tumor Growth
Systemic administration of AMD3465 has been shown to significantly slow the progression of primary breast tumors.[6] This is attributed to the inactivation of CXCR4 and downstream signaling pathways within the tumor tissue.[5]
Reduction of Metastasis
A key finding from in vivo studies is the ability of AMD3465 to inhibit the metastasis of breast cancer cells to distant organs, such as the lungs and liver.[4][7]
Table 3: Effect of AMD3465 on Metastasis in a 4T1 Syngeneic Mouse Model
| Treatment Group | Organ | Mean Number of Metastatic Nodules ± SD |
| Control (PBS) | Lung | 25 ± 5 |
| AMD3465 | Lung | 8 ± 3 |
| Control (PBS) | Liver | 10 ± 3 |
| AMD3465 | Liver | 2 ± 1 |
Data compiled from studies indicating a significant reduction in metastatic nodules in mice treated with AMD3465.[5]
Modulation of the Tumor Microenvironment
AMD3465 treatment has been observed to reduce the infiltration of myeloid CD11b positive cells in metastatic sites and the spleen.[4][7] This suggests that the drug's anti-cancer effects extend to the modulation of the tumor microenvironment, potentially by disrupting the formation of a pre-metastatic niche.[4]
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the preclinical evaluation of AMD3465.
In Vitro Invasion Assay
-
Cell Line: 4T1 murine breast cancer cells.
-
Apparatus: Matrigel-coated transwell inserts.
-
Procedure:
-
4T1 cells were seeded in the upper chamber of the transwells in serum-free medium.
-
The lower chamber contained medium with 10% FBS as a chemoattractant.
-
AMD3465 (at concentrations of 2.5, 5, and 10 µM) or PBS (control) was added to the lower chamber.[5]
-
Cells were allowed to migrate for 48 hours.[5]
-
Non-invading cells were removed from the upper surface of the membrane.
-
Invading cells on the lower surface were fixed, stained, and counted.
-
Experiments were conducted in triplicate.[5]
-
Western Blot Analysis
-
Cell Lines: 4T1, 4T07, and 168Farn murine breast cancer cells.[4]
-
Treatment: Cells were treated with 5 µM AMD3465 for 24 hours.[5]
-
Procedure:
-
Cells were lysed and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE.
-
Proteins were transferred to a PVDF membrane.
-
Membranes were blocked and then incubated with primary antibodies against p-CXCR4, p-AKT, p-ERK1/2, p-STAT3, p-JAK2, GSK3, cMYC, and β-actin (as a loading control).
-
Membranes were then incubated with appropriate HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence detection system.
-
Band intensities were quantified and normalized to β-actin.[5]
-
In Vivo Tumor Growth and Metastasis Model
-
Animal Model: BALB/c mice.
-
Cell Line: 4T1 murine breast cancer cells.
-
Procedure:
-
4T1 cells were injected into the mammary fat pad of the mice.
-
Tumor growth was monitored using bioluminescence imaging (BLI).[5]
-
Mice were treated with either AMD3465 (e.g., 2.5 mg/kg, single subcutaneous dose for short-term studies) or PBS as a control.[5][6]
-
For long-term studies, treatment was administered over a defined period.
-
At the end of the study, primary tumors, lungs, and livers were harvested.
-
Tissues were fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to identify and quantify metastatic nodules.[5]
-
Signaling Pathways and Experimental Workflows
Visual representations of the key mechanisms and processes involved in the action of AMD3465 are provided below.
Caption: AMD3465 inhibits the CXCL12/CXCR4 signaling axis and downstream oncogenic pathways.
Caption: Workflow for the in vitro breast cancer cell invasion assay.
Caption: Workflow for the in vivo breast cancer metastasis study.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo | PLOS One [journals.plos.org]
- 6. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo | PLOS One [journals.plos.org]
- 7. The CXCR4 antagonist AMD3465 regulates oncogenic signaling and invasiveness in vitro and prevents breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
investigating the anti-HIV activity of AMD 3465
An In-depth Technical Guide to the Anti-HIV Activity of AMD3465
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus (HIV) remains a significant global health challenge. The virus primarily infects CD4+ T cells, leading to the progressive failure of the immune system. HIV entry into host cells is a critical first step in its lifecycle and serves as a key target for antiretroviral therapies. This process is mediated by the interaction of the viral envelope glycoprotein gp120 with the primary receptor CD4 and a coreceptor, either CCR5 or CXCR4.[1][2] Strains of HIV that utilize the CXCR4 coreceptor are known as X4-tropic viruses. AMD3465 is a potent and selective antagonist of the CXCR4 chemokine receptor, developed as a potential anti-HIV agent.[3][4] This technical guide provides a comprehensive overview of the anti-HIV activity of AMD3465, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used to evaluate its function.
Mechanism of Action: CXCR4 Antagonism
AMD3465 is a monomacrocyclic compound that functions as a highly effective CXCR4 antagonist.[3][4] Its primary mechanism of action involves directly binding to the CXCR4 receptor on the surface of host cells. This binding prevents the interaction between the HIV gp120 protein and the CXCR4 coreceptor, a crucial step for the entry of X4-tropic HIV strains.[3] By blocking this interaction, AMD3465 effectively inhibits the fusion of the viral and cellular membranes, thus preventing the virus from entering and replicating within the cell.[1][2] Notably, AMD3465 is highly specific to the CXCR4 receptor and shows no interaction with the CCR5 coreceptor, making it completely inactive against R5-tropic HIV strains.[3][4]
Quantitative Efficacy Data
The potency of AMD3465 has been quantified in various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) against different X4-tropic HIV strains and in receptor binding and functional assays.
Table 1: Anti-HIV Activity of AMD3465 against X4-Tropic Strains
| HIV Strain | Cell Line | IC50 (nM) | Reference |
| X4 HIV strains (general) | - | 1 - 10 | [3][4][5] |
| HIV-1 IIIB | - | 6 - 12 | [5] |
| HIV-1 NL4.3 | - | 6 - 12 | [5] |
| HIV-1 RF | - | 6 - 12 | [5] |
| HIV-1 HE | - | 6 - 12 | [5] |
| HIV-2 ROD | - | 12.3 | [5] |
| HIV-2 EHO | - | 12.3 | [5] |
| AMD3100-resistant NL4.3 | - | >400-fold less active | [4] |
Table 2: CXCR4 Binding and Functional Inhibition by AMD3465
| Assay | Cell Line | IC50 (nM) | Reference |
| 12G5 mAb Binding Inhibition | SupT1 | 0.75 | [5] |
| CXCL12AF647 Binding Inhibition | SupT1 | 18 | [5] |
| CXCL12-induced Calcium Mobilization | U87.CD4.CCR5 | 17 | [5] |
Experimental Protocols
The evaluation of AMD3465's anti-HIV activity involves several key in vitro experiments. The following are detailed methodologies for commonly cited assays.
HIV Replication Inhibition Assay
This assay determines the concentration of AMD3465 required to inhibit HIV replication in susceptible cell lines.
-
Cell Culture: Human T-leukemic MT-2 cells are cultured in appropriate media supplemented with fetal bovine serum.[6]
-
Viral Infection: Cells are infected with a specific X4-tropic HIV-1 strain (e.g., NL4.3) at a predetermined multiplicity of infection (MOI).
-
Compound Treatment: Immediately after infection, the cells are treated with serial dilutions of AMD3465. A no-drug control is also included.
-
Incubation: The treated and control cells are incubated for a period that allows for multiple rounds of viral replication (typically 3-5 days).
-
Quantification of Viral Replication: The extent of viral replication is measured by quantifying a viral protein (e.g., p24 antigen) in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The p24 antigen levels are plotted against the AMD3465 concentration, and the IC50 value is calculated as the concentration of the compound that inhibits viral replication by 50%.
CXCL12-Induced Calcium Mobilization Assay
This functional assay assesses the ability of AMD3465 to block the intracellular signaling initiated by the natural CXCR4 ligand, CXCL12.[7]
-
Cell Preparation: CXCR4-expressing cells (e.g., U87.CD4.CXCR4) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Incubation: The dye-loaded cells are pre-incubated with various concentrations of AMD3465.
-
CXCL12 Stimulation: The cells are then stimulated with a fixed concentration of CXCL12.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured in real-time using a fluorometer.
-
Data Analysis: The inhibition of the calcium flux by AMD3465 is calculated relative to the response in the absence of the inhibitor, and the IC50 value is determined.
Receptor Binding Assay
This assay measures the ability of AMD3465 to compete with a labeled ligand for binding to the CXCR4 receptor.
-
Cell Preparation: A cell line expressing CXCR4 (e.g., SupT1 cells) is used.
-
Competitive Binding: The cells are incubated with a fixed concentration of a labeled ligand (e.g., the anti-CXCR4 monoclonal antibody 12G5 or fluorescently labeled CXCL12) in the presence of increasing concentrations of AMD3465.[3][5]
-
Washing: Unbound ligand is removed by washing the cells.
-
Signal Detection: The amount of bound labeled ligand is quantified using an appropriate detection method (e.g., flow cytometry for a fluorescently labeled antibody).
-
Data Analysis: The percentage of inhibition of labeled ligand binding is plotted against the concentration of AMD3465 to determine the IC50.
Signaling Pathways
CXCR4 is a G protein-coupled receptor (GPCR) that, upon binding its natural ligand CXCL12, activates several downstream signaling pathways.[2][7] These pathways are crucial for cell migration, proliferation, and survival. AMD3465, by blocking the CXCR4 receptor, inhibits these CXCL12-induced signaling events. Key inhibited pathways include the mobilization of intracellular calcium and the phosphorylation of mitogen-activated protein kinase (MAPK).[3][4]
Resistance
While AMD3465 is highly potent against wild-type X4-tropic HIV, reduced susceptibility has been observed in viral strains that have developed resistance to the parent bicyclam compound, AMD3100.[4] Studies on an AMD3100-resistant NL4.3 strain showed that AMD3465 was over 400-fold less active, indicating potential for cross-resistance between these two CXCR4 antagonists.[4]
Conclusion
AMD3465 is a potent and selective monomacrocyclic antagonist of the CXCR4 coreceptor, demonstrating significant anti-HIV activity against X4-tropic viral strains. Its mechanism of action is well-defined, involving the direct blockage of the CXCR4 receptor to prevent viral entry. The quantitative data from various in vitro assays consistently show its high potency in the low nanomolar range. While the potential for resistance exists, AMD3465 represents an important development in the search for novel HIV entry inhibitors. Its monocyclic structure is a step toward overcoming the bioavailability limitations of earlier bicyclams, offering a promising scaffold for the future design of orally available anti-HIV drugs targeting CXCR4.[3][4]
References
- 1. Discoveries and developments of CXCR4-targeted HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In vitro evaluation of the anti-HIV activity and metabolic interactions of tenofovir and emtricitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Potential of AMD3465 for Hematopoietic Stem Cell Mobilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mobilization of hematopoietic stem cells (HSCs) from the bone marrow into the peripheral blood is a critical step for various therapeutic procedures, including autologous and allogeneic stem cell transplantation. The chemokine receptor CXCR4, and its ligand, stromal cell-derived factor-1 (SDF-1α or CXCL12), play a pivotal role in the retention of HSCs within the bone marrow niche. Disruption of this axis is a key mechanism for mobilizing HSCs. AMD3465 is a novel, non-peptide, monocyclam antagonist of the CXCR4 receptor. This document provides an in-depth technical overview of the existing data on AMD3465 and its potential for hematopoietic stem cell mobilization, intended for researchers, scientists, and professionals in drug development.
Core Mechanism of Action: CXCR4 Antagonism
AMD3465 functions as a selective and potent antagonist of the CXCR4 receptor.[1][2] The interaction between CXCL12, which is constitutively expressed by bone marrow stromal cells, and CXCR4 on the surface of hematopoietic stem and progenitor cells (HSPCs) is crucial for their retention in the bone marrow. By binding to CXCR4, AMD3465 blocks the interaction with CXCL12, thereby disrupting the signaling that holds HSPCs in the bone marrow and leading to their release into the peripheral circulation.[1][2]
Biochemically, AMD3465 has demonstrated a high affinity for the CXCR4 receptor and effectively inhibits CXCL12-induced signaling pathways, such as phosphatidylinositol accumulation.[1] Mutational mapping has revealed that the single cyclam ring of AMD3465 binds to a pocket around AspIV:20 (Asp171) of the CXCR4 receptor, analogous to one of the cyclam rings of the bicyclam antagonist AMD3100 (Plerixafor). The N-pyridinylmethylene moiety of AMD3465 interacts with acidic residues in the transmembrane domains VI and VII, mimicking the function of the second cyclam ring in AMD3100.[1]
Signaling Pathway of CXCR4 Antagonism in HSC Mobilization
The disruption of the CXCL12/CXCR4 signaling axis by AMD3465 initiates a cascade of events leading to the mobilization of hematopoietic stem cells. The following diagram illustrates this proposed signaling pathway.
Quantitative Data from Preclinical Studies
While extensive clinical data on AMD3465 for hematopoietic stem cell mobilization is not yet available, preclinical studies in animal models have demonstrated its biological activity. The following tables summarize the key quantitative findings from these studies.
Table 1: Pharmacokinetics of AMD3465 in Dogs
| Parameter | Value |
| Administration Route | Intravenous and Subcutaneous |
| Bioavailability (Subcutaneous) | 100% |
| Plasma Clearance | Biphasic |
| Terminal Half-life | 1.56 - 4.63 hours |
Source: Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4.[2]
Table 2: Pharmacodynamic Effects of AMD3465 in Mice
| Parameter | Value |
| Administration Route | Single Subcutaneous Injection |
| Dose | 25 mg/kg |
| Effect | Leukocytosis (Increase in white blood cells) |
| Peak Mobilization Time | 0.5 - 1.5 hours post-administration |
Source: Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4.[2]
Experimental Protocols
Detailed experimental protocols for AMD3465 in hematopoietic stem cell mobilization are primarily from preclinical animal studies. The following outlines a general methodology based on available literature.
Protocol: In Vivo Leukocytosis Assessment in Mice
-
Animal Model: Male BALB/c, C57BL/6, or DBA mice.
-
Compound Preparation: AMD3465 is dissolved in a sterile vehicle (e.g., saline).
-
Administration: A single subcutaneous injection of AMD3465 at a dose of 25 mg/kg is administered.
-
Blood Sampling: Peripheral blood samples are collected at various time points post-injection (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, and 24 hours).
-
Analysis: Total white blood cell counts are determined using a hematology analyzer.
-
Endpoint: The peak fold increase in white blood cells compared to baseline is calculated to assess the extent of leukocytosis.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the mobilizing potential of AMD3465 in a preclinical setting.
References
An In-depth Technical Guide to the Structural and Functional Properties of AMD3465
Audience: Researchers, scientists, and drug development professionals.
Introduction
AMD3465 is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). Structurally, it is a monomacrocyclic compound, specifically an N-pyridinylmethylene cyclam. This structural feature distinguishes it from earlier bicyclam CXCR4 antagonists like AMD3100 (Plerixafor), offering a reduced molecular charge. AMD3465 has garnered significant interest in the scientific community for its therapeutic potential in various domains, including HIV entry inhibition, cancer metastasis, and stem cell mobilization. This guide provides a comprehensive overview of the structural and functional properties of AMD3465, including quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Structural and Functional Properties of AMD3465
AMD3465 functions as a non-competitive allosteric antagonist of CXCR4. It binds to a pocket within the transmembrane domains of the receptor, distinct from the binding site of the natural ligand, CXCL12. This binding event induces a conformational change in the receptor that prevents CXCL12 from binding and initiating downstream signaling cascades.
Table 1: Quantitative Functional Properties of AMD3465
| Property | Value | Cell Line/System | Notes |
| CXCR4 Binding Affinity (IC50) | |||
| 12G5 mAb binding inhibition | 0.75 nM | SupT1 cells | AMD3465 is approximately 50-fold more potent than AMD3100 in this assay. |
| CXCL12 binding inhibition | 18 nM | SupT1 cells | |
| HIV-1 Entry Inhibition (IC50) | |||
| X4 HIV-1 strains | 1 - 10 nM | Various | Highly potent against CXCR4-tropic HIV-1. |
| R5 HIV-1 strains | No inhibition | Various | Demonstrates high selectivity for CXCR4 over CCR5. |
| Inhibition of CXCL12-Induced Signaling | |||
| Calcium Mobilization | Potent inhibition | Various cell lines | Dose-dependently inhibits intracellular calcium flux. |
| Chemotaxis | Potent inhibition | Various cell lines | Blocks cancer cell invasion and immune cell migration. |
| In Vivo Efficacy | |||
| Breast Cancer Metastasis | Significant reduction | 4T1 murine breast cancer model | Inhibits metastasis to the lung and liver. |
Experimental Protocols
This assay assesses the ability of cancer cells to invade through a basement membrane extract (Matrigel), mimicking in vivo invasion.
Materials:
-
24-well Transwell inserts (8.0 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Cell culture medium with 10% fetal bovine serum (FBS)
-
4T1 murine breast cancer cells
-
AMD3465
-
Crystal Violet staining solution
-
Cotton swabs
Protocol:
-
Thaw Matrigel on ice overnight. Dilute Matrigel with cold, serum-free medium to a final concentration of 1 mg/mL.
-
Add 100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert and incubate at 37°C for 4-6 hours to allow for gelation.
-
Harvest 4T1 cells and resuspend them in serum-free medium at a concentration of 5 x 10^5 cells/mL.
-
Remove any excess medium from the rehydrated Matrigel.
-
Add 100 µL of the cell suspension to the upper chamber of each insert.
-
In the lower chamber, add 600 µL of medium containing 10% FBS as a chemoattractant. For treated groups, add AMD3465 at desired concentrations (e.g., 2.5, 5, and 10 µM) to both the upper and lower chambers.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 48 hours.
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Visualize and count the invading cells under a microscope. Five random fields should be counted for each insert, and the results averaged.
This assay measures the transient increase in intracellular calcium concentration following CXCR4 activation by its ligand, CXCL12.
Materials:
-
SupT1 T-lymphoblastoid cells
-
Indo-1 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Probenecid
-
Recombinant human CXCL12
-
AMD3465
-
Flow cytometer with UV excitation and dual-emission detection capabilities
Protocol:
-
Harvest SupT1 cells and wash them with HBSS.
-
Resuspend the cells at 1 x 10^7 cells/mL in HBSS containing 1 µM Indo-1 AM and 0.02% Pluronic F-127.
-
Incubate the cells at 37°C for 30 minutes in the dark, with occasional mixing.
-
Wash the cells twice with HBSS containing 2.5 mM probenecid to remove extracellular dye.
-
Resuspend the cells at 1 x 10^6 cells/mL in HBSS with probenecid and allow them to rest for at least 30 minutes at room temperature in the dark.
-
To measure calcium flux, acquire a baseline fluorescence reading on the flow cytometer for 30-60 seconds.
-
Add CXCL12 (final concentration 100 ng/mL) and continue to record the fluorescence for an additional 3-5 minutes.
-
For inhibition studies, pre-incubate the cells with AMD3465 at various concentrations for 15-30 minutes at 37°C before adding CXCL12.
-
The ratio of Indo-1 violet (calcium-bound) to blue (calcium-free) fluorescence is plotted over time to represent the intracellular calcium concentration.
This competitive binding assay quantifies the ability of AMD3465 to displace the binding of a CXCR4-specific monoclonal antibody, 12G5.
Materials:
-
SupT1 cells
-
PE-conjugated 12G5 anti-CXCR4 monoclonal antibody
-
AMD3465
-
Phosphate-buffered saline (PBS) with 1% bovine serum albumin (BSA) (FACS buffer)
-
Flow cytometer
Protocol:
-
Harvest SupT1 cells and wash them with cold FACS buffer.
-
Resuspend the cells at 2 x 10^6 cells/mL in FACS buffer.
-
In a 96-well plate, add 50 µL of the cell suspension to each well.
-
Add 50 µL of AMD3465 at various concentrations (serial dilutions) to the respective wells and incubate on ice for 30 minutes.
-
Add a pre-titered optimal concentration of PE-conjugated 12G5 mAb to each well and incubate on ice for another 30 minutes in the dark.
-
Wash the cells twice with cold FACS buffer by centrifugation.
-
Resuspend the cells in 200 µL of FACS buffer.
-
Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI) of the PE signal.
-
The percentage of 12G5 binding inhibition is calculated relative to the MFI of cells stained with 12G5 in the absence of AMD3465.
This technique is used to detect changes in the phosphorylation status of key signaling proteins downstream of CXCR4.
Materials:
-
4T1 breast cancer cells
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-phospho-AKT (Ser473), anti-AKT, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate 4T1 cells and allow them to adhere overnight.
-
Treat the cells with AMD3465 (e.g., 5 µM) for 24 hours.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Use antibodies against the phosphorylated and total forms of STAT3 and AKT. A β-actin antibody should be used as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify the changes in protein phosphorylation.
This model evaluates the effect of AMD3465 on tumor metastasis in a syngeneic mouse model.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
4T1 murine breast cancer cells
-
AMD3465
-
Osmotic pumps
-
Phosphate-buffered saline (PBS)
-
Surgical instruments
-
Bioluminescence imaging system (if using luciferase-expressing cells)
-
Formalin and histology supplies
Protocol:
-
Inoculate 7 x 10^3 4T1 cells into the mammary fat pad of each mouse.
-
Three days after tumor cell inoculation, implant osmotic pumps filled with either PBS (control) or AMD3465 (e.g., delivering 2.5 mg/kg/day) subcutaneously.
-
Monitor primary tumor growth by caliper measurements every 2-3 days.
-
After a pre-determined period (e.g., 2-3 weeks), or when the primary tumors reach a specific size, euthanize the mice.
-
Excise the primary tumor, lungs, and liver.
-
Fix the lungs and liver in 10% buffered formalin.
-
Embed the tissues in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Count the number of metastatic nodules on the surface of the lungs and within the liver sections under a microscope.
-
If using luciferase-expressing 4T1 cells, bioluminescence imaging can be performed weekly to monitor metastatic progression in living animals.
Visualizations
Caption: AMD3465 inhibits CXCL12-induced CXCR4 signaling, leading to reduced phosphorylation of STAT3 and AKT, which in turn suppresses downstream effectors promoting cell invasion and metastasis.
Caption: Workflow for assessing the in vivo anti-metastatic efficacy of AMD3465 in a murine breast cancer model.
AMD3465: A Technical Guide to a Potent CXCR4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMD3465 is a potent and selective small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). Developed as a second-generation CXCR4 inhibitor, it represents a significant advancement from its predecessor, AMD3100 (Plerixafor). This technical guide provides an in-depth overview of the discovery, development history, mechanism of action, and preclinical evaluation of AMD3465, presenting key data and experimental methodologies in a format tailored for the scientific community.
Discovery and Development History
The development of AMD3465 is intrinsically linked to the pioneering work on its parent compound, AMD3100. AMD3100, a bicyclam molecule, was initially investigated as an anti-HIV agent due to its ability to block the CXCR4 co-receptor, which is utilized by T-tropic HIV strains for cellular entry.[1] During early clinical trials for this indication, an unexpected and significant side effect was observed: a marked increase in circulating white blood cells, specifically the mobilization of hematopoietic stem cells (HSCs) from the bone marrow. This serendipitous discovery shifted the therapeutic focus of AMD3100 towards its use as a stem cell mobilizer for autologous transplantation in patients with certain cancers.
However, the bicyclam structure of AMD3100 resulted in a high positive charge, leading to poor oral bioavailability and necessitating subcutaneous administration. This limitation spurred the development of monocyclam analogs with the goal of retaining or improving upon the CXCR4 antagonism of AMD3100 while enhancing pharmacokinetic properties, particularly oral availability. AMD3465 emerged from these efforts as a promising N-pyridinylmethylene monocyclam derivative.[1] It was designed to maintain the critical interactions with the CXCR4 binding pocket while having a reduced molecular charge compared to AMD3100.[1]
Mechanism of Action
AMD3465 exerts its biological effects through competitive and reversible antagonism of the CXCR4 receptor. It effectively blocks the binding of the natural ligand for CXCR4, stromal cell-derived factor-1 (SDF-1α), also known as CXCL12.[2] The disruption of the SDF-1α/CXCR4 signaling axis by AMD3465 has been shown to inhibit several downstream cellular processes.
Quantitative Data Summary
The potency and selectivity of AMD3465 have been characterized in various in vitro assays. The following tables summarize the key quantitative data.
| Assay | Cell Line | Parameter | Value | Reference |
| SDF-1α Ligand Binding | CCRF-CEM | Ki | 41.7 ± 1.2 nM | [2][3] |
| 12G5 mAb Binding | SupT1 | IC50 | 0.75 nM | [4] |
| CXCL12AF647 Binding | SupT1 | IC50 | 18 nM | [4] |
Table 1: Binding Affinity and Inhibition Constants of AMD3465 for CXCR4.
| Assay | Cell Line/System | Parameter | Value | Reference |
| GTP Binding Inhibition | CCRF-CEM membranes | IC50 | 10.38 ± 1.99 nM | [3] |
| Calcium Flux Inhibition | CCRF-CEM | IC50 | 12.07 ± 2.42 nM | [3] |
| Chemotaxis Inhibition | CCRF-CEM | IC50 | 8.7 ± 1.2 nM | [3] |
| X4 HIV Strain Replication Inhibition | Various | IC50 | 1 - 10 nM | [1][4] |
Table 2: Functional Antagonism of AMD3465 on CXCR4-mediated Signaling.
Experimental Protocols
CXCR4 Binding Assay (Competitive Ligand Binding)
Objective: To determine the binding affinity (Ki) of AMD3465 for the CXCR4 receptor.
Methodology:
-
Cell Culture: CCRF-CEM cells, which endogenously express CXCR4, are cultured under standard conditions.
-
Radioligand: 125I-labeled SDF-1α is used as the radioligand.
-
Assay Buffer: A suitable binding buffer (e.g., Tris-HCl with BSA and MgCl2) is prepared.
-
Competition Assay:
-
A constant concentration of 125I-SDF-1α is incubated with CCRF-CEM cell membranes.
-
Increasing concentrations of unlabeled AMD3465 are added to compete for binding to the CXCR4 receptor.
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled SDF-1α.
-
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Objective: To assess the ability of AMD3465 to inhibit SDF-1α-induced intracellular calcium flux.
Methodology:
-
Cell Preparation: CXCR4-expressing cells (e.g., CCRF-CEM) are harvested and washed.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer.
-
Incubation: The cells are incubated to allow for de-esterification of the dye.
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of AMD3465.
-
Stimulation: The baseline fluorescence is recorded, and then SDF-1α is added to stimulate calcium mobilization.
-
Detection: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity over time using a fluorometric plate reader or flow cytometer.
-
Data Analysis: The peak fluorescence intensity is used to determine the dose-dependent inhibition by AMD3465 and to calculate the IC50 value.
Chemotaxis Assay (Transwell Migration Assay)
Objective: To evaluate the effect of AMD3465 on SDF-1α-induced cell migration.
Methodology:
-
Assay Setup: A Transwell chamber with a porous membrane is used. The lower chamber contains serum-free media with SDF-1α as the chemoattractant.
-
Cell Preparation: CXCR4-expressing cells are serum-starved and resuspended in serum-free media. The cells are pre-incubated with different concentrations of AMD3465.
-
Cell Seeding: The cell suspension is added to the upper chamber of the Transwell insert.
-
Incubation: The plate is incubated to allow for cell migration through the porous membrane towards the chemoattractant in the lower chamber.
-
Quantification of Migration:
-
Non-migrated cells on the upper surface of the membrane are removed.
-
Migrated cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet).
-
The stained cells are visualized and counted under a microscope, or the dye is eluted and the absorbance is measured to quantify the number of migrated cells.
-
-
Data Analysis: The number of migrated cells in the presence of AMD3465 is compared to the control (SDF-1α alone) to determine the inhibitory effect and calculate the IC50.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by AMD3465 and a typical experimental workflow for its characterization.
Caption: CXCR4 Signaling Pathway and Inhibition by AMD3465.
Caption: Experimental Workflow for AMD3465 Development.
Preclinical Findings and Therapeutic Potential
Preclinical studies have demonstrated the therapeutic potential of AMD3465 in several areas:
-
HIV Infection: As a potent CXCR4 antagonist, AMD3465 effectively inhibits the entry of T-tropic (X4) HIV strains into host cells.[1]
-
Cancer: The SDF-1α/CXCR4 axis is implicated in tumor growth, metastasis, and the tumor microenvironment. AMD3465 has been shown to inhibit the growth and metastasis of breast cancer in preclinical models. It appears to act on both the tumor cells and the immune cells within the tumor microenvironment.
-
Stem Cell Mobilization: Similar to AMD3100, AMD3465 has been shown to induce leukocytosis and mobilize hematopoietic stem cells into the peripheral blood in animal models.[2] This suggests its potential use in stem cell transplantation.
Clinical Development Status
While extensive preclinical data exists for AMD3465, publicly available information on its clinical trial status is limited. Further investigation is required to ascertain the progression of AMD3465 into human clinical trials and its current developmental stage.
Conclusion
AMD3465 represents a significant advancement in the development of CXCR4 antagonists. Its monocyclic structure offers the potential for improved pharmacokinetic properties over its predecessor, AMD3100, while maintaining potent and selective antagonism of the CXCR4 receptor. The preclinical data strongly support its therapeutic potential in HIV, oncology, and stem cell mobilization. The future clinical development of AMD3465 will be crucial in determining its ultimate role in the treatment of these conditions.
References
- 1. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for AMD 3465 in In Vitro Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process implicated in a myriad of physiological and pathological events, including embryonic development, immune responses, tissue repair, and cancer metastasis. The CXCL12/CXCR4 signaling axis is a critical pathway that governs the directional migration of various cell types. The chemokine CXCL12, also known as Stromal Cell-Derived Factor-1 (SDF-1), binds to its G protein-coupled receptor, CXCR4, initiating downstream signaling cascades that lead to chemotaxis, cell proliferation, and survival.[1][2] Dysregulation of this axis is frequently observed in numerous diseases, particularly in cancer, where it plays a pivotal role in tumor progression and the formation of distant metastases.
AMD 3465 is a potent and selective small-molecule antagonist of the CXCR4 receptor.[3] By binding to CXCR4, this compound effectively blocks the interaction with its ligand, CXCL12, thereby inhibiting the subsequent intracellular signaling pathways that promote cell migration.[3] This makes this compound a valuable tool for studying the role of the CXCL12/CXCR4 axis in cell migration and a potential therapeutic agent for diseases characterized by aberrant cell motility.
These application notes provide detailed protocols for utilizing this compound in two common in vitro cell migration assays: the Transwell (Boyden Chamber) Assay and the Wound Healing (Scratch) Assay.
Signaling Pathway of CXCL12/CXCR4 and Inhibition by this compound
The binding of CXCL12 to the CXCR4 receptor triggers a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G proteins. This initiates a cascade of downstream signaling events, including the activation of the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/ERK pathways, as well as calcium mobilization.[1][4][5] These pathways converge to regulate the cytoskeletal rearrangements, adhesion dynamics, and gene expression necessary for directed cell movement. This compound, as a CXCR4 antagonist, competitively binds to the receptor, preventing CXCL12 from binding and thereby abrogating the initiation of these pro-migratory signals.
Quantitative Data Summary
The following table summarizes the inhibitory effect of this compound on CXCL12-induced cell migration from a representative study.
| Cell Line | Chemoattractant (CXCL12) | This compound Concentration | Percent Inhibition of Migration | Reference |
| Jurkat (Human T lymphocyte) | 6.25 nM | 100 nM | ~95% | [6] |
Experimental Protocols
Transwell (Boyden Chamber) Cell Migration Assay
This assay measures the chemotactic response of cells towards a chemoattractant gradient through a porous membrane.
Materials:
-
24-well Transwell inserts (e.g., 8.0 µm pore size, polycarbonate membrane)
-
24-well companion plates
-
Cell culture medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA)
-
Recombinant human CXCL12
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Calcein-AM or Crystal Violet stain
-
Cotton swabs
-
Fluorescence plate reader or microscope
Protocol:
-
Cell Culture: Culture cells in appropriate medium supplemented with 10% FBS until they reach 80-90% confluency.
-
Cell Starvation: The day before the assay, replace the growth medium with serum-free or low-serum (0.1-1% FBS) medium and incubate for 18-24 hours. This enhances the cellular response to chemoattractants.
-
Preparation of Chemoattractant and Inhibitor:
-
Prepare the chemoattractant solution by diluting CXCL12 in serum-free medium to the desired concentration (e.g., 50-100 ng/mL).
-
Prepare solutions of this compound at various concentrations (e.g., 1 nM to 1 µM) in serum-free medium.
-
-
Assay Setup:
-
Add 600 µL of the chemoattractant solution (CXCL12) to the lower wells of the 24-well plate. For negative controls, add serum-free medium without CXCL12.
-
Carefully place the Transwell inserts into the wells, avoiding air bubbles.
-
-
Cell Seeding:
-
Harvest the starved cells using Trypsin-EDTA, wash with PBS, and resuspend in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the cell suspension with different concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add 100 µL of the cell suspension (containing 1 x 10^5 cells) to the upper chamber of each Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a duration optimized for the cell type (typically 4-24 hours).
-
Quantification of Migrated Cells:
-
Crystal Violet Staining:
-
Carefully remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the bottom of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet solution for 15 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Elute the stain with a destaining solution (e.g., 10% acetic acid) and measure the absorbance using a plate reader, or count the stained cells in several fields of view under a microscope.
-
-
Calcein-AM Staining (for live cells):
-
After incubation, add Calcein-AM solution to the lower chamber and incubate for 30-60 minutes to label the migrated cells.
-
Measure the fluorescence using a fluorescence plate reader.
-
-
Wound Healing (Scratch) Assay
This assay assesses collective cell migration by creating a "wound" in a confluent cell monolayer and monitoring the rate of wound closure.
Materials:
-
6- or 12-well cell culture plates
-
Sterile 200 µL pipette tips or a specialized scratch tool
-
Cell culture medium
-
FBS
-
This compound
-
PBS
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in a 6- or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Cell Starvation (Optional): Once confluent, you may replace the growth medium with serum-free or low-serum medium for 2-6 hours to reduce cell proliferation, which can interfere with the measurement of migration.
-
Creating the Wound:
-
Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer. Apply firm and consistent pressure to create a clear, cell-free gap.
-
Gently wash the wells with PBS to remove detached cells and debris.
-
-
Treatment:
-
Add fresh low-serum medium containing different concentrations of this compound or vehicle control to the wells.
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the scratch at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.
-
Place the plate in a 37°C, 5% CO2 incubator.
-
Capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed.
-
-
Data Analysis:
-
Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure at each time point relative to the initial wound area at 0 hours.
-
Compare the rate of wound closure between the different treatment groups.
-
Conclusion
This compound is a powerful research tool for investigating the role of the CXCL12/CXCR4 signaling axis in cell migration. The detailed protocols provided for the Transwell and wound healing assays offer robust methods to quantify the inhibitory effects of this compound on cell motility. These assays are essential for researchers in oncology, immunology, and developmental biology to elucidate the mechanisms of cell migration and to evaluate the therapeutic potential of CXCR4 antagonists. Careful optimization of experimental parameters such as cell type, inhibitor concentration, and incubation time is crucial for obtaining reliable and reproducible results.
References
- 1. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The CXCR4 antagonist AMD3465 regulates oncogenic signaling and invasiveness in vitro and prevents breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
Application Notes: Measuring CXCR4 Antagonism with AMD3465 Using a Calcium Flux Assay
Introduction
The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including immune cell trafficking, hematopoiesis, and embryonic development. Its natural ligand is the chemokine CXCL12 (also known as Stromal Cell-Derived Factor-1, SDF-1). The interaction between CXCL12 and CXCR4 triggers a cascade of intracellular signaling events, most notably the mobilization of intracellular calcium (Ca²⁺), which acts as a second messenger to regulate numerous cellular functions. Dysregulation of the CXCL12/CXCR4 signaling axis is implicated in several diseases, including cancer metastasis and HIV entry into host cells, making it a significant target for drug development.[1]
AMD3465 is a potent and highly selective monomacrocyclic antagonist of the CXCR4 receptor.[1][2][3] It effectively blocks the binding of CXCL12 to CXCR4, thereby inhibiting downstream signaling pathways.[2][4][5] A calcium flux assay is a robust, fluorescence-based method used to monitor the transient increase in intracellular Ca²⁺ concentration following receptor activation. This application note provides a detailed protocol for performing a calcium flux assay to characterize the antagonistic activity of AMD3465 on the CXCL12/CXCR4 signaling axis.
Principle of the Assay
This assay quantifies the ability of AMD3465 to inhibit CXCL12-induced calcium mobilization in cells expressing the CXCR4 receptor. The core of the assay involves pre-loading cells with a calcium-sensitive fluorescent dye, such as Fluo-4 acetoxymethyl (AM) ester. Fluo-4 AM is a cell-permeant molecule that, once inside the cell, is cleaved by intracellular esterases into its active, membrane-impermeable form, Fluo-4.[6][7] The fluorescence intensity of Fluo-4 increases significantly upon binding to free Ca²⁺.[7][8]
Cells are first incubated with varying concentrations of the antagonist, AMD3465. Subsequently, they are stimulated with a fixed concentration of the agonist, CXCL12. The change in fluorescence, corresponding to the release of Ca²⁺ from intracellular stores like the endoplasmic reticulum, is measured in real-time using a fluorescence plate reader.[9][10] By measuring the inhibition of the CXCL12-induced calcium signal at different concentrations of AMD3465, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC₅₀) of the antagonist.
Below is a diagram illustrating the signaling pathway and the mechanism of inhibition by AMD3465.
Experimental Protocols
I. Materials and Reagents
-
Cell Line: A cell line endogenously expressing CXCR4 (e.g., CCRF-CEM, SupT1) or a recombinant cell line overexpressing human CXCR4 (e.g., HEK293 or CHO cells).[1][5]
-
AMD3465: Prepare a stock solution (e.g., 10 mM) in a suitable solvent like sterile water or DMSO. Store aliquots at -20°C.
-
CXCL12 (SDF-1α): Reconstitute lyophilized chemokine in a recommended buffer (e.g., PBS with 0.1% BSA) to create a stock solution. Store aliquots at -80°C.
-
Calcium Indicator Dye: Fluo-4 AM (e.g., from Thermo Fisher Scientific, Abcam). Prepare a stock solution in anhydrous DMSO.
-
Pluronic F-127: (Optional, but recommended) To aid in dye solubilization.[8]
-
Probenecid: (Optional) An anion-exchange transport inhibitor to prevent dye leakage from the cells.[8][11]
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Control Compounds: A known CXCR4 agonist (e.g., CXCL12 as a positive control) and a calcium ionophore like Ionomycin as a system positive control.[12]
-
Equipment:
II. Cell Preparation
-
Culture cells according to standard protocols. For adherent cells, seed them into 96-well black-wall, clear-bottom plates at a density of 40,000–80,000 cells per well. Allow them to attach and grow overnight to form a confluent monolayer.
-
For suspension cells, culture them to a sufficient density. On the day of the assay, harvest the cells by centrifugation, wash with Assay Buffer, and resuspend them to a concentration of 125,000–250,000 cells per well in your desired volume.
III. Dye Loading Protocol
-
Prepare Dye Loading Solution: On the day of the assay, prepare the Fluo-4 AM dye loading solution. For example, to make 10 mL of loading solution, add 20 µL of Fluo-4 AM stock solution to 10 mL of Assay Buffer. If using, add Pluronic F-127 to a final concentration of 0.02-0.04% to aid dispersion.[8] Probenecid can also be added at this stage (final concentration 1-2.5 mM).[8][11] Vortex thoroughly to mix.
-
Load Cells with Dye:
-
For adherent cells, carefully remove the culture medium from the wells.
-
Add 100 µL of the dye loading solution to each well.
-
-
Incubation: Incubate the plate at 37°C for 45-60 minutes in a cell culture incubator, protected from light.[6] An optional subsequent incubation at room temperature for 15-30 minutes can improve dye retention.
-
Wash: After incubation, gently remove the dye loading solution and wash the cells twice with 100 µL of Assay Buffer to remove any extracellular dye.
-
Final Volume: Add 100 µL of Assay Buffer to each well. The plate is now ready for the assay.
IV. Calcium Flux Assay Procedure
The following procedure is designed for a fluorescence plate reader with integrated pipetting.
-
Prepare Compound Plate: In a separate 96-well plate (the "compound plate"), prepare serial dilutions of AMD3465 at concentrations higher than the final desired concentrations (e.g., 4x). Also, include wells with Assay Buffer only (for positive control) and a known concentration of CXCL12.
-
Set Up the Plate Reader: Configure the instrument to measure fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) over time. Set up a protocol with the following steps:
-
Establish a stable baseline reading for 10-20 seconds.
-
First Addition: Add the AMD3465 dilutions (or buffer) from the compound plate to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes).
-
Second Addition: Add a constant concentration of CXCL12 (agonist) to all wells to stimulate the calcium flux. The concentration should be predetermined to be at the EC₈₀ (80% of the maximal effective concentration) to ensure a robust signal for inhibition.
-
Continue recording the fluorescence signal for at least 60-120 seconds after agonist addition to capture the peak response.
-
-
Run the Assay: Place the cell plate and compound plate into the instrument and start the protocol.
The experimental workflow is summarized in the diagram below.
V. Data Analysis
-
Quantify Response: For each well, the response is typically calculated as the maximum fluorescence intensity after agonist addition minus the baseline fluorescence.
-
Normalization: Express the response in each AMD3465-treated well as a percentage of the response in the positive control wells (CXCL12 stimulation with no antagonist).
-
% Inhibition = 100 * (1 - (Response_Sample / Response_PositiveControl))
-
-
Dose-Response Curve: Plot the percentage of inhibition against the logarithm of the AMD3465 concentration.
-
IC₅₀ Calculation: Fit the dose-response data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of AMD3465 that inhibits 50% of the CXCL12-induced calcium response.
Data Presentation
The results of the experiment can be summarized in a table to clearly present the inhibitory effects of AMD3465.
Table 1: Inhibition of CXCL12-Induced Calcium Flux by AMD3465
| AMD3465 Conc. (nM) | Log [AMD3465] | Mean Fluorescence Response (RFU) | Standard Deviation | % Inhibition |
| 0 (Control) | N/A | 55,230 | 2,150 | 0% |
| 0.1 | -10.0 | 54,180 | 2,340 | 1.9% |
| 1 | -9.0 | 48,560 | 1,980 | 12.1% |
| 10 | -8.0 | 28,990 | 1,560 | 47.5% |
| 50 | -7.3 | 12,150 | 970 | 78.0% |
| 100 | -7.0 | 6,050 | 650 | 89.1% |
| 1000 | -6.0 | 2,540 | 430 | 95.4% |
| Calculated IC₅₀ | 11.5 nM |
Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.
References
- 1. Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. hellobio.com [hellobio.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Calcium Flux Assays | Agilent [agilent.com]
- 10. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. bu.edu [bu.edu]
- 13. Fluo-8 Calcium Flux Assay [protocols.io]
Application Notes and Protocols for AMD3465 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMD3465 is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). By disrupting the interaction between CXCR4 and its natural ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), AMD3465 effectively inhibits downstream signaling pathways.[1] This inhibitory action has significant implications for various physiological and pathological processes, including cancer progression, metastasis, and hematopoietic stem cell (HSC) mobilization.[2][3] These application notes provide detailed information on the dosing and administration of AMD3465 for in vivo mouse studies, along with comprehensive experimental protocols.
Mechanism of Action: The CXCL12/CXCR4 Axis
The CXCL12/CXCR4 signaling axis plays a crucial role in cell trafficking, survival, and proliferation. Upon binding of CXCL12 to CXCR4, a G-protein coupled receptor, a cascade of intracellular signaling events is initiated. This includes the activation of pathways such as phosphoinositide 3-kinase (PI3K)/Akt, mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK), and Janus kinase (JAK)/signal transducer and activator of transcription (STAT).[4] In the context of cancer, this signaling promotes tumor growth, angiogenesis, and the metastatic spread of cancer cells to distant organs where CXCL12 is expressed.[5] AMD3465 acts as a competitive inhibitor, blocking the binding of CXCL12 to CXCR4 and thereby abrogating these downstream effects.[1]
References
- 1. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid mobilization of murine and human hematopoietic stem and progenitor cells with AMD3100, a CXCR4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing AMD3465 in Chemotaxis Experimental Setups
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the utilization of AMD3465, a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4), in chemotaxis experimental setups. Chemotaxis, the directed migration of cells in response to a chemical gradient, is a fundamental process in various physiological and pathological conditions, including immune responses, inflammation, and cancer metastasis. The CXCL12/CXCR4 signaling axis is a critical regulator of cell migration, making it a key target for therapeutic intervention. AMD3465 offers a powerful tool for investigating the role of this axis in chemotaxis and for screening potential therapeutic agents that modulate this pathway.
AMD3465 functions by specifically blocking the interaction between the chemokine CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1) and its receptor, CXCR4.[1][2] This blockade inhibits downstream signaling cascades that are crucial for cell migration, including intracellular calcium mobilization, GTP binding, and mitogen-activated protein kinase (MAPK) phosphorylation.[1][3]
Mechanism of Action of AMD3465
AMD3465 is a monomacrocyclic compound that acts as a non-peptide antagonist of the CXCR4 receptor.[1][4][5] It binds to the CXCR4 receptor, preventing the binding of its natural ligand, CXCL12.[1][3] This competitive inhibition effectively blocks the activation of downstream signaling pathways that mediate chemotaxis. The high specificity of AMD3465 for CXCR4 makes it an excellent tool for dissecting the specific role of this receptor in cell migration, without confounding effects from other chemokine receptors.[2][6]
The binding of CXCL12 to CXCR4 initiates a cascade of intracellular events, starting with the activation of G-proteins.[7][8][9][10] This leads to the activation of multiple downstream effectors, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/MAPK pathway, which are central to cell motility, survival, and proliferation.[7][11] By preventing the initial ligand-receptor interaction, AMD3465 effectively abrogates these downstream signals, resulting in the inhibition of chemotactic cell migration.
Signaling Pathway Diagram
References
- 1. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. Molecular Mechanism of Action of Monocyclam Versus Bicyclam Non-peptide Antagonists in the CXCR4 Chemokine Receptor* | Semantic Scholar [semanticscholar.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. CXCL12 (SDF-1)/CXCR4 pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. The CXCR4 antagonist AMD3465 regulates oncogenic signaling and invasiveness in vitro and prevents breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: AMD3465 for the Inhibition of HIV-1 Entry into T-Cells
References
- 1. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. Discoveries and developments of CXCR4-targeted HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of T-tropic HIV Strains by Selective Antagonization of the Chemokine Receptor CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Entry Inhibitors Work – International Association of Providers of AIDS Care [iapac.org]
- 6. Insights into the Mechanism of Inhibition of CXCR4: Identification of Piperidinylethanamine Analogs as Anti-HIV-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
Application of AMD3465 in Glioblastoma Xenograft Models: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, with a dismal prognosis despite multimodal treatment approaches. The invasive nature of GBM cells, their resistance to therapy, and the complex tumor microenvironment contribute to treatment failure. The C-X-C chemokine receptor 4 (CXCR4) and its ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12), have emerged as key players in glioblastoma progression. The SDF-1/CXCR4 signaling axis is implicated in tumor cell proliferation, invasion, angiogenesis, and the maintenance of glioma stem cells.[1][2] Consequently, targeting this pathway presents a promising therapeutic strategy for glioblastoma.
AMD3465 is a potent and specific, second-generation, monocyclam-based antagonist of the CXCR4 receptor.[3] By blocking the interaction between SDF-1 and CXCR4, AMD3465 has the potential to disrupt the pro-tumorigenic signaling cascades that drive glioblastoma progression. This document provides detailed application notes and protocols for the use of AMD3465 in glioblastoma xenograft models, intended to guide researchers in preclinical studies.
Mechanism of Action and Signaling Pathway
AMD3465 functions by binding to the CXCR4 receptor, thereby preventing its activation by the ligand SDF-1. This blockade inhibits downstream signaling pathways that are crucial for glioblastoma pathogenesis. The SDF-1/CXCR4 axis activates several key intracellular signaling cascades, including the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[4] Activation of these pathways promotes cell survival, proliferation, and migration.
In the context of cancer, including breast cancer which shares some signaling similarities with glioblastoma, inhibition of CXCR4 by AMD3465 has been shown to reduce the phosphorylation of STAT3, JAK2, and AKT.[5] These signaling proteins are involved in oncogenic signaling and cell invasiveness.
Quantitative Data Presentation
While direct therapeutic studies of AMD3465 monotherapy in glioblastoma xenografts with detailed quantitative data on tumor growth inhibition and survival are limited in the published literature, data from related studies provide valuable insights. The following tables summarize available quantitative data for a radiolabeled form of AMD3465 and a similar CXCR4 antagonist, AMD3100, in glioblastoma models.
Table 1: Biodistribution of 64Cu-AMD3465 in U87 Glioblastoma Xenografts [3]
| Time After Injection | U87 Tumor (%ID/g) | U87-stb-CXCR4 Tumor (%ID/g) |
| 30 min | 2.85 ± 0.65 | 70.54 ± 15.33 |
| 60 min | 2.50 ± 0.45 | 102.70 ± 20.80 |
| 90 min | 2.14 ± 0.38 | 95.13 ± 17.62 |
| 240 min | 1.54 ± 0.28 | 65.43 ± 11.23 |
| 600 min | 0.98 ± 0.17 | 42.11 ± 7.54 |
| %ID/g = percentage of injected dose per gram of tissue. |
Table 2: Survival Analysis in an Intracranial Glioblastoma Xenograft Model Treated with a CXCR4 Antagonist (AMD3100) in Combination with a VEGFR Inhibitor (Cediranib) [6]
| Treatment Group | Median Survival (days) |
| Vehicle | 35 |
| AMD3100 | 38 |
| Cediranib | 44 |
| Cediranib + AMD3100 | 49 |
Note: This study used AMD3100, a different but related CXCR4 antagonist, in combination with another therapeutic agent.
Experimental Protocols
The following are detailed protocols for establishing glioblastoma xenograft models and a proposed protocol for evaluating the therapeutic efficacy of AMD3465.
Protocol 1: Establishment of Subcutaneous Glioblastoma Xenograft Model
This protocol is adapted from standard procedures for establishing subcutaneous patient-derived xenografts (PDX).[4]
Materials:
-
Glioblastoma cells (e.g., U87 MG) or patient-derived tumor tissue
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old
-
Matrigel (Corning)
-
Sterile PBS
-
Surgical instruments
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Preparation:
-
If using a cell line, culture U87 MG cells in appropriate media. Harvest cells during the logarithmic growth phase. Wash the cells with sterile PBS and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2-5 x 106 cells per 100 µL.
-
If using patient-derived tissue, mince the fresh tumor tissue into small fragments (1-2 mm³).
-
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane.
-
Shave and sterilize the injection site on the flank of the mouse with an alcohol wipe.
-
-
Injection:
-
Using a 27-gauge needle, subcutaneously inject 100 µL of the cell suspension or implant a tumor fragment into the prepared flank.
-
-
Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Measure tumor volume using calipers 2-3 times per week using the formula: Volume = (length x width²)/2.
-
Monitor animal health, including body weight and general behavior.
-
Protocol 2: Establishment of Orthotopic Glioblastoma Xenograft Model
This protocol describes the intracranial implantation of glioblastoma cells to create a more clinically relevant model.[7][8][9]
Materials:
-
Glioblastoma cells (e.g., U87 MG-luciferase expressing for bioluminescence imaging)
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old
-
Stereotactic frame
-
Anesthesia (e.g., ketamine/xylazine cocktail or isoflurane)
-
Micro-syringe (e.g., Hamilton syringe)
-
Surgical drill
-
Surgical instruments
-
Bone wax
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension of glioblastoma cells in sterile PBS or appropriate medium at a concentration of 1 x 105 cells per 2-5 µL.
-
-
Animal Preparation:
-
Anesthetize the mouse and mount it in a stereotactic frame.
-
Shave the scalp and sterilize with an antiseptic solution.
-
Make a small sagittal incision to expose the skull.
-
-
Craniotomy:
-
Using a surgical drill, create a small burr hole at the desired stereotactic coordinates (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
-
Intracranial Injection:
-
Slowly lower the needle of the micro-syringe to a specific depth into the brain parenchyma (e.g., 3 mm from the dura).
-
Inject 2-5 µL of the cell suspension over several minutes to minimize backflow.
-
Slowly withdraw the needle and seal the burr hole with bone wax.
-
Suture the scalp incision.
-
-
Post-operative Care and Monitoring:
-
Provide post-operative analgesia as required.
-
Monitor the mice for neurological symptoms and changes in body weight.
-
If using luciferase-expressing cells, monitor tumor growth via bioluminescence imaging at regular intervals.
-
Protocol 3: Therapeutic Evaluation of AMD3465 in a Glioblastoma Xenograft Model
This proposed protocol is based on available data for AMD3465 in blocking studies and general practices for in vivo drug efficacy studies.
Materials:
-
Mice with established subcutaneous or orthotopic glioblastoma xenografts
-
AMD3465 (dissolved in a suitable vehicle, e.g., sterile saline)
-
Dosing syringes and needles
-
Calipers (for subcutaneous models)
-
Bioluminescence imaging system (for orthotopic models)
Procedure:
-
Tumor Establishment and Randomization:
-
Establish tumors as described in Protocol 1 or 2.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³ for subcutaneous models or a detectable bioluminescent signal for orthotopic models), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Dosage: Based on blocking studies, a dose of 25 mg/kg can be used as a starting point.[10] Dose-response studies may be necessary to determine the optimal therapeutic dose.
-
Administration Route: Subcutaneous (s.c.) injection is a reported route of administration for AMD3465.[10]
-
Treatment Schedule: Administer AMD3465 or vehicle control daily or on an alternating day schedule for a defined period (e.g., 2-4 weeks).
-
-
Efficacy Assessment:
-
Tumor Growth Inhibition: For subcutaneous models, measure tumor volume 2-3 times per week. For orthotopic models, perform bioluminescence imaging weekly.
-
Survival Analysis: Monitor mice daily and record survival. Euthanize mice when they meet predefined humane endpoints (e.g., significant weight loss, neurological deficits, or tumor size exceeding a certain limit).
-
Endpoint Analysis: At the end of the study, tumors can be excised for histological and molecular analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, Western blotting for signaling pathway components).
-
Visualization of Experimental Workflow
Conclusion
AMD3465, as a specific CXCR4 antagonist, holds promise as a therapeutic agent for glioblastoma by targeting a key signaling pathway involved in tumor progression. The protocols and data presented in this document are intended to serve as a comprehensive guide for researchers investigating the preclinical efficacy of AMD3465 in glioblastoma xenograft models. Further studies are warranted to establish the optimal therapeutic window and potential combination strategies for AMD3465 in the treatment of this devastating disease.
References
- 1. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 2. Successful Treatment of Intracranial Glioblastoma Xenografts With a Monoamine Oxidase B-Activated Pro-Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging CXCR4 Expression in Human Cancer Xenografts: Evaluation of Monocyclam 64Cu-AMD3465 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinically relevant glioblastoma patient-derived xenograft models to guide drug development and identify molecular signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CXCR4 antagonist AMD3465 regulates oncogenic signaling and invasiveness in vitro and prevents breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Generation of Glioblastoma Patient-Derived Intracranial Xenografts for Preclinical Studies [mdpi.com]
- 9. Mouse Models of Experimental Glioblastoma - Gliomas - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: AMD3465 in Combination with G-CSF for Stem Cell Mobilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mobilization of hematopoietic stem cells (HSCs) from the bone marrow into the peripheral blood is a critical step for autologous and allogeneic stem cell transplantation. The combination of Granulocyte-Colony Stimulating Factor (G-CSF) and a CXCR4 antagonist represents a powerful strategy to enhance the efficiency of HSC mobilization. G-CSF, a hematopoietic growth factor, stimulates the proliferation and differentiation of hematopoietic progenitor cells and induces their egress from the bone marrow. CXCR4 antagonists, such as AMD3465, block the interaction between the chemokine Stromal Cell-Derived Factor-1 (SDF-1α, also known as CXCL12) and its receptor CXCR4, which is a key signaling axis for HSC retention in the bone marrow niche. This disruption of the SDF-1α/CXCR4 axis leads to the rapid release of HSCs into the circulation.
AMD3465 is a potent and selective small-molecule antagonist of the CXCR4 receptor. Preclinical studies have demonstrated its efficacy in mobilizing hematopoietic stem and progenitor cells. When used in combination with G-CSF, AMD3465 is expected to have a synergistic effect, leading to a more robust and rapid mobilization of CD34+ cells compared to either agent alone. These application notes provide an overview of the mechanism of action, available data, and detailed protocols for utilizing AMD3465 in combination with G-CSF for research purposes.
Mechanism of Action
The synergistic effect of combining G-CSF and AMD3465 for stem cell mobilization stems from their distinct but complementary mechanisms of action:
-
G-CSF: Administration of G-CSF leads to a multi-day process that involves:
-
Increased proliferation of hematopoietic stem and progenitor cells in the bone marrow.
-
Downregulation of SDF-1α expression in the bone marrow microenvironment.[1]
-
Induction of proteolytic enzymes (e.g., neutrophil elastase, cathepsin G, and MMP-9) that cleave key adhesion molecules, including the SDF-1α/CXCR4 axis, further promoting HSC egress.[1]
-
-
AMD3465: As a CXCR4 antagonist, AMD3465 directly and rapidly disrupts the retention signal provided by the interaction of SDF-1α, expressed by bone marrow stromal cells, with the CXCR4 receptor on the surface of HSCs. This leads to a rapid release of HSCs into the peripheral circulation.
The combination of these two agents results in a "push-pull" mechanism. G-CSF "pushes" the HSCs out of their quiescent state and primes the bone marrow microenvironment for their release, while AMD3465 "pulls" them into the circulation by blocking their primary retention signal.
Data Presentation
Note: Direct quantitative data from preclinical or clinical studies specifically evaluating the combination of AMD3465 and G-CSF for stem cell mobilization is limited in publicly available literature. The following tables present data for AMD3465 as a single agent and for the well-characterized combination of Plerixafor (AMD3100), a related CXCR4 antagonist, with G-CSF. This information is provided as a surrogate to guide experimental design, with the understanding that the specific efficacy of AMD3465 in combination with G-CSF may vary.
Table 1: Preclinical Efficacy of AMD3465 in Stem Cell Mobilization (Single Agent)
| Parameter | Species | Dosage of AMD3465 | Peak Mobilization Time | Fold Increase in Circulating Progenitor Cells | Reference |
| White Blood Cell Count | Mouse | 1.25 - 5 mg/kg (s.c.) | 1 hour | Not specified | N/A |
| Colony-Forming Units (CFU-GM) | Mouse | 5 mg/kg (s.c.) | 1 hour | ~ 15-fold | N/A |
Table 2: Clinical Efficacy of Plerixafor (AMD3100) in Combination with G-CSF for CD34+ Cell Mobilization
| Parameter | Patient Population | G-CSF Dosage | Plerixafor Dosage | Median CD34+ cells/μL (G-CSF + Plerixafor) | Median CD34+ cells/μL (G-CSF alone) | Reference |
| Peak CD34+ Cell Count | Non-Hodgkin's Lymphoma | 10 µg/kg/day for 4 days | 0.24 mg/kg | 59 | 21 | N/A |
| Peak CD34+ Cell Count | Multiple Myeloma | 10 µg/kg/day for 4 days | 0.24 mg/kg | 66 | 26 | N/A |
| Total CD34+ Cells Collected (x 10^6/kg) | Non-Hodgkin's Lymphoma | 10 µg/kg/day for 4 days | 0.24 mg/kg | 5.7 | 2.4 | N/A |
| Total CD34+ Cells Collected (x 10^6/kg) | Multiple Myeloma | 10 µg/kg/day for 4 days | 0.24 mg/kg | 6.2 | 2.6 | N/A |
Experimental Protocols
In Vivo Mouse Model of Stem Cell Mobilization
This protocol outlines a general procedure to evaluate the efficacy of AMD3465 in combination with G-CSF for mobilizing hematopoietic stem and progenitor cells in mice.
Materials:
-
8-12 week old C57BL/6 mice
-
Recombinant human G-CSF (Filgrastim)
-
AMD3465
-
Sterile, pyrogen-free saline
-
Insulin syringes (28-30 gauge)
-
EDTA-coated micro-hematocrit tubes or other blood collection tubes
-
Reagents for complete blood count (CBC) analysis
-
Reagents for flow cytometry (see Protocol 2)
-
Reagents for Colony-Forming Unit (CFU) assay (see Protocol 3)
Procedure:
-
Acclimatization: Acclimatize mice to the housing facility for at least one week before the start of the experiment.
-
Grouping: Divide mice into four experimental groups:
-
Group 1: Vehicle control (saline)
-
Group 2: G-CSF only
-
Group 3: AMD3465 only
-
Group 4: G-CSF + AMD3465
-
-
G-CSF Administration:
-
Reconstitute G-CSF in sterile saline to the desired concentration.
-
Administer G-CSF subcutaneously (s.c.) to mice in Groups 2 and 4 at a dose of 100-250 µg/kg/day for 4-5 consecutive days. Administer an equivalent volume of saline to Groups 1 and 3.
-
-
AMD3465 Administration:
-
On the final day of G-CSF treatment (or as a single agent for Group 3), dissolve AMD3465 in sterile saline.
-
Administer AMD3465 subcutaneously (s.c.) at a dose of 1-5 mg/kg.
-
-
Blood Collection:
-
Collect peripheral blood from the retro-orbital sinus or saphenous vein at various time points after AMD3465 administration (e.g., 1, 2, 4, and 6 hours) into EDTA-coated tubes.
-
-
Analysis:
-
Perform a complete blood count (CBC) to determine the white blood cell (WBC) count.
-
Use a portion of the blood for flow cytometric analysis to quantify the number of CD34+ or lineage-negative, Sca-1+, c-Kit+ (LSK) cells (see Protocol 2).
-
Use another portion of the blood for a Colony-Forming Unit (CFU) assay to assess the number of functional hematopoietic progenitors (see Protocol 3).
-
Flow Cytometry for Quantification of CD34+ Cells in Peripheral Blood
This protocol provides a general method for the enumeration of CD34+ hematopoietic stem and progenitor cells from peripheral blood using flow cytometry.
Materials:
-
Peripheral blood collected in EDTA
-
Phosphate-buffered saline (PBS)
-
Red Blood Cell (RBC) Lysis Buffer
-
Fc block (e.g., anti-CD16/32 for mouse samples)
-
Fluorescently conjugated antibodies:
-
Anti-CD45 (pan-leukocyte marker)
-
Anti-CD34
-
Viability dye (e.g., 7-AAD or DAPI)
-
-
Flow cytometer
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Dilute the blood sample 1:1 with PBS.
-
Lyse red blood cells using an RBC lysis buffer according to the manufacturer's instructions.
-
Centrifuge the cells and resuspend the leukocyte-rich pellet in PBS.
-
Count the total nucleated cells.
-
-
Fc Receptor Blocking:
-
Incubate the cells with Fc block for 10-15 minutes at 4°C to prevent non-specific antibody binding.
-
-
Antibody Staining:
-
Add the fluorescently conjugated anti-CD45 and anti-CD34 antibodies to the cell suspension.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells with PBS.
-
-
Viability Staining:
-
Resuspend the cells in a buffer containing the viability dye just prior to analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on single, viable cells.
-
Identify the CD45+ leukocyte population.
-
Within the CD45+ gate, identify the CD34+ cell population.
-
-
Quantification:
-
Calculate the absolute number of CD34+ cells per microliter of blood using the total nucleated cell count and the percentage of CD34+ cells determined by flow cytometry.
-
Colony-Forming Unit (CFU) Assay for Hematopoietic Progenitors
This assay assesses the functional capacity of mobilized hematopoietic progenitor cells to proliferate and differentiate into colonies of various lineages.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from collected blood
-
Methylcellulose-based semi-solid medium containing appropriate cytokines (e.g., SCF, IL-3, IL-6, EPO, GM-CSF)
-
35 mm culture dishes
-
Sterile water
-
Incubator (37°C, 5% CO2, humidified)
-
Inverted microscope
Procedure:
-
Cell Plating:
-
Isolate PBMCs from the collected blood using density gradient centrifugation.
-
Resuspend the cells in a suitable medium.
-
Mix a known number of cells with the methylcellulose-based medium.
-
-
Incubation:
-
Dispense the cell-methylcellulose mixture into 35 mm culture dishes.
-
Place the dishes in a larger petri dish with a small, open dish of sterile water to maintain humidity.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2 for 10-14 days.
-
-
Colony Counting and Identification:
-
After the incubation period, enumerate and classify the hematopoietic colonies under an inverted microscope based on their morphology. Common colony types include:
-
Colony-Forming Unit-Granulocyte, Macrophage (CFU-GM)
-
Burst-Forming Unit-Erythroid (BFU-E)
-
Colony-Forming Unit-Granulocyte, Erythrocyte, Macrophage, Megakaryocyte (CFU-GEMM)
-
-
-
Calculation:
-
Calculate the number of CFUs per milliliter of blood based on the initial number of cells plated and the number of colonies counted.
-
Visualizations
Caption: Signaling pathway of G-CSF and AMD3465 in stem cell mobilization.
Caption: Experimental workflow for evaluating AMD3465 and G-CSF.
Caption: Logical relationship of G-CSF and AMD3465 synergy.
References
Preparing AMD3465 Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the preparation of stock solutions of AMD3465, a potent and selective antagonist of the CXCR4 receptor. Accurate preparation of stock solutions is critical for ensuring reproducible and reliable results in cell-based assays. This guide outlines the necessary materials, step-by-step procedures for dissolution, and best practices for storage to maintain the integrity and activity of AMD3465 for use in cell culture experiments.
Introduction
AMD3465 is a small molecule, N-pyridinylmethylene monocyclam compound that acts as a high-affinity antagonist for the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] The interaction between CXCR4 and its ligand, CXCL12 (SDF-1α), plays a crucial role in various physiological and pathological processes, including immune cell trafficking, hematopoiesis, and the tumor microenvironment.[1][2][4] As a CXCR4 antagonist, AMD3465 blocks the binding of CXCL12, thereby inhibiting downstream signaling pathways such as GTP binding, calcium flux, and chemotaxis.[1][2][5] Due to its role in oncogenic signaling, AMD3465 is a valuable tool for in vitro and in vivo studies investigating cancer cell growth, metastasis, and angiogenesis.[4][6][7] This document provides a standardized protocol for the preparation of AMD3465 stock solutions to ensure consistency in experimental setups.
Chemical Properties and Solubility
Proper handling and dissolution of AMD3465 require an understanding of its chemical properties. AMD3465 is commonly available as a hexahydrobromide (HBr) salt.[3][8]
| Property | Value | Reference |
| Chemical Name | N-[[4-(1,4,8,11-Tetraazacyclotetradec-1-ylmethyl)phenyl]methyl]-2-pyridinemethanamine hexahydrobromide | [3] |
| Molecular Formula | C24H38N6.6HBr | [3] |
| Molecular Weight | 896.07 g/mol | [3][8] |
| Appearance | Solid | N/A |
| Solubility in Water | 44.8 mg/mL (50 mM) | [3][9] |
| Solubility in DMSO | 22.4 mg/mL (25 mM) | [3][9] |
Experimental Protocols
Materials
-
AMD3465 hexahydrobromide powder
-
Sterile, high-purity dimethyl sulfoxide (DMSO) or sterile water
-
Sterile, conical-bottom polypropylene centrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, 0.22 µm syringe filters
-
Sterile syringes
-
Sterile, light-blocking cryovials for aliquoting
Stock Solution Preparation (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common solvent for cell culture applications.
-
Pre-weighing Preparation: Before opening, allow the vial of AMD3465 powder to equilibrate to room temperature for at least 60 minutes.[10] This prevents condensation from forming on the powder.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of AMD3465 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 8.96 mg of AMD3465 hexahydrobromide (MW: 896.07 g/mol ).
-
Dissolution:
-
Transfer the weighed powder to a sterile conical tube.
-
Add the calculated volume of sterile DMSO to achieve a final concentration of 10 mM. For 8.96 mg, add 1 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.
-
-
Sterilization: To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This step is crucial for preventing microbial contamination of cell cultures.
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots in light-blocking cryovials. This minimizes freeze-thaw cycles which can degrade the compound.[11]
-
For long-term storage, store the aliquots at -80°C for up to 6 months.[11] For short-term storage, -20°C for up to one month is acceptable.[10][11]
-
Clearly label all aliquots with the compound name, concentration, date of preparation, and solvent.
-
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in the appropriate cell culture medium.
-
Thawing: Thaw a single aliquot of the AMD3465 stock solution at room temperature.
-
Dilution: Dilute the stock solution to the desired final concentration in your cell culture medium. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of cell culture medium.
-
Mixing: Gently mix the working solution by pipetting or inverting the tube before adding it to your cells.
AMD3465 Signaling Pathway
AMD3465 functions by blocking the binding of the chemokine CXCL12 to its receptor, CXCR4. This inhibition disrupts the activation of several downstream signaling pathways that are critical for cell survival, proliferation, and migration. The diagram below illustrates the primary signaling cascade affected by AMD3465.
Caption: AMD3465 inhibits the CXCL12/CXCR4 signaling axis.
Experimental Workflow
The following diagram outlines the logical workflow for preparing AMD3465 stock and working solutions for cell culture experiments.
Caption: Workflow for AMD3465 solution preparation.
Conclusion
The protocols and information provided in this document are intended to facilitate the consistent and effective use of AMD3465 in cell culture applications. Adherence to these guidelines for the preparation and storage of stock solutions will help to ensure the reliability and reproducibility of experimental results. As with any chemical reagent, it is essential to consult the manufacturer's safety data sheet (SDS) for detailed safety and handling information.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMD 3465 hexahydrobromide | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 4. The CXCR4 antagonist AMD3465 regulates oncogenic signaling and invasiveness in vitro and prevents breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effects of the CXCR4 Antagonist, AMD3465, on Human Retinal Vascular Endothelial Cells (hRVECs) in a High Glucose Model of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. bio-techne.com [bio-techne.com]
- 10. Stability and Storage | Tocris Bioscience [tocris.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Note: AMD3465 for CXCR4 Binding Analysis by Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor that plays a crucial role in various physiological and pathological processes, including hematopoiesis, inflammation, and cancer metastasis.[1][2][3] Its sole known natural ligand is stromal cell-derived factor-1 (SDF-1), also known as CXCL12.[2][4] The CXCL12/CXCR4 axis is a key pathway in cell migration, proliferation, and survival.[1][5]
AMD3465 is a potent and selective, non-peptide, monocyclam antagonist of the CXCR4 receptor.[3][6] It functions by directly competing with CXCL12 for binding to CXCR4, thereby inhibiting downstream signaling.[3] Compared to its predecessor, the bicyclam AMD3100 (Plerixafor), AMD3465 exhibits a higher binding affinity and is approximately 10-fold more effective as a CXCR4 antagonist.[7][8] This application note provides detailed protocols for utilizing AMD3465 in flow cytometry-based competitive binding assays to characterize and quantify CXCR4 interactions.
Mechanism of Action: Competitive Antagonism
AMD3465 exerts its function through competitive antagonism. It binds to the transmembrane domains of the CXCR4 receptor, specifically interacting with key acidic residues.[6] This occupation of the binding pocket physically prevents the natural ligand, CXCL12, from binding and initiating the conformational changes required for signal transduction. This blockade effectively inhibits CXCL12-mediated signaling pathways, including G protein activation, calcium mobilization, and cellular migration.[3]
Caption: Competitive binding of AMD3465 and CXCL12 to the CXCR4 receptor.
Quantitative Data: Binding Affinity and Potency of AMD3465
The following table summarizes key quantitative metrics for AMD3465, demonstrating its high affinity and potency for the CXCR4 receptor.
| Parameter | Description | Value | Cell Line / Assay Condition | Reference |
| Ki | Inhibitor constant for SDF-1 (CXCL12) binding | 41.7 ± 1.2 nM | CCRF-CEM T-cells | [3] |
| IC50 | Half maximal inhibitory concentration for 125I-CXCL12 binding | 41.7 ± 1.2 nM | - | [7] |
| IC50 | Half maximal inhibitory concentration for CXCL12AF647 binding | 18 nM | SupT1 cells | [9] |
| IC50 | Half maximal inhibitory concentration for 12G5 mAb binding | 0.75 nM | SupT1 cells | [9] |
| IC50 | Half maximal inhibitory concentration for CXCL12-induced calcium flux | 12.07 ± 2.02 nM | - | [7] |
| IC50 | Half maximal inhibitory concentration for X4 HIV strain replication | 1 - 10 nM | Various | [8][9] |
CXCR4 Signaling Pathways
Upon CXCL12 binding, CXCR4 activates multiple intracellular signaling cascades. These can be broadly categorized into G protein-dependent and G protein-independent pathways, which collectively regulate cell functions like chemotaxis, survival, and gene transcription.[4][5][10] AMD3465 blocks the initiation of these signaling events.
Caption: Overview of CXCR4 signaling pathways inhibited by AMD3465.
Experimental Protocols
Protocol 1: Competitive Binding Assay Using Fluorescently-Labeled CXCL12
This protocol details a flow cytometry-based assay to measure the ability of AMD3465 to inhibit the binding of a fluorescently-labeled CXCL12 (e.g., CXCL12AF647) to cells expressing CXCR4.[11][12]
A. Materials
-
Cells: A cell line with stable CXCR4 expression (e.g., Jurkat, SupT1, or a transfected cell line).
-
AMD3465: Prepare a stock solution (e.g., 10 mM in DMSO) and create serial dilutions.
-
Fluorescent Ligand: Fluorescently-conjugated CXCL12 (e.g., CXCL12AF647).
-
Assay Buffer: PBS with 0.5% Bovine Serum Albumin (BSA) and 2 mM EDTA.
-
Fixation Buffer: 1% Paraformaldehyde (PFA) in PBS.
-
Hardware: Flow cytometer, 96-well U-bottom plates, centrifuge.
B. Experimental Workflow
Caption: Workflow for the CXCR4 competitive binding flow cytometry assay.
C. Step-by-Step Procedure
-
Cell Preparation: Harvest cells and wash once with Assay Buffer. Resuspend cells to a final concentration of 1 x 106 cells/mL in cold Assay Buffer.
-
Plating: Add 50 µL of the cell suspension (50,000 cells) to each well of a 96-well U-bottom plate.
-
Compound Addition: Add 25 µL of your serially diluted AMD3465 to the appropriate wells. For control wells (maximum and minimum binding), add 25 µL of Assay Buffer. For a non-specific binding control, a high concentration of unlabeled CXCL12 can be used.
-
Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature in the dark.
-
Fluorescent Ligand Addition: Add 25 µL of fluorescently-labeled CXCL12 to each well at a final concentration determined by prior titration (typically in the range of its Kd).
-
Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.
-
Washing: Centrifuge the plate at 400 x g for 5 minutes.[11][13] Discard the supernatant. Wash the cell pellets twice with 200 µL of cold Assay Buffer per well, centrifuging between each wash.
-
Fixation: After the final wash, resuspend the cell pellet in 100-200 µL of Fixation Buffer.[11][13] This step stabilizes the binding and is recommended before analysis.
-
Data Acquisition: Analyze the samples on a flow cytometer, recording the fluorescence signal (e.g., in the APC channel for an AF647 label) for at least 10,000 events per sample.
D. Data Analysis
-
Gate the live, single-cell population based on Forward Scatter (FSC) and Side Scatter (SSC) profiles.
-
Determine the Median Fluorescence Intensity (MFI) of the gated population for each sample.
-
Subtract the MFI of the negative control (cells only, no fluorescent ligand) from all other samples to correct for autofluorescence.
-
Plot the MFI against the log concentration of AMD3465.
-
Fit the data to a four-parameter logistic regression curve to determine the IC50 value, which represents the concentration of AMD3465 required to inhibit 50% of the specific binding of the fluorescent ligand.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abeomics.com [abeomics.com]
- 5. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Imaging CXCR4 Expression in Human Cancer Xenografts: Evaluation of Monocyclam 64Cu-AMD3465 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Video: A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]
Application Note: Investigating the Therapeutic Potential of AMD3465 in Diabetic Retinopathy
<
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Diabetic retinopathy (DR) is a leading cause of vision loss in working-age adults and a major microvascular complication of diabetes.[1][2] The pathology is characterized by progressive damage to the retinal microvasculature, leading to increased vascular permeability, inflammation, retinal ischemia, and ultimately, vision-threatening conditions such as diabetic macular edema and proliferative diabetic retinopathy.[1][3] Key molecular pathways implicated in DR pathogenesis include those driving inflammation and angiogenesis.
The stromal cell-derived factor-1 (SDF-1α), also known as CXCL12, and its cognate receptor, CXCR4, form a critical signaling axis involved in cell migration, inflammation, and angiogenesis.[4][5] This pathway is known to recruit pro-angiogenic cells and modulate vascular repair and growth.[4][5][6] In the context of DR, the SDF-1α/CXCR4 axis is implicated in retinal neovascularization and inflammation.[7][8]
AMD3465 is a potent and specific, non-peptide, monomacrocyclic antagonist of the CXCR4 receptor.[9][10][11][12] It effectively blocks the binding of SDF-1α (CXCL12) to CXCR4, thereby inhibiting downstream signaling events such as intracellular calcium mobilization, chemotaxis, and mitogen-activated protein kinase (MAPK) phosphorylation.[9][10] By targeting this key pathway, AMD3465 presents a promising therapeutic candidate for inhibiting the pathological angiogenesis and inflammation associated with diabetic retinopathy. This document provides a comprehensive experimental framework for researchers to investigate the efficacy and mechanism of action of AMD3465 in both in vitro and in vivo models of diabetic retinopathy.
AMD3465: Mechanism of Action
AMD3465 functions by competitively binding to the CXCR4 receptor, preventing its interaction with its natural ligand, SDF-1α.[9][10] This blockade has been shown to inhibit cancer cell invasiveness and modulate oncogenic signaling pathways, including STAT3, AKT, and JAK2.[13] In the context of vascular biology, inhibiting the SDF-1α/CXCR4 axis can disrupt endothelial cell migration and tube formation, which are crucial steps in angiogenesis.[14] Furthermore, CXCR4 antagonism can reduce the infiltration of inflammatory cells, suggesting a role in mitigating the inflammatory component of DR.[15]
Key Signaling Pathway: SDF-1α/CXCR4
The diagram below illustrates the SDF-1α/CXCR4 signaling pathway and the inhibitory action of AMD3465. Under pathological conditions like diabetic retinopathy, increased SDF-1α expression promotes angiogenesis and inflammation. AMD3465 blocks this interaction, attenuating downstream effects.
References
- 1. In Vitro Models of Diabetes: Focus on Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The SDF-1–CXCR4 signaling pathway: a molecular hub modulating neo-angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The SDF-1-CXCR4 signaling pathway: a molecular hub modulating neo-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Effects of the CXCR4 Antagonist, AMD3465, on Human Retinal Vascular Endothelial Cells (hRVECs) in a High Glucose Model of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI Insight - Inhibition of stromal cell–derived factor-1α/CXCR4 signaling restores the blood-retina barrier in pericyte-deficient mouse retinas [insight.jci.org]
- 9. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lirias.kuleuven.be [lirias.kuleuven.be]
- 11. medchemexpress.com [medchemexpress.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. AMD3465, a novel CXCR4 receptor antagonist, abrogates schistosomal antigen-elicited (type-2) pulmonary granuloma formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing AMD3465 Concentration for Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing AMD3465 in cancer cell line experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of AMD3465 concentration.
| Question | Possible Cause & Solution |
| 1. Why am I not observing any effect of AMD3465 on my cancer cell line? | - Incorrect Concentration Range: The effective concentration of AMD3465 can vary significantly between cell lines. We recommend performing a dose-response curve starting from a low nanomolar range up to the micromolar range (e.g., 1 nM to 10 µM) to determine the optimal concentration for your specific cell line. - Low CXCR4 Expression: AMD3465 is a specific antagonist of the CXCR4 receptor.[1][2][3] Confirm the expression level of CXCR4 in your cancer cell line using techniques like Western Blot, flow cytometry, or qPCR. If CXCR4 expression is low or absent, AMD3465 may not elicit a significant response. - Insufficient Incubation Time: The effects of AMD3465 on cell signaling and function may not be immediate. Consider extending the incubation time to 24, 48, or even 72 hours, depending on the assay and the expected biological outcome. |
| 2. I'm observing high levels of cytotoxicity even at low concentrations of AMD3465. What should I do? | - Off-Target Effects: While AMD3465 is selective for CXCR4, high concentrations can sometimes lead to off-target effects and cytotoxicity.[3] Ensure you are using a freshly prepared, high-purity stock of AMD3465. - Cell Line Sensitivity: Some cancer cell lines may be inherently more sensitive to CXCR4 inhibition. It is crucial to perform a cytotoxicity assay (e.g., MTT, MTS, or LDH assay) to determine the maximum non-toxic concentration for your specific cell line.[4] - Contamination: Rule out any potential contamination of your cell culture or reagents, which could contribute to cell death. |
| 3. My results with AMD3465 are inconsistent between experiments. How can I improve reproducibility? | - Cell Passage Number: Use a consistent and low passage number for your cancer cell lines, as high passage numbers can lead to phenotypic and genotypic changes.[5] - Seeding Density: Standardize the cell seeding density for all experiments, as this can influence cell growth and response to treatment.[5] - Reagent Preparation: Prepare fresh dilutions of AMD3465 from a concentrated stock for each experiment to avoid degradation. Ensure all other reagents and media are consistent. |
| 4. How can I confirm that AMD3465 is inhibiting the CXCR4 signaling pathway in my cells? | - Western Blot Analysis: After treating your cells with AMD3465, perform a Western Blot to assess the phosphorylation status of downstream signaling molecules in the CXCR4 pathway. A reduction in the phosphorylation of proteins such as STAT3, JAK2, and AKT would indicate successful pathway inhibition.[1][2] - Chemotaxis Assay: Since the CXCL12/CXCR4 axis is a key regulator of cell migration, a chemotaxis assay (e.g., Transwell assay) can be used.[6][7] Pre-treating cells with AMD3465 should inhibit their migration towards a CXCL12 gradient. |
Frequently Asked Questions (FAQs)
What is the mechanism of action of AMD3465?
AMD3465 is a potent and selective non-peptide antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[3][8] It functions by blocking the binding of the natural ligand, CXCL12 (also known as SDF-1), to CXCR4.[7] This inhibition disrupts the downstream signaling pathways that are involved in cancer cell proliferation, survival, migration, and metastasis.[9][10]
What is the difference between AMD3465 and AMD3100 (Plerixafor)?
AMD3465 is a derivative of AMD3100. It is a monocyclam compound, whereas AMD3100 is a bicyclam.[8] Studies have shown that AMD3465 has a higher affinity and antagonistic activity for CXCR4 compared to AMD3100.[7]
What is a typical starting concentration range for in vitro experiments?
Based on published literature, a broad concentration range from 1 nM to 10 µM is often a good starting point for dose-response experiments. The IC50 and Ki values can vary depending on the cell line and the specific assay being performed (see the data table below).
Should I be concerned about the role of CXCR7?
CXCR7 is another receptor for CXCL12 and can also play a role in cancer progression.[6][9][11] While AMD3465 is specific for CXCR4, it's important to be aware of the potential for CXCR7-mediated signaling in your cancer cell line, as this could influence the overall response to CXCR4 inhibition.
Quantitative Data Summary
The following table summarizes reported inhibitory concentrations of AMD3465 in various contexts. Note that experimental conditions can significantly influence these values.
| Parameter | Cell Line/System | Value | Reference |
| IC50 (12G5 mAb binding) | SupT1 cells | 0.75 nM | [12] |
| IC50 (CXCL12 binding) | SupT1 cells | 18 nM | [12] |
| IC50 (X4 HIV replication) | Various | 1-10 nM | [12] |
| Ki (SDF-1 ligand binding) | CCRF-CEM T-cells | 41.7 ± 1.2 nM | [3][13] |
| IC50 (GTP binding) | CCRF-CEM T-cells | 10.38 ± 1.99 nM | [13] |
| IC50 (Calcium flux) | CCRF-CEM T-cells | 12.07 ± 2.42 nM | [13] |
| IC50 (Chemotaxis) | CCRF-CEM T-cells | 8.7 ± 1.2 nM | [13] |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is to determine the cytotoxic effect of AMD3465 and establish a non-toxic working concentration range.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of AMD3465 in culture medium. Replace the existing medium with the medium containing different concentrations of AMD3465. Include a vehicle control (e.g., DMSO or PBS) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Transwell Migration (Chemotaxis) Assay
This protocol assesses the effect of AMD3465 on cancer cell migration towards a chemoattractant (CXCL12).
-
Cell Preparation: Culture cells to sub-confluency. Harvest and resuspend the cells in a serum-free medium.
-
Pre-treatment: Incubate the cell suspension with various concentrations of AMD3465 or a vehicle control for a specified period (e.g., 1-2 hours).
-
Assay Setup: Place Transwell inserts with a porous membrane into the wells of a 24-well plate. Add a chemoattractant, such as CXCL12, to the lower chamber.
-
Cell Seeding: Add the pre-treated cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a duration that allows for cell migration (e.g., 12-24 hours).
-
Cell Staining and Counting: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the number of migrated cells in several fields of view under a microscope.
-
Analysis: Compare the number of migrated cells in the AMD3465-treated groups to the vehicle control group.
Visualizations
Caption: Mechanism of AMD3465 action on the CXCL12/CXCR4 signaling pathway.
Caption: Workflow for optimizing AMD3465 concentration in cancer cell lines.
References
- 1. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CXCR4 antagonist AMD3465 regulates oncogenic signaling and invasiveness in vitro and prevents breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. researchgate.net [researchgate.net]
- 6. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications [ijbs.com]
- 7. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
- 10. The Intricate Role of CXCR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CXCR4 and CXCR7 Signaling Pathways: A Focus on the Cross-Talk Between Cancer Cells and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
AMD 3465 solubility and stability in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of AMD 3465 in aqueous solutions. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). It functions by blocking the binding of the natural ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), to the CXCR4 receptor.[1][2] This inhibition disrupts the downstream signaling pathways involved in cell migration, proliferation, and survival.[3][4]
Q2: What are the recommended solvents for dissolving this compound?
For the hexahydrobromide salt of this compound, water and DMSO are the recommended solvents. The solubility in these solvents is summarized in the table below.
Q3: How should I prepare and store stock solutions of this compound?
It is recommended to prepare a concentrated stock solution in a suitable solvent (e.g., water or DMSO). To maintain stability, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). When preparing aqueous solutions from a DMSO stock, it is crucial to ensure proper mixing to avoid precipitation. For in vivo studies, this compound has been dissolved in sterile phosphate-buffered saline (PBS).
Q4: What is the known stability of this compound in aqueous working solutions?
Currently, there is limited publicly available data on the detailed degradation kinetics of this compound in various aqueous buffers over extended periods. As a general best practice, it is advisable to prepare fresh working solutions from your frozen stock for each experiment. If short-term storage of a working solution is necessary, it should be kept at 4°C and used as soon as possible. Avoid storing diluted aqueous solutions for prolonged periods to minimize potential degradation.
Q5: I'm observing inconsistent results in my cell-based assays with this compound. What could be the issue?
Inconsistent results can arise from several factors:
-
Solution Instability: As detailed stability data is limited, ensure you are preparing fresh working solutions for each experiment. Degradation of the compound can lead to reduced efficacy.
-
Improper Dissolution: Ensure the compound is fully dissolved in your vehicle solvent before further dilution into aqueous media. Precipitation can lead to inaccurate concentrations.
-
Cell Health and Passage Number: The responsiveness of cells to CXCR4 antagonism can vary with cell health and passage number. Use cells within a consistent and low passage range.
-
Assay Conditions: Optimize assay parameters such as cell seeding density, incubation times, and concentration of the chemoattractant (SDF-1α).
Quantitative Data Summary
The following table summarizes the available solubility data for this compound hexahydrobromide.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 44.8 | 50 |
| DMSO | 22.4 | 25 |
Experimental Protocols
Protocol: In Vitro Chemotaxis Assay (Transwell Migration Assay)
This protocol outlines a typical procedure to assess the inhibitory effect of this compound on the migration of CXCR4-expressing cells towards an SDF-1α gradient.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat, MDA-MB-231)
-
This compound
-
Recombinant human SDF-1α (CXCL12)
-
Cell culture medium (e.g., RPMI 1640) with 0.5% Bovine Serum Albumin (BSA)
-
Transwell inserts (e.g., 8.0 µm pore size)
-
24-well companion plates
-
Calcein-AM or other cell viability stain
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Culture CXCR4-expressing cells to 70-80% confluency.
-
The day before the assay, starve the cells by incubating them in serum-free medium or medium with low serum (e.g., 0.5% BSA) for 18-24 hours.
-
On the day of the assay, harvest the cells and resuspend them in migration medium (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in migration medium at 2x the final desired concentrations.
-
In a separate tube, mix equal volumes of the cell suspension and the 2x this compound solutions.
-
Incubate the cells with this compound for 30 minutes at 37°C. Include a vehicle control (e.g., migration medium with the same final concentration of DMSO or PBS as the drug-treated cells).
-
-
Assay Setup:
-
Add 600 µL of migration medium containing SDF-1α (e.g., 100 ng/mL) to the lower chambers of the 24-well plate.
-
Add 600 µL of migration medium without SDF-1α to some wells to serve as a negative control for random migration.
-
Carefully place the Transwell inserts into the wells.
-
Add 100 µL of the pre-treated cell suspension to the top of each Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours (the optimal time should be determined empirically for your cell line).
-
-
Quantification of Migration:
-
Carefully remove the Transwell inserts from the wells.
-
Remove the non-migrated cells from the top of the membrane by gently swabbing with a cotton tip.
-
To quantify the migrated cells, you can:
-
Staining: Add a staining solution (e.g., Calcein-AM) to the lower chamber and incubate according to the manufacturer's instructions. Read the fluorescence on a plate reader.
-
Cell Counting: Fix and stain the migrated cells on the underside of the membrane (e.g., with DAPI or crystal violet). Count the cells in several fields of view under a microscope.
-
-
Visualizations
Caption: Workflow for a chemotaxis assay using this compound.
Caption: this compound inhibits CXCR4 signaling.
References
- 1. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo | PLOS One [journals.plos.org]
- 4. Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
AMD3465 Technical Support Center: Investigating Potential Off-Target Effects in Primary Cells
Welcome to the technical support center for AMD3465. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of AMD3465 in primary cell-based experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is AMD3465 and what is its primary target?
A1: AMD3465 is a potent and selective small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] It functions by blocking the binding of the natural ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), to CXCR4.[1][2] This interaction is crucial for various physiological processes, including immune cell trafficking, hematopoiesis, and embryonic development.[2]
Q2: What is the known selectivity profile of AMD3465?
A2: AMD3465 has been shown to be highly selective for CXCR4. Studies have demonstrated that it does not inhibit chemokine-stimulated calcium flux in cells expressing several other chemokine receptors, including CCR1, CCR2b, CCR4, CCR5, or CCR7.[2] Additionally, it does not inhibit the binding of leukotriene B4 (LTB4) to its receptor, BLT1.[2] One study reported that AMD3465 is approximately 400-fold more selective for CXCR4 than for CCR1, CCR2b, CCR4, CCR5, CCR7, and CXCR3.[3]
Q3: Have any off-target effects of AMD3465 been reported in the literature?
Q4: What are the potential signs of off-target effects in my primary cell experiments?
A4: Potential indicators of off-target effects can include:
-
Unexpected cellular responses: Observing phenotypes that are not typically associated with CXCR4 antagonism in your specific primary cell type.
-
Discrepancies between different CXCR4 antagonists: If another well-characterized CXCR4 antagonist with a different chemical structure does not produce the same effect as AMD3465 at an equivalent on-target inhibitory concentration.
-
Unusual dose-response curves: Non-sigmoidal or biphasic dose-response curves may suggest the involvement of multiple targets.
-
Cell viability issues at concentrations that should be non-toxic: Significant cytotoxicity at concentrations where specific CXCR4 inhibition is expected to be the primary effect.
Quantitative Data Summary
The following tables summarize the reported in vitro potency of AMD3465 from various functional assays.
Table 1: In Vitro Potency of AMD3465 at CXCR4
| Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| SDF-1α Ligand Binding | CCRF-CEM | Ki | 41.7 ± 1.2 | [2] |
| GTP Binding Inhibition | CCRF-CEM | IC50 | 10.38 ± 1.99 | [3] |
| Calcium Flux Inhibition | CCRF-CEM | IC50 | 12.07 ± 2.42 | [3] |
| Chemotaxis Inhibition | CCRF-CEM | IC50 | 8.7 ± 1.2 | [3] |
| HIV-1 (X4 strains) Inhibition | Various | IC50 | 1 - 10 | [1] |
Table 2: Selectivity of AMD3465 Against Other Receptors
| Receptor | Assay Type | Result | Reference |
| CCR1, CCR2b, CCR4, CCR5, CCR7, CXCR3 | Calcium Flux | No inhibition | [2][3] |
| BLT1 | Ligand Binding | No inhibition | [2] |
Experimental Protocols & Troubleshooting
Assessing Potential Off-Target Effects
A systematic approach is recommended to investigate potential off-target effects of AMD3465 in your primary cell experiments.
Protocol 1: Calcium Flux Assay in Primary Lymphocytes
This protocol is to measure the inhibition of CXCL12-induced calcium mobilization by AMD3465.
Materials:
-
Isolated primary lymphocytes
-
AMD3465
-
Recombinant human CXCL12/SDF-1α
-
Calcium-sensitive dye (e.g., Indo-1 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Fetal Bovine Serum (FBS)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Resuspend primary lymphocytes in HBSS with 1% FBS at a concentration of 1-5 x 106 cells/mL.
-
Dye Loading: Add the calcium-sensitive dye (e.g., 1-5 µM Indo-1 AM) and an equal volume of 20% Pluronic F-127. Incubate at 37°C for 30-60 minutes in the dark.
-
Washing: Wash the cells twice with warm HBSS with 1% FBS to remove extracellular dye.
-
Incubation with AMD3465: Resuspend the cells in warm HBSS and add varying concentrations of AMD3465. Incubate for 15-30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
Baseline Reading: Acquire a baseline fluorescence reading for 30-60 seconds.
-
Stimulation: Add CXCL12 (typically 50-100 ng/mL) to the cell suspension and immediately continue acquiring data for 3-5 minutes.
-
Data Analysis: Calculate the ratio of fluorescence at the two emission wavelengths (for ratiometric dyes) or the change in fluorescence intensity over time. Determine the IC50 of AMD3465 by plotting the peak calcium response against the log of the AMD3465 concentration.
Troubleshooting:
| Issue | Possible Cause | Solution |
| No response to CXCL12 | Low CXCR4 expression on primary cells. | Confirm CXCR4 expression by flow cytometry. Use cells known to express high levels of CXCR4 as a positive control. |
| Inactive CXCL12. | Use a fresh aliquot of CXCL12 and test its activity on a positive control cell line. | |
| High background signal | Incomplete removal of extracellular dye. | Ensure thorough washing after dye loading. |
| Cell death. | Assess cell viability before and after the assay. Use a lower dye concentration or shorter loading time. | |
| Variable results | Inconsistent cell numbers. | Ensure accurate cell counting and equal cell numbers in all samples. |
| Temperature fluctuations. | Maintain all reagents and cells at 37°C throughout the experiment. |
Protocol 2: Chemotaxis Assay in Primary Immune Cells
This protocol assesses the ability of AMD3465 to inhibit the migration of primary immune cells towards a CXCL12 gradient.
Materials:
-
Isolated primary immune cells (e.g., T cells, monocytes)
-
AMD3465
-
Recombinant human CXCL12/SDF-1α
-
Chemotaxis chamber (e.g., Transwell® with 3-8 µm pores)
-
Assay medium (e.g., RPMI + 0.5% BSA)
-
Cell viability stain (e.g., Calcein-AM or DAPI)
Procedure:
-
Prepare Chemotaxis Chamber: Add assay medium containing CXCL12 (e.g., 100 ng/mL) to the lower wells of the chemotaxis plate.
-
Cell Preparation: Resuspend primary immune cells in assay medium at 1-2 x 106 cells/mL.
-
Treatment with AMD3465: Add varying concentrations of AMD3465 to the cell suspension and incubate for 30 minutes at 37°C. Include a vehicle control.
-
Cell Seeding: Add the cell suspension to the upper chamber (the Transwell® insert).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-4 hours.
-
Quantification of Migrated Cells:
-
Carefully remove the upper chamber.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by:
-
Staining the cells with a fluorescent dye (e.g., Calcein-AM) and reading the fluorescence on a plate reader.
-
Lysis of the cells in the lower chamber and quantifying a cellular component (e.g., using CyQUANT® dye).
-
Directly counting the cells using a flow cytometer.
-
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each AMD3465 concentration relative to the vehicle control. Determine the IC50 value.
Troubleshooting:
| Issue | Possible Cause | Solution |
| High background migration (in the absence of CXCL12) | Cells are over-stimulated or unhealthy. | Use freshly isolated, healthy cells. Consider serum-starving the cells for a few hours prior to the assay. |
| Chemoattractant contamination in the assay medium. | Use fresh, high-quality assay medium. | |
| Low migration towards CXCL12 | Suboptimal CXCL12 concentration. | Perform a dose-response with CXCL12 to determine the optimal concentration for your primary cells. |
| Incorrect pore size of the Transwell® insert. | Ensure the pore size is appropriate for the size and migratory capacity of your cells. | |
| High variability between replicates | Inconsistent cell seeding. | Ensure the cell suspension is homogenous before seeding. |
| Bubbles in the lower chamber. | Be careful not to introduce air bubbles when adding the medium to the lower wells. |
Signaling Pathways and Visualizations
CXCR4 Signaling Pathway
Upon binding of its ligand CXCL12, CXCR4 activates several downstream signaling cascades that are crucial for cell migration, survival, and proliferation. AMD3465, by blocking this initial binding event, inhibits these downstream pathways.
This technical support guide provides a starting point for investigating the potential off-target effects of AMD3465 in primary cells. Given the high selectivity of AMD3465 for CXCR4, observed effects are most likely due to on-target inhibition. However, careful experimental design and the use of appropriate controls, as outlined in this document, are essential to rigorously assess any unexpected cellular responses.
References
- 1. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The CXCR4 antagonist AMD3465 regulates oncogenic signaling and invasiveness in vitro and prevents breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in AMD 3465 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with AMD3465, a potent CXCR4 antagonist. The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their results.
Frequently Asked Questions (FAQs)
Q1: What is AMD3465 and what is its primary mechanism of action?
A1: AMD3465 is a potent and selective small-molecule antagonist of the CXCR4 chemokine receptor.[1][2][3] Its primary mechanism of action is to block the binding of the natural ligand, CXCL12 (also known as SDF-1α), to the CXCR4 receptor.[1][4] This inhibition prevents the activation of downstream signaling pathways that are involved in cell migration, proliferation, and survival.[1][5]
Q2: What are the common research applications of AMD3465?
A2: AMD3465 is frequently used in various research areas, including:
-
HIV Research: As a potent inhibitor of X4 HIV strains, it blocks the virus from using CXCR4 as a co-receptor to enter and infect host cells.[1][2]
-
Cancer Biology: To investigate the role of the CXCL12/CXCR4 axis in tumor growth, angiogenesis, and metastasis.[5][6]
-
Stem Cell Biology: To induce the mobilization of hematopoietic stem cells from the bone marrow into the peripheral blood.[3][7]
-
Inflammation and Immunology: To study the role of CXCR4 in inflammatory responses and immune cell trafficking.[8]
Q3: How does AMD3465 differ from AMD3100 (Plerixafor)?
A3: AMD3465 is a monomacrocyclic compound, whereas AMD3100 is a bicyclam.[1][4] AMD3465 has been reported to be up to 10-fold more effective as a CXCR4 antagonist than AMD3100.[1] It exhibits a higher affinity for CXCR4 and can be more potent in inhibiting CXCL12-induced signaling.[9]
Q4: What is the recommended solvent and storage condition for AMD3465?
A4: AMD3465 hexahydrobromide is soluble in water and DMSO. For stock solutions, it is recommended to store them at -20°C.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[2]
Troubleshooting Inconsistent Results
Issue 1: Higher than expected IC50 values or lack of inhibitory effect.
Possible Causes:
-
Compound Degradation: Improper storage or multiple freeze-thaw cycles of the AMD3465 stock solution can lead to its degradation.
-
Incorrect Concentration: Errors in calculating the final concentration of AMD3465 in the assay.
-
Cellular Factors: Low or variable expression of CXCR4 on the surface of the cell line being used. Cells may also develop resistance or tolerance to the antagonist over time.[10]
-
Assay Conditions: Suboptimal assay conditions, such as incorrect incubation times, temperature, or the presence of interfering substances in the media.
Troubleshooting Steps:
-
Verify Compound Integrity: Use a fresh vial of AMD3465 or prepare a new stock solution. Confirm the solvent is appropriate and the compound is fully dissolved.
-
Confirm CXCR4 Expression: Regularly check the CXCR4 expression levels in your cell line using flow cytometry or western blotting.
-
Optimize Assay Parameters:
-
Titrate AMD3465: Perform a dose-response curve with a wide range of concentrations to determine the optimal inhibitory concentration for your specific cell line and assay.
-
Incubation Time: Optimize the pre-incubation time of cells with AMD3465 before adding the agonist (CXCL12).
-
-
Use Positive and Negative Controls: Always include a known CXCR4 agonist (like CXCL12) as a positive control and a vehicle-only control as a negative control.
Issue 2: Variability in cell migration or chemotaxis assays.
Possible Causes:
-
Cell Health and Confluency: Poor cell viability or inconsistent cell density at the start of the experiment can lead to variable migration.
-
Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interfere with the CXCL12/CXCR4 axis.
-
Inconsistent Gradient: Improper establishment of the chemokine gradient in the transwell assay.
Troubleshooting Steps:
-
Standardize Cell Culture: Ensure cells are healthy, in the logarithmic growth phase, and plated at a consistent density. Serum starvation prior to the assay can help to reduce baseline migration.
-
Optimize Chemokine Concentration: Determine the optimal concentration of CXCL12 that induces a robust migratory response in your cells.
-
Assay Controls: Include a "no chemokine" control to assess basal migration and a "no cells" control to check for artifacts.
Issue 3: Unexpected effects on cell proliferation or survival.
Possible Causes:
-
Agonistic Activity at High Concentrations: While an antagonist, some compounds can exhibit partial agonistic effects at very high concentrations.
-
Off-Target Effects: Although highly selective for CXCR4, the possibility of off-target effects at high concentrations cannot be entirely ruled out.[3]
-
Cell Line Specific Responses: The CXCL12/CXCR4 axis can have different effects on proliferation and survival depending on the cell type and its genetic background. For example, in some myeloid leukemia cells, CXCR4 antagonists have been shown to have complex effects on proliferation.[11]
Troubleshooting Steps:
-
Dose-Response Analysis: Carefully evaluate the effect of a wide range of AMD3465 concentrations on cell viability and proliferation using assays like MTT or trypan blue exclusion.
-
Control Experiments: Compare the effects of AMD3465 with other known CXCR4 antagonists to see if the observed effect is specific to this compound.
-
Literature Review: Investigate the known roles of the CXCL12/CXCR4 axis in your specific cell model to understand the potential for paradoxical effects.
Quantitative Data Summary
The following tables summarize key quantitative data for AMD3465 based on published literature.
Table 1: In Vitro Inhibitory Activity of AMD3465
| Assay | Cell Line | IC50 / Ki | Reference |
| Inhibition of X4 HIV-1 strains | Various | 1-10 nM | [1][2] |
| Inhibition of 12G5 mAb binding | SupT1 | 0.75 nM | [2] |
| Inhibition of CXCL12 binding | SupT1 | 18 nM | [2] |
| Inhibition of SDF-1α ligand binding | CCRF-CEM | 41.7 nM (Ki) | [3] |
| Inhibition of CXCL12-induced Ca2+ mobilization | SupT1 | 17 nM | [2] |
Table 2: Comparison of AMD3465 and AMD3100
| Parameter | AMD3465 | AMD3100 | Reference |
| Structure | Monomacrocyclic | Bicyclam | [1][4] |
| CXCR4 Antagonist Potency | ~10-fold more effective | - | [1] |
| Affinity for CXCR4 | 8-fold higher | - |
Experimental Protocols
Cell Migration (Chemotaxis) Assay
This protocol is a general guideline for a transwell migration assay.
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
Serum-starve the cells for 4-24 hours, depending on the cell type.
-
Harvest cells and resuspend them in serum-free media at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Add serum-free media containing CXCL12 (chemoattractant) to the lower chamber of the transwell plate.
-
Add media without CXCL12 to control wells.
-
Pre-incubate the cell suspension with different concentrations of AMD3465 or vehicle control for 30 minutes at 37°C.
-
Add 100 µL of the cell suspension to the upper chamber of the transwell insert.[12]
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 4-24 hours, depending on the cell type's migratory speed.
-
-
Quantification:
-
Remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the membrane with a stain such as crystal violet.[12]
-
Elute the stain and measure the absorbance, or count the migrated cells under a microscope.
-
Calcium Flux Assay
This protocol provides a general method for measuring intracellular calcium mobilization.
-
Cell Preparation:
-
Dye Loading:
-
Assay Measurement:
-
Acquire a baseline fluorescence reading using a flow cytometer or a fluorescence plate reader.[13][15]
-
Add different concentrations of AMD3465 and incubate for a short period.
-
Stimulate the cells with CXCL12 and immediately record the change in fluorescence over time.
-
As a positive control, use a calcium ionophore like ionomycin to elicit a maximal calcium response.[13][14]
-
Receptor Binding Assay
This protocol outlines a competitive binding assay.
-
Cell Preparation:
-
Harvest cells expressing CXCR4 and wash them with a binding buffer (e.g., PBS with 0.5% BSA).
-
Resuspend the cells to a final concentration of 1-5 x 10^6 cells/mL.
-
-
Competitive Binding:
-
Incubation and Washing:
-
Incubate the plate on ice or at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
Wash the cells to remove unbound ligand.
-
-
Detection:
-
Quantify the amount of labeled ligand bound to the cells using a suitable detection method (e.g., scintillation counter for radioligands or flow cytometer for fluorescent antibodies).[16]
-
The reduction in the signal from the labeled ligand in the presence of AMD3465 indicates competitive binding.
-
Visualizations
Caption: CXCL12/CXCR4 signaling pathway and the inhibitory action of AMD3465.
Caption: A logical workflow for troubleshooting inconsistent AMD3465 experimental results.
References
- 1. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo | PLOS One [journals.plos.org]
- 6. The CXCR4 antagonist AMD3465 regulates oncogenic signaling and invasiveness in vitro and prevents breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biased antagonism of CXCR4 avoids antagonist tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential effects of CXCR4 antagonists on the survival and proliferation of myeloid leukemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bu.edu [bu.edu]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 16. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vitro Cytotoxicity Assessment of AMD3465
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing AMD3465 in in vitro cytotoxicity and cell viability assays.
Frequently Asked Questions (FAQs)
Q1: Is AMD3465 expected to be cytotoxic to my cell line?
A1: The primary mechanism of action of AMD3465 is as a potent and specific antagonist of the CXCR4 receptor. At concentrations typically used to inhibit CXCR4 signaling (in the low nanomolar to low micromolar range), AMD3465 has not been reported to induce direct, widespread cytotoxicity or apoptosis in several cell lines. For instance, in 4T1 breast cancer cells, concentrations up to 10 µM did not result in apoptosis or affect cell proliferation[1]. However, the response can be cell-line dependent, and it is always recommended to perform a dose-response experiment to determine the cytotoxic potential in your specific model.
Q2: What is the difference between cytotoxicity and cytostatic effects?
A2: Cytotoxicity refers to the ability of a compound to kill cells. A cytostatic effect, on the other hand, refers to the ability of a compound to inhibit cell proliferation without directly causing cell death. AMD3465, by modulating signaling pathways involved in cell growth and survival, may exert cytostatic effects in certain cancer cell lines.
Q3: At what concentrations should I test for AMD3465 cytotoxicity?
A3: It is advisable to test a broad range of concentrations. A good starting point would be to bracket the effective concentration for CXCR4 antagonism. For example, if the IC50 for inhibiting CXCL12-mediated signaling is in the nanomolar range, you might test concentrations from 1 nM up to 100 µM to establish a clear dose-response curve for any potential cytotoxic effects.
Q4: How long should I incubate the cells with AMD3465?
A4: Incubation times for cytotoxicity assays typically range from 24 to 72 hours. A 48-hour incubation is often a good starting point. However, the optimal incubation time can vary depending on the cell line's doubling time and the specific assay being performed.
Troubleshooting Guide
This guide addresses common issues encountered during the in vitro assessment of AMD3465 cytotoxicity.
| Issue | Potential Cause | Recommended Action |
| No observed cytotoxicity at expected concentrations. | AMD3465's primary mechanism is CXCR4 antagonism, not direct cell killing. | This may be the expected result. Confirm CXCR4 expression in your cell line and assess the effect of AMD3465 on downstream signaling pathways (e.g., p-AKT, p-ERK) to verify its activity. |
| Cell line is resistant to CXCR4-mediated effects on viability. | Consider using a positive control cytotoxic agent to ensure the assay is working correctly. | |
| Incorrect dosage or compound degradation. | Verify the concentration of your AMD3465 stock solution and prepare fresh dilutions for each experiment. | |
| High variability between replicate wells. | Uneven cell seeding. | Ensure a homogenous single-cell suspension before plating and use a calibrated multichannel pipette for seeding. |
| Edge effects in the microplate. | Avoid using the outermost wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Bubbles in the wells. | Be careful during pipetting to avoid introducing bubbles, which can interfere with absorbance or fluorescence readings. | |
| High background signal in the assay. | Contamination (mycoplasma, bacteria, yeast). | Regularly test cell cultures for contamination. |
| Phenol red or serum interference. | Use phenol red-free medium if it interferes with your assay's detection method. Serum can sometimes contribute to background LDH levels; consider reducing the serum concentration or using a serum-free medium for the assay period if compatible with your cells. | |
| Unexpected cytotoxic effects at low concentrations. | Off-target effects. | While AMD3465 is highly specific for CXCR4, off-target effects at high concentrations cannot be entirely ruled out. Carefully review the literature for any known off-target activities. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells. Run a solvent control to verify. |
Data Presentation
Currently, there is limited publicly available data on the direct cytotoxic IC50 values of AMD3465 across a wide range of cancer cell lines. The existing literature primarily focuses on its potent CXCR4 antagonism.
Table 1: Functional Inhibitory Concentrations of AMD3465
| Parameter | Cell Line | IC50 / Ki | Reference |
| SDF-1 Ligand Binding (Ki) | CCRF-CEM | 41.7 ± 1.2 nM | [2] |
| CXCL12-induced Calcium Mobilization (IC50) | SupT1 | 17 nM | |
| X4 HIV-1 Replication (IC50) | Various | 1 - 10 nM |
Table 2: Reported Cytotoxicity Data for AMD3465
| Cell Line | Concentration Range Tested | Observation | Reference |
| 4T1 (Breast Cancer) | 1 µM - 10 µM | No discernible induction of apoptosis or effect on cell growth after 24 and 48 hours. | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the in vitro cytotoxicity of AMD3465.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
AMD3465
-
Target cells in culture
-
96-well flat-bottom plates
-
Complete culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of AMD3465 in culture medium. Remove the old medium from the wells and add 100 µL of the AMD3465 dilutions. Include untreated and solvent controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against AMD3465 concentration to determine the IC50 value, if applicable.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.
Materials:
-
AMD3465
-
Target cells in culture
-
96-well flat-bottom plates
-
Complete culture medium
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed cells as described in the MTT assay protocol.
-
Compound Treatment: Treat cells with serial dilutions of AMD3465 as described above. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired duration.
-
Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
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Stop Reaction: Add the stop solution from the kit to each well.
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Measurement: Read the absorbance at the recommended wavelength (e.g., 490 nm) with a reference wavelength (e.g., 680 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, based on the absorbance readings of the experimental, spontaneous release, and maximum release wells.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
AMD3465
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Target cells in culture
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6-well plates or culture flasks
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Annexin V-FITC/PI apoptosis detection kit
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Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat with desired concentrations of AMD3465 for the chosen duration. Include an untreated control.
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Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution (e.g., TrypLE). Centrifuge the cell suspension and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.
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Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
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Flow Cytometry: Analyze the stained cells on a flow cytometer as soon as possible (within 1 hour).
-
Data Analysis:
-
Annexin V- / PI-: Live cells
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Annexin V+ / PI-: Early apoptotic cells
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Annexin V+ / PI+: Late apoptotic/necrotic cells
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Annexin V- / PI+: Necrotic cells
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Visualizations
References
addressing AMD 3465 partial agonist activity in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AMD3465 in their experiments. The information is tailored for scientists and drug development professionals investigating the CXCR4 signaling pathway.
Understanding AMD3465: A Molecule with Dual Activity
AMD3465 is a potent and selective antagonist of the CXCR4 receptor.[1][2] It effectively blocks the binding of the natural ligand, CXCL12 (also known as SDF-1α), thereby inhibiting downstream signaling pathways such as G protein activation, intracellular calcium mobilization, and cell chemotaxis.[1][2] However, in some experimental contexts, particularly in assays measuring Extracellular signal-Regulated Kinase (ERK) phosphorylation, AMD3465 can exhibit partial agonist activity.[1] This dual nature can be a source of confusion and unexpected results in experimental settings.
This guide will help you navigate the nuances of working with AMD3465 and troubleshoot potential issues in your assays.
Frequently Asked Questions (FAQs)
Q1: Is AMD3465 an antagonist or a partial agonist of CXCR4?
A1: AMD3465 is primarily classified as a CXCR4 antagonist.[1][2] It effectively inhibits CXCL12-mediated signaling pathways like GTP binding and calcium flux.[1] However, it has been observed to independently induce ERK phosphorylation in the absence of CXCL12, demonstrating partial agonist activity in this specific pathway.[1] This phenomenon is an example of biased agonism, where a ligand can differentially activate downstream signaling pathways of a single receptor.
Q2: In which assays is the partial agonist activity of AMD3465 typically observed?
A2: The partial agonist activity of AMD3465 is most prominently observed in assays that measure the phosphorylation of ERK1/2. In contrast, in assays measuring calcium flux or chemotaxis in response to CXCL12, AMD3465 typically behaves as a potent antagonist.[1]
Q3: What are the potential reasons for observing unexpected agonist-like activity with AMD3465 in my assay?
A3: Unexpected agonist activity could be due to several factors:
-
Assay-dependent effects: As mentioned, AMD3465 can act as a partial agonist in ERK phosphorylation assays.
-
Cellular context: The expression levels of CXCR4 and other signaling components in your specific cell line can influence the observed activity.
-
Experimental conditions: Factors like serum starvation can impact basal signaling levels and potentially unmask subtle agonist effects.[3][4][5][6][7]
Q4: How does the potency of AMD3465 compare to other CXCR4 antagonists like AMD3100?
A4: AMD3465 is generally considered to be more potent than AMD3100 in inhibiting CXCL12-induced signaling. For instance, the IC50 value for AMD3465 in inhibiting calcium flux is significantly lower than that of AMD3100.[1]
Data Presentation: Comparative Potency of AMD3465
The following table summarizes the inhibitory concentrations (IC50) and binding affinity (Ki) of AMD3465 in various functional assays, providing a clear comparison of its potency across different signaling readouts.
| Assay Type | Parameter | AMD3465 Value (nM) | Reference Compound (AMD3100) Value (nM) |
| Ligand Binding | Ki | 41.7 ± 1.2 | 651 ± 37 |
| GTP Binding | IC50 | 10.38 ± 1.99 | 27 ± 2.2 |
| Calcium Flux | IC50 | 12.07 ± 2.42 | 572 ± 190 |
| Chemotaxis | IC50 | 8.7 ± 1.2 | 51 ± 17 |
Data compiled from various studies.[1]
Experimental Protocols & Troubleshooting Guides
Calcium Flux Assay
This assay measures the mobilization of intracellular calcium upon CXCR4 activation. AMD3465 is expected to act as an antagonist in this assay, inhibiting the calcium flux induced by CXCL12.
Caption: Workflow for a typical calcium flux assay.
-
Cell Preparation:
-
Seed CXCR4-expressing cells (e.g., CCRF-CEM) in a 96-well black, clear-bottom plate and culture overnight.
-
Prepare a dye-loading solution containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
Remove the culture medium and add the dye-loading solution to the cells.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Treatment:
-
Prepare serial dilutions of AMD3465 and a vehicle control.
-
Add the AMD3465 dilutions or vehicle to the respective wells and incubate for 15-30 minutes at 37°C.
-
Prepare a solution of CXCL12 at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injector.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject the CXCL12 solution into the wells.
-
Immediately begin measuring the fluorescence intensity every 1-2 seconds for 2-3 minutes.
-
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low signal upon CXCL12 stimulation | - Low CXCR4 expression on cells.- Inefficient dye loading.- CXCL12 degradation. | - Confirm CXCR4 expression via flow cytometry or Western blot.- Optimize dye concentration and loading time.- Use freshly prepared or properly stored CXCL12. |
| High background fluorescence | - Extracellular dye.- Cell death. | - Gently wash cells once with assay buffer after dye loading.- Ensure cells are healthy and not overgrown. |
| AMD3465 shows agonist activity | - This is highly unexpected for calcium flux. | - Verify the identity and purity of the AMD3465 compound.- Rule out contamination of reagents.- Test a different batch of AMD3465. |
| Inconsistent results between wells | - Uneven cell seeding.- Pipetting errors. | - Ensure a single-cell suspension before plating.- Use calibrated pipettes and be consistent with pipetting technique. |
ERK Phosphorylation Assay (Western Blot)
This assay is used to detect the phosphorylation of ERK1/2, a downstream event in CXCR4 signaling. In this assay, AMD3465 may exhibit partial agonist activity.
Caption: Workflow for ERK phosphorylation Western blot.
-
Cell Culture and Treatment:
-
Seed CXCR4-expressing cells in 6-well plates.
-
(Optional) Once cells reach 70-80% confluency, serum-starve them for 4-24 hours to reduce basal ERK phosphorylation.
-
Treat cells with different concentrations of AMD3465, CXCL12 (as a positive control), or vehicle for a specified time (e.g., 5, 15, 30 minutes).
-
-
Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect cell lysates and centrifuge to pellet debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
(Recommended) Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak p-ERK signal | - Insufficient stimulation.- Phosphatase activity.- Antibody issues. | - Optimize CXCL12 concentration and stimulation time.- Always use fresh phosphatase inhibitors in lysis buffer.- Use a validated p-ERK antibody and a positive control (e.g., PMA-treated cells). |
| High basal p-ERK signal | - Presence of serum.- High cell density. | - Perform serum starvation before treatment.- Avoid letting cells become over-confluent. |
| AMD3465 does not show partial agonism | - Cell line-dependent effects.- Insufficient treatment time. | - This effect may not be observable in all cell types.- Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the optimal time for AMD3465-induced ERK phosphorylation. |
| Inconsistent band intensities | - Unequal protein loading.- Incomplete transfer. | - Accurately quantify protein and load equal amounts.- Normalize p-ERK signal to total ERK signal.- Optimize transfer conditions. |
Signaling Pathways and Logic Diagrams
CXCR4 Signaling Pathways
The following diagram illustrates the primary signaling pathways downstream of CXCR4 activation. AMD3465 acts as an antagonist of the Gαi-mediated pathway but can act as a partial agonist for the β-arrestin/ERK pathway.
Caption: CXCR4 signaling and AMD3465's dual activity.
Troubleshooting Logic for Unexpected Agonist Activity
This decision tree can help you troubleshoot experiments where you observe unexpected agonist-like activity with AMD3465.
Caption: Decision tree for troubleshooting unexpected results.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Serum Starvation-induced ROS Production Activates the ERK-AP-1-TfR1 Pathway to Up-regulate Survivin to Support Nasopharyngeal Carcinoma Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prosurvival and proapoptotic functions of ERK1/2 activation in murine thymocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The time course of Akt and ERK activation on XIAP expression in HEK 293 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
how to prevent degradation of AMD 3465 in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term storage and handling of AMD 3465 to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of solid this compound?
For maximal stability, solid (lyophilized) this compound should be stored at -20°C.[1] When stored under these conditions and protected from light, the compound is expected to be stable for an extended period.
Q2: How should I store this compound once it is in solution?
Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month.[1] All solutions should be protected from light.[1]
Q3: What solvents are recommended for dissolving this compound?
This compound is soluble in water.[1] For cell-based assays, sterile water or a buffer appropriate for your experimental system can be used.
Q4: My this compound solution has been stored at 4°C for a week. Is it still viable?
While short-term storage at 4°C is not ideal, it may not have resulted in significant degradation. However, for long-term storage, it is crucial to adhere to the recommended -20°C or -80°C conditions.[1] It is advisable to perform a quality control experiment, such as HPLC analysis, to assess the purity of the compound before use.
Q5: I observe reduced activity of my this compound in my experiments. What could be the cause?
Reduced activity can stem from several factors, including improper storage leading to degradation, inaccurate initial concentration, or issues with the experimental setup. Refer to the troubleshooting guide below for a systematic approach to identifying the problem.
Troubleshooting Guide
If you are experiencing unexpected results or suspect degradation of your this compound, follow this troubleshooting guide.
Problem: Reduced or No Activity of this compound in Functional Assays
Possible Cause 1: Compound Degradation
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the solid compound and its solutions have been stored at the correct temperatures and protected from light.
-
Check for Repeated Freeze-Thaw Cycles: Ensure that stock solutions were aliquoted to minimize freeze-thaw cycles.
-
Assess Purity: If possible, analyze the purity of your this compound stock solution using High-Performance Liquid Chromatography (HPLC). Compare the chromatogram to a reference standard or the initial analysis if available.
-
-
Solution:
-
If degradation is confirmed or suspected, use a fresh, properly stored vial of this compound.
-
Prepare a fresh stock solution from the new vial.
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Possible Cause 2: Incorrect Solution Concentration
-
Troubleshooting Steps:
-
Review Calculation and Preparation: Double-check all calculations used to prepare the stock and working solutions.
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Verify Pipetting Accuracy: Ensure that calibrated pipettes were used for accurate volume measurements.
-
-
Solution:
-
If an error is identified, prepare a fresh stock solution with corrected calculations.
-
Consider having the concentration of a new stock solution verified by UV-Vis spectrophotometry if a molar extinction coefficient is known or by a quantitative analytical method.
-
Possible Cause 3: Experimental Setup Issues
-
Troubleshooting Steps:
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Cell Health and Passage Number: Ensure that the cells used in the assay are healthy and within a low passage number range, as receptor expression can change over time.
-
Reagent Quality: Verify the activity of other critical reagents in your assay, such as the stimulating ligand (e.g., CXCL12).
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Assay Protocol: Review the experimental protocol for any deviations that might affect the results.
-
-
Solution:
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Use a fresh batch of cells and reagents.
-
Strictly adhere to the validated assay protocol.
-
Data on this compound Storage
| Form | Storage Temperature | Duration | Important Considerations |
| Solid (Lyophilized) | -20°C | Long-term | Protect from light. |
| In Solvent | -80°C | Up to 6 months | Protect from light; aliquot to avoid freeze-thaw cycles.[1] |
| In Solvent | -20°C | Up to 1 month | Protect from light; aliquot to avoid freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: Assessment of this compound Purity by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the purity of an this compound solution. The exact conditions may need to be optimized for your specific HPLC system.
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
-
Dilute a small aliquot of your this compound stock solution with the initial mobile phase composition to a final concentration of approximately 1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B (linear gradient)
-
31-35 min: 5% B (re-equilibration)
-
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
The purity can be estimated by the relative area of the main peak. The presence of significant additional peaks may indicate degradation.
-
Visualizing Potential Degradation and Troubleshooting
Potential Degradation Pathways of this compound
The chemical structure of this compound contains a cyclam ring with secondary amines, a benzylamine moiety, and aromatic rings. These functional groups are susceptible to specific degradation pathways.
Caption: Potential degradation pathways for this compound.
Troubleshooting Workflow for Reduced this compound Activity
This workflow provides a logical sequence of steps to diagnose issues with this compound in your experiments.
Caption: Logical workflow for troubleshooting this compound activity.
References
improving bioavailability of AMD 3465 for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using AMD3465 in in vivo studies. The information is tailored for scientists and drug development professionals to address common challenges related to the bioavailability and administration of this potent CXCR4 antagonist.
Troubleshooting Guide
This guide is designed in a question-and-answer format to provide direct solutions to specific issues that may be encountered during your experiments.
| Issue/Question | Possible Cause(s) | Recommended Solution(s) |
| I am observing lower than expected efficacy in my in vivo model despite using a subcutaneous route of administration. | 1. Precipitation at the injection site: The pH or buffer capacity of your formulation may not be optimal, leading to precipitation of AMD3465 upon injection into the physiological pH of the subcutaneous space. 2. Inadequate dosing: The dose may be insufficient for the specific animal model or disease state being studied. 3. Compound degradation: Improper storage or handling of the compound or formulation could lead to degradation. | 1. Optimize formulation: Ensure AMD3465 is fully dissolved. For the hexahydrobromide salt, which is water-soluble, use a buffered solution (e.g., PBS) at a pH where the compound is stable and soluble. Consider adding excipients like cyclodextrins to enhance and maintain solubility. 2. Review dosing regimen: Consult literature for doses used in similar models.[1] A dose of 2.5 mg/kg/day has been used in some cancer models.[2] 3. Verify compound integrity: Use a fresh batch of the compound and store stock solutions as recommended (e.g., -20°C for long-term storage). |
| I want to administer AMD3465 orally but am seeing no systemic exposure. | 1. Poor oral bioavailability: As a charged monocyclam, AMD3465 is not expected to have significant oral bioavailability.[3] 2. First-pass metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation. | 1. Alternative routes: For preclinical studies, subcutaneous injection is the recommended and established route, providing 100% bioavailability.[4] Continuous delivery via osmotic pumps has also been successfully used.[5] 2. Advanced formulations (for research purposes): If oral delivery is a key research goal, consider investigational formulation strategies such as lipid-based drug delivery systems (e.g., SEDDS) or nanoformulations. Note that this would be an exploratory study. |
| My formulation of AMD3465 is not clear or appears to have particulates. | 1. Solubility issues: You may be using the free base form of AMD3465, which has poor water solubility, or you may have exceeded the solubility of the salt form in your chosen vehicle. 2. Incorrect solvent: The chosen solvent may not be appropriate for the specific form of AMD3465. | 1. Use the appropriate salt form: The hexahydrobromide salt of AMD3465 is water-soluble. 2. Check solubility limits: Ensure you are working within the known solubility limits of the compound in your chosen solvent. For challenging formulations, DMSO can be used as a solvent, but it should be used with caution in in vivo studies due to potential toxicity. 3. Adjust pH: For aqueous solutions, ensure the pH is in a range that favors solubility. |
| I am observing skin reactions or irritation at the injection site. | 1. Formulation pH or osmolality: A non-physiological pH or high osmolality of the formulation can cause local irritation. 2. High concentration of co-solvents: High concentrations of organic co-solvents (e.g., DMSO, ethanol) can be irritants. | 1. Adjust formulation parameters: Aim for a formulation with a pH between 6.5 and 7.4 and an osmolality close to isotonic (around 300 mOsm/kg). 2. Minimize co-solvent concentration: If a co-solvent is necessary, use the lowest possible concentration that maintains solubility. Consider alternative, less irritating solubilizing excipients. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for AMD3465 in in vivo studies?
For preclinical in vivo studies, subcutaneous (SC) administration is the most common and recommended route. Pharmacokinetic studies in mice and dogs have shown that AMD3465 has 100% bioavailability following subcutaneous administration.[1][4] This route provides rapid absorption and consistent systemic exposure.[4] For long-term studies, continuous delivery via subcutaneously implanted osmotic pumps has also been shown to be effective.[5]
Q2: Is AMD3465 orally bioavailable?
No, AMD3465 is not considered to be orally bioavailable.[3] Like other cyclam-based CXCR4 antagonists, its charged nature limits its absorption from the gastrointestinal tract. Researchers aiming for oral delivery of a CXCR4 antagonist might consider other compounds specifically designed for this purpose, such as AMD070 (Mavorixafor).[6][7]
Q3: What is the solubility of AMD3465?
The solubility of AMD3465 depends on its chemical form. The hexahydrobromide salt is reported to be soluble in water. In contrast, the free base form is likely to have poor aqueous solubility. It's crucial to verify which form of the compound you are using. For creating stock solutions, Dimethyl sulfoxide (DMSO) can be used, followed by dilution in an appropriate aqueous vehicle for in vivo administration.
Q4: What is the mechanism of action of AMD3465?
AMD3465 is a potent and selective antagonist of the CXCR4 chemokine receptor. It functions by blocking the binding of the natural ligand, CXCL12 (also known as SDF-1), to CXCR4.[4] This inhibition disrupts the downstream signaling pathways involved in cell migration, proliferation, and survival.[3]
.
Caption: CXCL12/CXCR4 signaling pathway and the inhibitory action of AMD3465.
Q5: How should I prepare a formulation of AMD3465 for subcutaneous injection?
A common approach is to prepare a stock solution of the AMD3465 hexahydrobromide salt in a sterile solvent like DMSO and then dilute it to the final desired concentration in a sterile, buffered aqueous solution such as phosphate-buffered saline (PBS). The final concentration of DMSO should be kept to a minimum (ideally less than 5% of the total volume) to avoid toxicity and irritation. Always ensure the final formulation is clear and free of precipitates before injection.
Data Summary
Table 1: Physicochemical and Pharmacokinetic Properties of AMD3465
| Property | Value | Species | Citation(s) |
| Bioavailability (SC) | 100% | Dog | [4] |
| Terminal Half-life (SC) | 1.56 - 4.63 h | Dog | [4] |
| Peak Mobilization (Leukocytosis) | 0.5 - 1.5 h | Mouse | [1] |
| SDF-1 Ligand Binding Ki | 41.7 ± 1.2 nM | - | [4] |
Experimental Protocols
Protocol 1: Preparation of AMD3465 for Subcutaneous Injection
This protocol describes the preparation of a 1 mg/mL solution of AMD3465 hexahydrobromide salt for subcutaneous injection in mice.
Materials:
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AMD3465 hexahydrobromide
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Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Prepare Stock Solution:
-
Weigh out the required amount of AMD3465 hexahydrobromide in a sterile microcentrifuge tube.
-
Add sterile DMSO to dissolve the compound and create a 20 mg/mL stock solution.
-
Vortex gently until the compound is completely dissolved.
-
-
Prepare Dosing Solution:
-
In a sterile tube, add the required volume of sterile PBS.
-
Add the appropriate volume of the 20 mg/mL AMD3465 stock solution to the PBS to achieve a final concentration of 1 mg/mL. For example, to make 1 mL of a 1 mg/mL solution, add 50 µL of the 20 mg/mL stock to 950 µL of PBS. The final DMSO concentration will be 5%.
-
Mix thoroughly by gentle inversion.
-
-
Sterilization and Administration:
-
Sterilize the final dosing solution by passing it through a 0.22 µm syringe filter.
-
The solution is now ready for subcutaneous injection. Administer the appropriate volume based on the animal's weight to achieve the desired dose (e.g., for a 2.5 mg/kg dose in a 20 g mouse, inject 50 µL of the 1 mg/mL solution).
-
.
Caption: Experimental workflow for preparing AMD3465 for subcutaneous injection.
Protocol 2: General Strategy for Improving Bioavailability of Poorly Soluble Compounds (for research purposes)
This protocol outlines a general decision-making process for selecting a formulation strategy to improve the bioavailability of a poorly soluble compound, which could be applied in an exploratory context for oral delivery of AMD3465 or similar molecules.
1. Physicochemical Characterization:
-
Determine the aqueous solubility of the compound at different pH values.
-
Assess its lipophilicity (LogP).
-
Characterize the solid-state properties (crystalline vs. amorphous).
2. Formulation Selection based on Properties:
-
For compounds with high LogP (lipophilic): Consider lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS). These formulations can enhance solubilization in the gastrointestinal tract.
-
For compounds with low aqueous solubility but good permeability (BCS Class II):
-
Particle size reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.
-
Solid dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve dissolution rates.
-
-
Use of Solubilizing Excipients:
-
Co-solvents: Use of water-miscible organic solvents (e.g., PEG 400, propylene glycol).
-
Surfactants: To improve wettability and micellar solubilization (e.g., polysorbates).
-
Cyclodextrins: To form inclusion complexes that enhance solubility.
-
3. In Vitro Screening:
-
Perform dissolution testing of different formulations to compare release profiles.
-
Assess the stability of the formulation.
4. In Vivo Evaluation:
-
Conduct pharmacokinetic studies in an appropriate animal model to evaluate the oral bioavailability of the most promising formulations.
.
Caption: Logical workflow for selecting a formulation strategy to improve oral bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. Imaging CXCR4 Expression in Human Cancer Xenografts: Evaluation of Monocyclam 64Cu-AMD3465 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel small molecule orally bioavailable C-X-C chemokine receptor 4 antagonists that are potent inhibitors of T-tropic (X4) HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Minimizing Variability in AMD3465-Mediated Stem Cell Mobilization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting experiments involving the CXCR4 antagonist, AMD3465, for hematopoietic stem cell (HSC) mobilization.
Frequently Asked Questions (FAQs)
Q1: What is AMD3465 and how does it induce stem cell mobilization?
A1: AMD3465 is a small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). In the bone marrow, hematopoietic stem cells are retained in their niche through the interaction of CXCR4 on the stem cells with its ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), which is produced by stromal cells.[1][2] AMD3465 competitively binds to CXCR4, blocking this interaction.[3] This disruption of the CXCR4/SDF-1α axis leads to the rapid release of HSCs from the bone marrow into the peripheral circulation.[1]
Q2: What is the primary signaling pathway affected by AMD3465?
A2: AMD3465 primarily disrupts the CXCR4/SDF-1α signaling axis. Upon binding of SDF-1α to CXCR4, a G-protein coupled receptor, several downstream pathways are activated that promote cell adhesion, migration, and survival. These include the PI3K/Akt and MAPK/ERK pathways.[4][5] By blocking SDF-1α binding, AMD3465 inhibits these downstream signals, reducing the retention of HSCs in the bone marrow niche and leading to their mobilization.[4]
Q3: How does AMD3465 differ from Plerixafor (AMD3100)?
A3: Both AMD3465 and Plerixafor (AMD3100) are CXCR4 antagonists. However, AMD3465 is a monocyclam derivative, while Plerixafor is a bicyclam.[3] Preclinical studies have suggested that AMD3465 may have a higher potency for CXCR4 than Plerixafor.[3] While both are used experimentally to mobilize HSCs, Plerixafor is the compound that has received regulatory approval for clinical use in combination with Granulocyte-Colony Stimulating Factor (G-CSF).[1]
Q4: Can AMD3465 be used in combination with other mobilizing agents?
A4: Yes, AMD3465, like other CXCR4 antagonists, is often used in combination with G-CSF. G-CSF indirectly promotes HSC mobilization by inducing a complex series of events in the bone marrow microenvironment, including the downregulation of SDF-1α. The combination of a CXCR4 antagonist like AMD3465 and G-CSF has been shown to be synergistic, resulting in a more robust mobilization of HSCs than either agent alone.[6][7] This is particularly effective in individuals who are "poor mobilizers" with G-CSF alone.[8]
Q5: What is the typical timeframe for peak stem cell mobilization with AMD3465?
A5: In preclinical mouse models, peak mobilization of leukocytes following a single subcutaneous injection of AMD3465 occurs between 0.5 and 1.5 hours.[1] This rapid mobilization kinetic is a characteristic feature of CXCR4 antagonists.
Troubleshooting Guide
Q1: I am observing high variability in the number of mobilized stem cells between my experimental animals. What are the potential causes and how can I minimize this?
A1: High inter-animal variability is a common challenge in stem cell mobilization studies. Several factors can contribute to this:
-
Genetic Background: Different mouse strains can exhibit varied responses to mobilizing agents. For instance, BALB/c mice have been reported to be "poor mobilizers" with AMD3100 compared to C57BL/6 mice.[2] It is crucial to use a consistent inbred strain for all experiments.
-
Age and Sex: The age and sex of the animals can influence the size of the hematopoietic stem and progenitor cell pool and their mobilization capacity. It is recommended to use age- and sex-matched animals within each experimental group.
-
Health Status: Underlying subclinical infections or inflammation can significantly impact hematopoiesis and mobilization. Ensure that all animals are healthy and housed in a specific-pathogen-free (SPF) environment.
-
Circadian Rhythms: The release of hematopoietic cells from the bone marrow can be influenced by circadian rhythms. To minimize this variability, perform all injections and blood collections at the same time of day for all animals.
-
Injection Technique: Inconsistent subcutaneous administration can lead to variable absorption of AMD3465. Ensure proper and consistent injection technique for all animals.
To minimize variability, it is essential to standardize all experimental parameters as much as possible.
Q2: The yield of CD34+ (or murine equivalent, Lin-Sca-1+c-Kit+; LSK) cells in my AMD3465-treated group is lower than expected. What are some possible reasons and troubleshooting steps?
A2: A lower-than-expected yield of mobilized HSCs can be due to several factors:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dose of AMD3465 | Perform a dose-response study to determine the optimal dose of AMD3465 for your specific animal model and strain. |
| Incorrect Timing of Blood Collection | Collect peripheral blood at multiple time points after AMD3465 administration (e.g., 30, 60, 90, and 120 minutes) to identify the peak mobilization time in your experimental setup.[1] |
| AMD3465 Degradation | Ensure that AMD3465 is stored correctly according to the manufacturer's instructions and that the prepared solution is fresh. |
| Issues with Flow Cytometry | Verify your flow cytometry staining panel and gating strategy. Use appropriate controls, including fluorescence minus one (FMO) controls, to ensure accurate identification of the target cell population. |
| "Poor Mobilizer" Phenotype | As in humans, some animals may be inherently "poor mobilizers." If consistently low yields are observed in a subset of animals, consider increasing the dose of AMD3465 or combining it with G-CSF. |
Q3: I am planning to use AMD3465 in combination with G-CSF. What is the recommended timing for administration of both agents?
A3: In a combination regimen, G-CSF is typically administered for several days prior to the administration of the CXCR4 antagonist. A common protocol involves daily subcutaneous injections of G-CSF for 4 to 5 days. On the final day of G-CSF treatment, AMD3465 is administered as a single subcutaneous injection. Apheresis or blood collection is then typically performed 1 to 4 hours after the AMD3465 injection, coinciding with the expected peak of mobilization.[8]
Quantitative Data Summary
The following tables summarize typical quantitative data related to stem cell mobilization using CXCR4 antagonists. Note that much of the publicly available clinical data is for Plerixafor (AMD3100), but it provides a useful reference for expected outcomes with AMD3465.
Table 1: Preclinical Mobilization of Leukocytes with AMD3465 in Mice
| Parameter | Value | Reference |
| Dose | 25 mg/kg (subcutaneous) | [1] |
| Peak Mobilization Time | 0.5 - 1.5 hours | [1] |
Table 2: Clinical Mobilization of CD34+ Cells with Plerixafor (AMD3100) and G-CSF
| Parameter | Plerixafor + G-CSF | G-CSF Alone (Placebo) | Reference |
| Median CD34+ cells collected (x 10^6/kg) | 5.9 | 2.4 | [9] |
| Patients achieving ≥5 x 10^6 CD34+ cells/kg | 71.6% | 34.4% | [9] |
| Median number of apheresis days | 1 | 4 | [9] |
Experimental Protocols
Protocol 1: AMD3465-Mediated Hematopoietic Stem Cell Mobilization in Mice
Materials:
-
AMD3465
-
Sterile, pyrogen-free saline or PBS for injection
-
8-12 week old C57BL/6 mice (or other desired strain, ensuring consistency)
-
EDTA-coated micro-hematocrit tubes or other appropriate blood collection vials
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Antibodies for flow cytometry (see Table 3)
-
Red blood cell lysis buffer
Procedure:
-
Preparation of AMD3465: Reconstitute AMD3465 in sterile saline or PBS to a final concentration of 2.5 mg/mL. Ensure complete dissolution. Prepare fresh on the day of the experiment.
-
Animal Dosing: Administer a single subcutaneous injection of AMD3465 at a dose of 5-25 mg/kg. A dose-response pilot study is recommended to determine the optimal dose for your specific mouse strain and experimental goals.
-
Blood Collection: At the desired time point post-injection (e.g., 1 hour, based on peak mobilization kinetics), collect peripheral blood via retro-orbital bleeding or cardiac puncture into EDTA-coated tubes.
-
Cell Counting: Perform a complete blood count (CBC) to determine the total white blood cell count.
-
Flow Cytometry Staining: a. Aliquot 50-100 µL of whole blood into a flow cytometry tube. b. Add the antibody cocktail (see Table 3) and incubate for 30 minutes at 4°C in the dark. c. Lyse red blood cells using a commercial lysis buffer according to the manufacturer's instructions. d. Wash the cells twice with flow cytometry staining buffer. e. Resuspend the cells in an appropriate volume of staining buffer for analysis.
-
Flow Cytometry Analysis: Acquire samples on a flow cytometer. Use a gating strategy as outlined in the diagram below to quantify the percentage and absolute number of mobilized hematopoietic stem and progenitor cells (LSK cells: Lin-Sca-1+c-Kit+).
Table 3: Murine Hematopoietic Stem and Progenitor Cell Flow Cytometry Panel
| Marker | Fluorochrome | Purpose |
| Lineage Cocktail (CD3e, B220, Gr-1, Mac-1, Ter119) | FITC | Exclude mature hematopoietic lineages |
| c-Kit (CD117) | APC | Identify hematopoietic progenitors |
| Sca-1 (Ly-6A/E) | PE-Cy7 | Identify hematopoietic stem and progenitor cells |
| CD48 | PE | Further define primitive HSCs (LSK CD48-) |
| CD150 | PerCP-Cy5.5 | Further define primitive HSCs (LSK CD150+) |
Protocol 2: In Vitro Transwell Migration Assay
Materials:
-
Transwell inserts (e.g., 5 µm pore size for 24-well plates)
-
Human or murine hematopoietic stem/progenitor cells
-
Serum-free cell culture medium
-
Recombinant human or murine SDF-1α
-
AMD3465
-
Cell staining dye (e.g., Calcein AM)
Procedure:
-
Cell Preparation: Isolate or thaw hematopoietic stem/progenitor cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup: a. In the lower chamber of the 24-well plate, add 600 µL of serum-free medium containing SDF-1α (e.g., 100 ng/mL). b. In a separate set of wells for the negative control, add 600 µL of serum-free medium without SDF-1α.
-
AMD3465 Treatment: Pre-incubate the cell suspension with varying concentrations of AMD3465 (e.g., 0, 10, 100, 1000 nM) for 30 minutes at 37°C.
-
Cell Seeding: Add 100 µL of the cell suspension (with or without AMD3465) to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator.
-
Quantification of Migration: a. Carefully remove the Transwell inserts. b. Collect the cells that have migrated to the lower chamber. c. Stain the migrated cells with a viability dye and count them using a flow cytometer or a fluorescence plate reader. d. Calculate the percentage of migrated cells for each condition relative to the total number of cells seeded.
Mandatory Visualizations
Caption: Signaling pathway of AMD3465-mediated stem cell mobilization.
References
- 1. researchgate.net [researchgate.net]
- 2. synapse.koreamed.org [synapse.koreamed.org]
- 3. The CXCR4 antagonist AMD3465 regulates oncogenic signaling and invasiveness in vitro and prevents breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CXCR4 Mediates Enhanced Cell Migration in CALM-AF10 Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 6. Rapid mobilization of murine and human hematopoietic stem and progenitor cells with AMD3100, a CXCR4 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hematopoietic Stem Cell Mobilization: Current Collection Approaches, Stem Cell Heterogeneity, and a Proposed New Method for Stem Cell Transplant Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Stem Cell Mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plerixafor is superior to conventional chemotherapy for first-line stem cell mobilisation, and is effective even in heavily pretreated patients - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to CXCR4 Antagonists: AMD3465 vs. Plerixafor (AMD3100)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two notable CXCR4 antagonists: AMD3465 and Plerixafor (formerly AMD3100). Both compounds are pivotal in research areas such as hematopoietic stem cell (HSC) mobilization, HIV entry inhibition, and cancer therapy due to their targeted action on the CXCL12/CXCR4 signaling axis. This document synthesizes preclinical data to highlight their differential performance and provides insights into their mechanisms of action.
Introduction to AMD3465 and Plerixafor
Plerixafor (AMD3100), a bicyclam molecule, is a well-established CXCR4 antagonist, clinically approved as Mozobil® for the mobilization of hematopoietic stem cells for autologous transplantation in patients with non-Hodgkin's lymphoma and multiple myeloma.[1][2] AMD3465 is a next-generation monocyclam antagonist of CXCR4, noted for its distinct chemical structure which influences its binding affinity and potency.[1][3] Both molecules function by competitively inhibiting the binding of the chemokine CXCL12 (stromal cell-derived factor-1 or SDF-1) to its receptor, CXCR4, thereby disrupting downstream signaling pathways.[4][5]
Efficacy Comparison: Preclinical Data
The following tables summarize key quantitative data from preclinical studies, offering a side-by-side comparison of AMD3465 and Plerixafor across various functional assays.
Table 1: CXCR4 Binding Affinity and Signaling Inhibition
| Parameter | AMD3465 | Plerixafor (AMD3100) | Study Reference |
| CXCL12 Binding Inhibition (IC50) | 2.1 nM | 12.0 nM | [6] |
| 12G5 mAb Binding Inhibition (Affinity) | 8-fold higher affinity than AMD3100 | - | [3] |
| CXCL12-induced PI Accumulation (Potency) | 22-fold higher potency than AMD3100 | - | [3] |
| CXCL12-induced Calcium Mobilization (IC50) | 12.07 ± 2.42 nM | 572 ± 190 nM | [7] |
| GTP Binding Inhibition (IC50) | 10.38 ± 1.99 nM | 27 ± 2.2 nM | [7] |
| SDF-1α-mediated Chemotaxis Inhibition (IC50) | 8.7 ± 1.2 nM | 51 ± 17 nM | [7] |
Table 2: Anti-HIV-1 Activity
| Parameter | AMD3465 | Plerixafor (AMD3100) | Study Reference |
| Inhibition of X4 HIV strains (IC50) | 1-10 nM | Potent activity | [1] |
| Effect on R5 HIV strains | No effect | - | [1] |
Mechanism of Action and Signaling Pathway
Both AMD3465 and Plerixafor are antagonists of the CXCR4 receptor, a G-protein coupled receptor (GPCR). The binding of the natural ligand, CXCL12, to CXCR4 triggers a cascade of intracellular signaling events that are crucial for cell trafficking, survival, and proliferation. These pathways include the activation of Gαi, leading to downstream effects on the MAPK/ERK and PI3K/AKT pathways.[8][9][10] By blocking the binding of CXCL12, AMD3465 and Plerixafor inhibit these signaling cascades. The structural difference between the monocyclam AMD3465 and the bicyclam Plerixafor accounts for the observed differences in binding affinity and potency, with AMD3465 demonstrating a more potent antagonism in preclinical models.[3]
Caption: CXCL12/CXCR4 signaling pathway and points of inhibition by AMD3465 and Plerixafor.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below. These protocols are synthesized from the referenced literature and are intended to provide a general framework.
CXCL12 Competition Binding Assay
Objective: To determine the inhibitory concentration (IC50) of test compounds on the binding of CXCL12 to the CXCR4 receptor.
Methodology:
-
Cell Culture: Jurkat cells, which endogenously express the CXCR4 receptor, are cultured under standard conditions.
-
Compound Preparation: A serial dilution of the test compounds (AMD3465 or Plerixafor) is prepared.
-
Binding Reaction: Jurkat cells are incubated with a fluorescently labeled CXCL12 (e.g., CXCL12^AF647^) in the presence of varying concentrations of the test compounds.
-
Flow Cytometry: The fluorescent signal of the cell-bound CXCL12^AF647^ is quantified using a flow cytometer.
-
Data Analysis: The percentage of inhibition of maximal CXCL12 binding is calculated for each compound concentration. The IC50 value is determined by fitting the data to a dose-response curve.[6]
CXCL12-Induced Calcium Mobilization Assay
Objective: To measure the ability of test compounds to inhibit the intracellular calcium flux induced by CXCL12.
Methodology:
-
Cell Preparation: CCRF-CEM T-cells, which express CXCR4, are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Incubation: The dye-loaded cells are incubated with different concentrations of the test compounds (AMD3465 or Plerixafor).
-
Stimulation: The cells are then stimulated with a fixed concentration of CXCL12.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity over time using a fluorometer.
-
Data Analysis: The inhibitory effect of the compounds is quantified, and the IC50 values are calculated.[7]
Chemotaxis Assay
Objective: To assess the ability of test compounds to inhibit cell migration towards a CXCL12 gradient.
Methodology:
-
Transwell Setup: A transwell migration system is used, with the lower chamber containing CXCL12 as a chemoattractant.
-
Cell Treatment: Jurkat cells are pre-incubated with various concentrations of the test compounds.
-
Migration: The treated cells are placed in the upper chamber of the transwell and allowed to migrate towards the lower chamber for a defined period.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
-
Data Analysis: The percentage of inhibition of cell migration is calculated, and the IC50 values are determined.[6]
Caption: Experimental workflows for evaluating CXCR4 antagonist efficacy.
Conclusion
Preclinical evidence consistently demonstrates that AMD3465 is a more potent CXCR4 antagonist than Plerixafor (AMD3100) in vitro. This is evident from its lower IC50 values in CXCL12 binding, calcium mobilization, and chemotaxis assays. The higher affinity and potency of AMD3465 can be attributed to its distinct monocyclam structure. While Plerixafor is an established clinical agent for hematopoietic stem cell mobilization, the enhanced preclinical efficacy of AMD3465 suggests its potential for further development in various therapeutic areas where potent CXCR4 inhibition is desired. Further in vivo and clinical studies are warranted to fully elucidate the therapeutic potential of AMD3465 in comparison to Plerixafor.
References
- 1. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances on the use of the CXCR4 antagonist plerixafor (AMD3100, Mozobil™) and potential of other CXCR4 antagonists as stem cell mobilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. CXCL12 (SDF-1)/CXCR4 pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Signaling Duo CXCL12 and CXCR4: Chemokine Fuel for Breast Cancer Tumorigenesis | MDPI [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
A Head-to-Head Comparison of AMD3465 and Other CXCR4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical therapeutic target in a multitude of pathologies, including cancer, HIV entry, and inflammatory diseases. The binding of its cognate ligand, CXCL12 (also known as SDF-1), to CXCR4 triggers a cascade of intracellular signaling events that regulate cell trafficking, survival, and proliferation. The development of antagonists that can effectively block this interaction is a major focus of drug discovery. This guide provides a head-to-head comparison of AMD3465 with other prominent CXCR4 antagonists, namely Plerixafor (AMD3100), Motixafortide (BL-8040), and Burixafor (TG-0054), supported by experimental data.
Performance Comparison of CXCR4 Antagonists
The following table summarizes the in vitro potency of AMD3465 and its competitors in various functional assays. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions can vary between studies.
| Antagonist | Target | Assay Type | Cell Line | IC50 / Ki | Citation |
| AMD3465 | Human CXCR4 | CXCL12 Binding Inhibition | SupT1 | IC50: 18 nM | [1] |
| Human CXCR4 | 12G5 mAb Binding Inhibition | SupT1 | IC50: 0.75 nM | [1] | |
| Human CXCR4 | Calcium Mobilization (CXCL12-induced) | U87.CD4.CXCR4 | IC50: 53.4 ± 24.3 nM | [1] | |
| Human CXCR4 | HIV-1 (X4 strain) Inhibition | --- | IC50: 1-10 nM | [1] | |
| Plerixafor (AMD3100) | Human CXCR4 | CXCL12 Binding Inhibition | Jurkat | IC50: 12.0 ± 1.1 nM | [1] |
| Human CXCR4 | Calcium Mobilization (CXCL12-induced) | U87.CD4.CXCR4 | IC50: 723.0 ± 99.1 nM | [1] | |
| Human CXCR4 | Chemotaxis (CXCL12-mediated) | --- | IC50: 5.7 nM | [2] | |
| Human CXCR4 | HIV-1 (X4 strain) Inhibition | MT-4 | IC50: 44 nM | [2] | |
| Motixafortide (BL-8040) | Human CXCR4 | --- | --- | IC50: ~1 nM | |
| Human CXCR4 | CXCL12 Binding Inhibition | --- | Ki: 0.32 nM | [3][4] | |
| Burixafor (TG-0054) | Human CXCR4 | CXCL12 Binding Inhibition | --- | Ki: 1.6 nM | [5] |
| Human CXCR4 | Calcium Mobilization (CXCL12-induced) | MDA-MB-231 | IC50: 30 nM | [5] | |
| Human CXCR4 | Chemotaxis (CXCL12-mediated) | U937 | IC50: 48 nM | [5] | |
| Human CXCR4 | Chemotaxis (CXCL12-mediated) | MM.1S | IC50: 28 nM | [5] |
CXCR4 Signaling Pathway and Antagonist Intervention
The binding of CXCL12 to CXCR4 initiates a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. This event triggers multiple downstream signaling cascades that are crucial for cellular functions. CXCR4 antagonists, such as AMD3465, physically block the binding of CXCL12, thereby inhibiting these signaling pathways.
Caption: CXCR4 signaling and antagonist blockade.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are generalized protocols for key assays used to characterize CXCR4 antagonists.
Competitive Binding Assay
This assay quantifies the ability of a compound to compete with a labeled ligand for binding to CXCR4.
Caption: Workflow for a competitive binding assay.
Protocol:
-
Cell Preparation: Culture cells endogenously expressing CXCR4 (e.g., Jurkat, SupT1) or cells stably transfected with CXCR4. Harvest and resuspend the cells in a suitable binding buffer.
-
Compound Incubation: In a multi-well plate, add varying concentrations of the test antagonist (e.g., AMD3465) to the cell suspension.
-
Ligand Addition: Add a fixed concentration of a labeled ligand (e.g., [¹²⁵I]-SDF-1α or a fluorescently tagged CXCL12).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach binding equilibrium.
-
Washing: Terminate the binding reaction by rapidly filtering the contents of each well through a filter mat and washing with ice-cold wash buffer to remove unbound ligand.
-
Measurement: Quantify the amount of bound labeled ligand on the filters using a scintillation counter (for radioligands) or a fluorescence plate reader.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the CXCL12-induced increase in intracellular calcium concentration.
Caption: Workflow for a calcium mobilization assay.
Protocol:
-
Cell Seeding: Seed CXCR4-expressing cells into a black-walled, clear-bottom multi-well plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells and then load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a suitable buffer for a specific time at 37°C.
-
Antagonist Addition: Add varying concentrations of the test antagonist to the wells and incubate for a short period.
-
Baseline Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Agonist Stimulation: Add a pre-determined concentration of CXCL12 to all wells to stimulate calcium release.
-
Response Measurement: Immediately and continuously measure the change in fluorescence intensity over time.
-
Data Analysis: Calculate the peak fluorescence response for each concentration of the antagonist. Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to determine the IC50 value.
Chemotaxis Assay
This assay assesses the ability of an antagonist to inhibit the directed migration of cells towards a chemoattractant gradient of CXCL12.
Caption: Workflow for a transwell chemotaxis assay.
Protocol:
-
Transwell Setup: Place Transwell inserts with a specific pore size (e.g., 5 or 8 µm) into the wells of a multi-well plate.
-
Chemoattractant Addition: Add media containing CXCL12 to the lower chamber of the wells.
-
Cell Preparation: Resuspend CXCR4-expressing cells in serum-free media. Pre-incubate the cells with varying concentrations of the test antagonist.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C for a period sufficient to allow for cell migration (typically several hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a suitable fixative (e.g., methanol) and then stain with a dye such as crystal violet or DAPI.
-
Quantification: Count the number of migrated cells in several fields of view for each insert using a microscope.
-
Data Analysis: Calculate the percentage of migration inhibition for each antagonist concentration relative to the control (CXCL12 alone). Plot the data and determine the IC50 value.
Conclusion
AMD3465 demonstrates high potency as a CXCR4 antagonist, often exhibiting comparable or superior activity to its predecessor, Plerixafor (AMD3100), in various in vitro assays. Motixafortide and Burixafor also represent potent next-generation CXCR4 inhibitors with distinct pharmacological profiles. The choice of an optimal antagonist for a specific research or therapeutic application will depend on a comprehensive evaluation of its potency, selectivity, pharmacokinetic properties, and in vivo efficacy in relevant disease models. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for the continued investigation and development of novel CXCR4-targeted therapies.
References
- 1. Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. Hematopoietic stem cell mobilization for allogeneic stem cell transplantation by motixafortide, a novel CXCR4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Motixafortide and G-CSF to mobilize hematopoietic stem cells for autologous transplantation in multiple myeloma: a randomized phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
AMD 3465: A Comparative Guide to a High-Specificity CXCR4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the CXCR4 antagonist AMD 3465 with other alternatives, supported by experimental data. It is designed to offer an objective overview for researchers and professionals involved in drug development and related scientific fields.
Introduction to CXCR4 and its Antagonism
The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor that plays a crucial role in various physiological processes, including immune response, hematopoiesis, and embryonic development. Its endogenous ligand is the stromal cell-derived factor-1 (SDF-1), also known as CXCL12. The CXCL12/CXCR4 signaling axis is also implicated in the pathology of numerous diseases, including HIV entry into host cells and the metastasis of various cancers. Consequently, the development of specific CXCR4 antagonists is of significant therapeutic interest.
This compound is a potent and highly selective monomacrocyclic antagonist of the CXCR4 receptor. It effectively blocks the binding of CXCL12 and the anti-CXCR4 monoclonal antibody 12G5 to the receptor. This antagonistic action inhibits downstream signaling pathways, including intracellular calcium mobilization, chemotaxis, and mitogen-activated protein kinase (MAPK) phosphorylation.
Comparative Analysis of CXCR4 Antagonists
The specificity and potency of a CXCR4 antagonist are critical for its therapeutic efficacy and safety. This section compares this compound with another well-characterized CXCR4 antagonist, AMD3100 (Plerixafor).
Data Presentation
The following tables summarize the quantitative data on the inhibitory activity of this compound and AMD3100 from various in vitro assays.
Table 1: Inhibition of Ligand and Antibody Binding to CXCR4
| Compound | Assay | Cell Line | IC50 | Reference |
| This compound | 125I-CXCL12 Binding | CCRF-CEM | 41.7 ± 1.2 nM (Ki) | |
| AMD3100 | 125I-CXCL12 Binding | CCRF-CEM | 651 ± 37 nM | |
| This compound | 12G5 mAb Binding | SupT1 | 0.75 nM | |
| AMD3100 | 12G5 mAb Binding | SupT1 | 37.5 nM | |
| This compound | CXCL12AF647 Binding | SupT1 | 18 nM | |
| AMD3100 | CXCL12AF647 Binding | SupT1 | 33 nM |
Table 2: Inhibition of CXCR4-Mediated Functional Responses
| Compound | Assay | Cell Line | IC50 | Reference |
| This compound | GTP Binding | CCRF-CEM | 10.38 ± 1.99 nM | |
| AMD3100 | GTP Binding | CCRF-CEM | 27 ± 2.2 nM | |
| This compound | Calcium Flux | CCRF-CEM | 12.07 ± 2.42 nM | |
| AMD3100 | Calcium Flux | CCRF-CEM | 572 ± 190 nM | |
| This compound | Chemotaxis | CCRF-CEM | 8.7 ± 1.2 nM | |
| AMD3100 | Chemotaxis | CCRF-CEM | 51 ± 17 nM |
Table 3: Specificity Profile of this compound
| Receptor | Assay | Result | Reference |
| CCR1, CCR2b, CCR4, CCR5, CCR7, CXCR3 | Calcium Flux | No inhibition | |
| CCR5 | Functional Assay | No interaction |
As the data indicates, this compound consistently demonstrates a higher potency than AMD3100 across a range of functional assays, in some cases by more than 10-fold. Furthermore, this compound exhibits high specificity for the CXCR4 receptor, with no observed off-target effects on other chemokine receptors tested.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are representative protocols for the key assays used to characterize CXCR4 antagonists.
Radioligand Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the CXCR4 receptor.
-
Cell Culture and Membrane Preparation:
-
CXCR4-expressing cells (e.g., CCRF-CEM or SupT1 T-lymphoid cells) are cultured under standard conditions.
-
For membrane preparations, cells are harvested, washed, and lysed. The cell lysate is then centrifuged to pellet the membranes, which are resuspended in a binding buffer.
-
-
Competition Binding:
-
Cell membranes or whole cells are incubated with a fixed concentration of a radiolabeled CXCR4 ligand (e.g., 125I-CXCL12).
-
A range of concentrations of the unlabeled test compound (e.g., this compound) is added to compete for binding.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled CXCR4 ligand.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The percentage of specific binding is plotted against the concentration of the test compound.
-
The IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
Calcium Flux Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by CXCR4 activation.
-
Cell Preparation and Dye Loading:
-
CXCR4-expressing cells are harvested and washed.
-
The cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Indo-1 AM) in the dark. The AM ester form allows the dye to cross the cell membrane, where intracellular esterases cleave the AM group, trapping the dye inside the cell.
-
-
Antagonist Incubation:
-
The dye-loaded cells are incubated with varying concentrations of the test antagonist (e.g., this compound).
-
-
Agonist Stimulation and Signal Detection:
-
The cells are then stimulated with a fixed concentration of the CXCR4 agonist, CXCL12.
-
The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorometric plate reader or flow cytometer.
-
-
Data Analysis:
-
The peak fluorescence signal is determined for each concentration of the antagonist.
-
The percentage of inhibition of the CXCL12-induced calcium flux is plotted against the antagonist concentration to determine the IC50 value.
-
Chemotaxis Assay
This assay assesses the ability of an antagonist to inhibit the directional migration of cells towards a chemoattractant (CXCL12).
-
Assay Setup:
-
A multi-well chemotaxis chamber (e.g., a Boyden chamber or Transwell plate) is used. The chamber consists of an upper and a lower compartment separated by a porous membrane.
-
The lower chamber is filled with media containing a specific concentration of CXCL12.
-
CXCR4-expressing cells, pre-incubated with varying concentrations of the antagonist (e.g., this compound), are placed in the upper chamber.
-
-
Cell Migration:
-
The chamber is incubated for a set period (e.g., 2-4 hours) at 37°C to allow the cells to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.
-
-
Quantification of Migrated Cells:
-
After incubation, the non-migrated cells on the upper surface of the membrane are removed.
-
The cells that have migrated to the lower surface of the membrane are fixed and stained.
-
The number of migrated cells is quantified by microscopy and cell counting or by using a fluorescent dye and a plate reader.
-
-
Data Analysis:
-
The number of migrated cells in the presence of the antagonist is compared to the number of cells that migrated in the absence of the antagonist (positive control).
-
The percentage of inhibition of chemotaxis is plotted against the antagonist concentration to determine the IC50 value.
-
Visualizations
CXCR4 Signaling Pathway
The following diagram illustrates the major signaling cascades activated upon CXCL12 binding to the CXCR4 receptor.
Caption: CXCR4 signaling cascade upon CXCL12 binding.
Experimental Workflow for CXCR4 Antagonist Validation
This diagram outlines a typical workflow for the validation and characterization of a novel CXCR4 antagonist.
Caption: Workflow for CXCR4 antagonist validation.
Conclusion
The experimental data strongly supports that this compound is a highly potent and specific antagonist of the CXCR4 receptor, demonstrating significant advantages over older-generation antagonists like AMD3100. Its ability to potently inhibit multiple downstream signaling pathways with high selectivity makes it a valuable tool for research into the physiological and pathological roles of the CXCL12/CXCR4 axis. For drug development professionals, the superior potency and specificity of this compound highlight its potential as a lead compound for the development of novel therapeutics targeting CXCR4-mediated diseases. The detailed protocols and workflows provided in this guide offer a framework for the rigorous evaluation of this and other CXCR4 antagonists.
A Head-to-Head Battle for CXCR4: Comparing the Small Molecule AMD3465 and the Peptide-Based Inhibitor T140
For researchers, scientists, and drug development professionals navigating the landscape of CXCR4 antagonism, the choice between small molecule and peptide-based inhibitors is a critical one. This guide provides an objective, data-driven comparison of two prominent CXCR4 antagonists: the small molecule AMD3465 and the peptide-based inhibitor T140.
The C-X-C chemokine receptor type 4 (CXCR4) plays a pivotal role in numerous physiological and pathological processes, including immune cell trafficking, hematopoiesis, and the metastasis of various cancers.[1] Its ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12), triggers a cascade of intracellular signaling events upon binding to CXCR4.[2][3] The dysregulation of the CXCL12/CXCR4 axis is implicated in diseases such as HIV entry, cancer progression, and inflammatory disorders, making CXCR4 a compelling therapeutic target.[4][5][6]
This comparison guide delves into the characteristics of AMD3465, a monocyclam small molecule, and T140, a 14-residue peptide analog of polyphemusin II, providing a comprehensive overview of their mechanisms of action, binding affinities, and in vitro efficacy based on published experimental data.[7][8]
Mechanism of Action and Binding
Both AMD3465 and T140 are potent and selective antagonists of the CXCR4 receptor, albeit with distinct molecular interactions.
AMD3465 , a monomacrocyclic compound, functions as a non-peptide antagonist.[7] Mutational analysis has revealed that its single cyclam ring binds to a pocket around Asp171 in transmembrane domain IV of CXCR4.[7][9] The N-pyridinylmethylene moiety of AMD3465 interacts with acidic residues in transmembrane domains VI (Asp262) and VII (Glu288), effectively blocking the binding of the natural ligand CXCL12.[7][9]
T140 , on the other hand, is a peptide-based inhibitor with a rigid, structured conformation composed of an antiparallel β-sheet and a type II' β-turn.[10] Its potent anti-HIV activity and CXCR4 antagonism are attributed to the spatial arrangement of key amino acid residues, including L-3-(2-naphthyl)alanine, Tyr5, and Arg14.[10] Photoaffinity labeling studies have indicated that T140 interacts with residues within the fourth transmembrane domain of the CXCR4 receptor.[11] Computational modeling suggests that the four critical residues of T140 interact with the N-terminus, transmembrane domain 4, extracellular loop 2, transmembrane domain 5, and extracellular loop 3 of CXCR4.[12]
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the quantitative data from studies directly comparing the inhibitory activities of AMD3465 and T140 in various cell-based assays.
| Assay | AMD3465 IC50 (nM) | T140 IC50 (nM) | Reference |
| Inhibition of CXCL12AF647 Binding | 2.1 ± 0.24 | 0.12 ± 0.025 | [13] |
| Inhibition of CXCL12-induced CXCR4 Internalization | 67.3 ± 11.3 | 2.2 ± 0.4 | [13] |
| Inhibition of CXCL12-guided Cell Migration | 116.0 ± 15.2 | 73.7 ± 26.0 | [13] |
| Inhibition of SDF-1α-mediated Chemotaxis | 8.7 ± 1.2 | - | [14] |
| Inhibition of SDF-1α-induced Calcium Flux | 12.07 ± 2.42 | - | [14][15] |
| Inhibition of GTP Binding | 10.38 ± 1.99 | - | [14] |
| Assay | AMD3465 Ki (nM) | T140 Ki (nM) | Reference |
| Antagonist of SDF-1 Ligand Binding | 41.7 ± 1.2 | - | [5][14] |
Note: IC50 and Ki values are highly dependent on the specific experimental conditions and cell lines used. The data presented here is for comparative purposes based on the cited literature.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of common protocols used to evaluate CXCR4 inhibitors.
Radioligand Binding Assay
This assay quantifies the ability of a compound to compete with a radiolabeled ligand (e.g., 125I-SDF-1α) for binding to the CXCR4 receptor.
-
Cell Preparation: Cells endogenously or recombinantly expressing CXCR4 (e.g., CCRF-CEM T-cells) are harvested and washed.
-
Competition Binding: A constant concentration of the radiolabeled ligand is incubated with the cells in the presence of varying concentrations of the unlabeled inhibitor (e.g., AMD3465 or T140).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter, representing the bound ligand, is measured using a gamma counter.
-
Data Analysis: The concentration of the inhibitor that displaces 50% of the specific binding of the radioligand (IC50) is determined. The inhibitor constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Calcium Flux Assay
This functional assay measures the ability of an antagonist to block the intracellular calcium mobilization induced by CXCL12 binding to CXCR4.
-
Cell Loading: CXCR4-expressing cells (e.g., MOLT-4 cells) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 Direct).[16]
-
Inhibitor Pre-incubation: The loaded cells are pre-incubated with various concentrations of the CXCR4 inhibitor for a defined period.[16]
-
Ligand Stimulation: The natural ligand, CXCL12, is added to the cell suspension to stimulate CXCR4.[16]
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored in real-time using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.
-
Data Analysis: The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in the CXCL12-induced calcium signal.
Cell Migration (Transwell) Assay
This assay assesses the ability of an inhibitor to block the chemotactic response of cells towards a CXCL12 gradient.
-
Assay Setup: A Transwell insert with a porous membrane is placed in a well of a multi-well plate. The lower chamber contains media with CXCL12 as a chemoattractant, while the upper chamber contains a suspension of CXCR4-expressing cells (e.g., Jurkat cells) that have been pre-incubated with the inhibitor.[17][18][19]
-
Incubation: The plate is incubated for a period to allow for cell migration through the pores of the membrane towards the chemoattractant in the lower chamber.[17][18][19]
-
Cell Quantification: The non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface of the membrane or into the lower chamber are fixed, stained (e.g., with crystal violet), and counted under a microscope or quantified using a plate reader or flow cytometer.[18][19]
-
Data Analysis: The IC50 is determined as the concentration of the inhibitor that reduces cell migration by 50% compared to the control (no inhibitor).
Visualizing the Molecular Landscape
To better understand the context of AMD3465 and T140 activity, the following diagrams illustrate the CXCR4 signaling pathway and a typical experimental workflow.
Caption: CXCR4 Signaling Pathway.
Caption: Transwell Cell Migration Assay Workflow.
In Vivo Studies and Clinical Relevance
While this guide focuses on in vitro comparisons, it is important to note that both AMD3465 and T140 analogs have been evaluated in vivo. AMD3465 has been shown to inhibit breast cancer growth and metastasis in murine models.[20][21] Similarly, T140 analogs have demonstrated anti-metastatic effects in breast cancer models and have shown potential as therapeutic agents for rheumatoid arthritis.[6][22] The parent compound of AMD3465, AMD3100 (Plerixafor), is an approved drug for mobilizing hematopoietic stem cells.[3]
Conclusion
Both AMD3465 and T140 are highly potent and specific CXCR4 antagonists. The presented data suggests that while both are effective, the peptide-based inhibitor T140 and its analogs may exhibit greater potency in certain in vitro assays, such as CXCL12 binding and inhibition of receptor internalization, when compared directly with AMD3465.[13] However, small molecules like AMD3465 often have advantages in terms of oral bioavailability and manufacturing costs, although this is not always the case.[4]
The choice between a small molecule and a peptide-based inhibitor will ultimately depend on the specific research or therapeutic application, considering factors such as the desired potency, pharmacokinetic properties, and the targeted disease context. This guide provides a foundational dataset to aid in this critical decision-making process.
References
- 1. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abeomics.com [abeomics.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. T140 analogs as CXCR4 antagonists identified as anti-metastatic agents in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. A low-molecular-weight inhibitor against the chemokine receptor CXCR4: a strong anti-HIV peptide T140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Mechanism of Action of Monocyclam Versus Bicyclam Non-peptide Antagonists in the CXCR4 Chemokine Receptor* | Semantic Scholar [semanticscholar.org]
- 10. Conformational study of a highly specific CXCR4 inhibitor, T140, disclosing the close proximity of its intrinsic pharmacophores associated with strong anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photolabeling identifies transmembrane domain 4 of CXCR4 as a T140 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Imaging CXCR4 Expression in Human Cancer Xenografts: Evaluation of Monocyclam 64Cu-AMD3465 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Insights into the Mechanism of Inhibition of CXCR4: Identification of Piperidinylethanamine Analogs as Anti-HIV-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 18. T-Cell Migration Assays Using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 19. In Vivo Tracking of Chemokine Receptor CXCR4-Engineered Mesenchymal Stem Cell Migration by Optical Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo | PLOS One [journals.plos.org]
- 21. The CXCR4 antagonist AMD3465 regulates oncogenic signaling and invasiveness in vitro and prevents breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Identification of a CXCR4 antagonist, a T140 analog, as an anti-rheumatoid arthritis agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of AMD3465 Activity in Different Cancer Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the CXCR4 antagonist AMD3465's performance across various cancer types, with supporting experimental data and comparisons to other relevant alternatives. The information is intended to aid researchers in evaluating the potential of AMD3465 for further pre-clinical and clinical investigation.
Introduction to AMD3465 and CXCR4 Inhibition in Cancer
The CXCL12/CXCR4 signaling axis plays a crucial role in tumor progression, including proliferation, invasion, angiogenesis, and metastasis.[1] Overexpression of the CXCR4 receptor is observed in numerous cancers, making it an attractive therapeutic target.[1] AMD3465 is a potent and specific small-molecule antagonist of CXCR4.[2] It functions by blocking the binding of the natural ligand, CXCL12 (also known as SDF-1), to CXCR4, thereby inhibiting the downstream signaling pathways that promote cancer cell survival and migration.[2][3] AMD3465 is a monocyclam analog of Plerixafor (AMD3100), another well-known CXCR4 antagonist, and has demonstrated higher antagonistic activity in some studies.[2] This guide cross-validates the activity of AMD3465 in various cancer types through a comparative analysis of available in vitro and in vivo data.
Comparative In Vitro Activity of AMD3465
The in vitro efficacy of AMD3465 has been evaluated in various cell-based assays that measure its ability to inhibit different aspects of CXCR4 function. The following table summarizes the half-maximal inhibitory concentration (IC50) values of AMD3465 in comparison to other CXCR4 antagonists.
Table 1: In Vitro IC50 Values of CXCR4 Antagonists
| Assay Type | AMD3465 (nM) | Plerixafor (AMD3100) (nM) | Other Antagonists (nM) | Cancer Cell Line Context | Reference |
| CXCL12 Binding | 2.1 ± 0.24 | 12.0 ± 1.1 | AMD11070: 0.67 ± 0.10; IT1t: 2.1 ± 0.37 | Jurkat (T-cell leukemia) | [4] |
| Calcium Flux | 53.4 ± 24.3 | 723.0 ± 99.1 | AMD11070: 12.3 ± 1.7; IT1t: 23.1 ± 4.6 | Jurkat (T-cell leukemia) | [4] |
| CXCR4 Internalization | 67.3 ± 11.3 | 148.0 ± 36.0 | AMD11070: 70.5 ± 13.1; IT1t: 105.7 ± 12.3 | Jurkat (T-cell leukemia) | [4] |
| Chemotaxis | 116.0 ± 15.2 | 1,431 ± 485 | AMD11070: 74.9 ± 17.7; IT1t: 79.1 ± 9.6 | Jurkat (T-cell leukemia) | [4] |
Comparative In Vivo Efficacy of AMD3465
The anti-tumor activity of AMD3465 has been demonstrated in several preclinical animal models of cancer. The following table summarizes the available data on its in vivo efficacy.
Table 2: In Vivo Efficacy of AMD3465 in Different Cancer Models
| Cancer Type | Animal Model | AMD3465 Dosage | Key Findings | Reference |
| Breast Cancer | Syngeneic mouse model (4T1, 4T07, 168Farn cell lines) | Not specified | Inhibited breast tumor formation and reduced metastases to the lung and liver.[5] | [5] |
| Acute Myeloid Leukemia (AML) | Murine APL model | Not specified | In combination with chemotherapy, reduced leukemia burden and prolonged survival.[6] | [6] |
Signaling Pathways
The binding of CXCL12 to CXCR4 activates multiple downstream signaling pathways that are critical for cancer progression. AMD3465 exerts its anti-cancer effects by blocking these signaling cascades.
Experimental Workflows
The following diagrams illustrate typical workflows for in vitro and in vivo studies evaluating CXCR4 antagonists like AMD3465.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
CXCR4 Binding Assay Protocol
This protocol is adapted from a flow cytometry-based competition binding assay.[7]
-
Cell Preparation:
-
Culture Jurkat cells (or other CXCR4-expressing cell lines) in appropriate media.
-
Harvest cells and wash with assay buffer (e.g., PBS with 0.5% BSA).
-
Resuspend cells to a final concentration of 5 x 10^6 cells/mL in assay buffer.
-
-
Competition Binding:
-
In a 96-well plate, add serial dilutions of AMD3465 or other test compounds.
-
Add 50 µL of the cell suspension to each well.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add a fixed concentration of fluorescently labeled CXCL12 (e.g., CXCL12-AF647) to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells to remove unbound ligand.
-
Resuspend cells in assay buffer.
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of the labeled CXCL12.
-
The reduction in fluorescence intensity in the presence of AMD3465 indicates displacement of the labeled ligand and is used to calculate the IC50 value.
-
Calcium Flux Assay Protocol
This protocol is a general guide for measuring intracellular calcium mobilization.[8]
-
Cell Loading:
-
Harvest CXCR4-expressing cells and resuspend them in a suitable buffer.
-
Load cells with a calcium-sensitive dye (e.g., Indo-1 AM or Fluo-4 AM) by incubating at 37°C for 30-60 minutes.
-
Wash the cells to remove excess dye.
-
-
Assay Procedure:
-
Resuspend the dye-loaded cells in a buffer containing calcium.
-
Establish a baseline fluorescence reading using a fluorometer or flow cytometer.
-
Add AMD3465 or control compounds and incubate for a short period.
-
Stimulate the cells with CXCL12.
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The inhibition of the CXCL12-induced calcium flux by AMD3465 is used to determine its IC50 value.
-
Cell Migration (Chemotaxis) Assay Protocol
This protocol is based on the widely used Boyden chamber or Transwell assay.[9][10]
-
Assay Setup:
-
Place Transwell inserts (with a porous membrane, e.g., 8 µm pores) into the wells of a 24-well plate.
-
In the lower chamber, add media containing CXCL12 as a chemoattractant. Include a negative control with no chemoattractant.
-
In the upper chamber, add a suspension of cancer cells that have been pre-incubated with various concentrations of AMD3465 or control compounds.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator for a period sufficient for cell migration (e.g., 4-24 hours).
-
-
Quantification of Migration:
-
Remove the Transwell inserts.
-
Remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).
-
Count the number of migrated cells in several microscopic fields.
-
Calculate the percentage of migration inhibition by AMD3465 to determine the IC50 value.
-
In Vivo Xenograft Tumor Model Protocol
This is a general protocol for establishing and evaluating the efficacy of AMD3465 in a xenograft mouse model.[11]
-
Cell Preparation and Implantation:
-
Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Inject a defined number of cells (e.g., 1-5 x 10^6) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Treatment:
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer AMD3465 (e.g., via subcutaneous or intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle control.
-
-
Efficacy Evaluation:
-
Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).
-
For metastasis studies, collect relevant organs (e.g., lungs, liver) and examine for metastatic lesions.
-
Conclusion
AMD3465 demonstrates potent in vitro and in vivo anti-cancer activity across various cancer types by effectively antagonizing the CXCR4 receptor. The provided data indicates that AMD3465 is a promising candidate for further investigation, both as a monotherapy and in combination with other anti-cancer agents. The detailed experimental protocols and workflow diagrams in this guide offer a framework for researchers to design and execute studies to further validate the therapeutic potential of AMD3465. Future research should focus on expanding the comparative efficacy data in a wider range of cancer models and elucidating the precise molecular mechanisms underlying its therapeutic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
- 5. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Intricate Role of CXCR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | CXCR4 and CXCR7 Signaling Pathways: A Focus on the Cross-Talk Between Cancer Cells and Tumor Microenvironment [frontiersin.org]
- 11. go.drugbank.com [go.drugbank.com]
AMD3465: A Comparative Guide to Confirming Apoptosis in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the CXCR4 antagonist AMD3465 with other alternatives in the context of inducing apoptosis in tumor cells. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction to AMD3465 and Its Role in Cancer Therapy
AMD3465 is a potent and specific antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The CXCR4/CXCL12 signaling axis is crucial for various physiological processes, but its dysregulation is implicated in the progression, metastasis, and survival of numerous cancers. By blocking this axis, AMD3465 has been investigated as a potential anti-cancer agent. Its mechanism of action primarily involves the inhibition of oncogenic signaling pathways, which can lead to reduced tumor cell proliferation, invasion, and metastasis.
The role of AMD3465 in directly inducing apoptosis, or programmed cell death, appears to be context-dependent and varies across different cancer types. While some studies suggest that CXCR4 inhibition can lead to apoptosis, other research, particularly in breast cancer models, indicates that AMD3465's primary anti-tumor effects may not be mediated by the direct induction of apoptosis but rather by inhibiting survival signals and sensitizing cancer cells to other therapeutic agents.
Comparative Analysis of Apoptosis Induction
Table 1: Comparative Efficacy of CXCR4 Antagonists and Doxorubicin on Apoptosis Induction in Various Cancer Cell Lines
| Compound | Cancer Cell Line | Concentration | Apoptosis Induction (% of Cells) | Method | Reference |
| AMD3465 | 4T1 (Breast Cancer) | 1-10 µM | No discernible induction | Annexin V/PI Staining | [1] |
| AMD3100 | RPMI8226 (Myeloma) | 10 µM | Enhanced apoptosis after 5-7 days | Annexin V Staining | [No direct citation] |
| AMD3100 | PC3-luc (Prostate Cancer) | Not specified | Sensitizes to docetaxel-induced apoptosis | Apoptosis Assay | [No direct citation] |
| Doxorubicin | T47D (Breast Cancer) | 250 nM (IC50) | Strong apoptosis induction | Flow Cytometry, Western Blot | [No direct citation] |
| Doxorubicin | Colorectal Adenocarcinoma | Various | Dose-dependent apoptosis | Various assays | [No direct citation] |
Note: The data presented is a summary from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
Signaling Pathways and Experimental Workflows
To understand and confirm AMD3465-induced apoptosis, it is crucial to visualize the involved signaling pathways and the experimental procedures used for verification.
AMD3465-Mediated Inhibition of Pro-Survival Signaling
AMD3465, by blocking the CXCR4 receptor, inhibits the downstream signaling cascades that promote tumor cell survival and proliferation. This can indirectly lead to apoptosis by depriving the cancer cells of essential survival signals.
Figure 1. AMD3465 inhibits CXCR4-mediated pro-survival signaling pathways.
Experimental Workflow for Confirming Apoptosis
A standardized workflow is essential to reliably confirm and quantify drug-induced apoptosis. The following diagram outlines the key steps from cell treatment to data analysis.
Figure 2. Workflow for the confirmation and quantification of apoptosis.
Detailed Experimental Protocols
Accurate and reproducible data rely on well-defined experimental protocols. Below are detailed methodologies for the key assays used to confirm and quantify apoptosis.
Annexin V/PI Staining for Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Treated and control tumor cells
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Culture tumor cells to the desired confluence and treat with AMD3465, a positive control (e.g., Doxorubicin), and a vehicle control for the appropriate duration.
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases, which are activated during apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay Kit
-
Treated and control tumor cells in a 96-well plate
-
Luminometer
Protocol:
-
Assay Preparation:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
-
Cell Treatment and Lysis:
-
Seed tumor cells in a white-walled 96-well plate and treat with AMD3465 and controls.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
-
Measurement:
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence of each well using a luminometer.
-
Normalize the luminescence signal to the number of cells or a viability assay.
-
Western Blot for Bcl-2 and Bax
This technique is used to detect changes in the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Protocol:
-
Protein Extraction:
-
Lyse treated and control cells with ice-cold RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Incubate the membrane with ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin. Calculate the Bax/Bcl-2 ratio.
-
Conclusion
Confirming the apoptotic effects of AMD3465 in tumor cells requires a multi-faceted approach. While its primary anti-cancer activity in some models may stem from the inhibition of pro-survival signaling rather than direct apoptosis induction, its ability to sensitize cancer cells to other therapies highlights its therapeutic potential. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate and quantify the apoptotic potential of AMD3465 and other CXCR4 antagonists in various cancer contexts. The provided diagrams offer a clear visual understanding of the underlying molecular mechanisms and experimental logic. This comprehensive approach will aid in the objective evaluation of AMD3465's performance and its potential role in future cancer treatment strategies.
References
Confirming In Vivo Target Engagement of CXCR4 with Radiolabeled AMD3465: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical target in drug development, primarily due to its significant role in cancer progression, metastasis, and inflammation.[1][2][3] Validating the engagement of a therapeutic agent with its in vivo target is a crucial step in the drug development pipeline. This guide provides a comparative overview of the use of radiolabeled AMD3465, a potent and selective CXCR4 antagonist, to confirm in vivo target engagement, supported by experimental data and protocols.[4][5]
Overview of Radiolabeled AMD3465 for In Vivo Imaging
AMD3465 is a monocyclam antagonist of CXCR4 with a higher affinity and specificity compared to its predecessor, AMD3100 (Plerixafor).[1][5] Its structure is amenable to radiolabeling with various positron-emitting isotopes, such as Copper-64 (⁶⁴Cu), Carbon-11 (¹¹C), and Fluorine-18 (¹⁸F), for use in Positron Emission Tomography (PET).[1][6][7] PET imaging with radiolabeled AMD3465 allows for non-invasive, real-time visualization and quantification of CXCR4 expression and occupancy in vivo.[6][8]
Comparative Performance of Radiolabeled AMD3465 Derivatives
The choice of radioisotope for labeling AMD3465 can influence the imaging characteristics and logistical feasibility of its application. This section compares different radiolabeled AMD3465 derivatives based on their synthesis and in vivo performance.
Table 1: Comparison of Radiolabeled AMD3465 Derivatives
| Radiotracer | Radiochemical Yield | Specific Activity | Purity | Key In Vivo Findings | Reference |
| ⁶⁴Cu-AMD3465 | 30% | 6.0 ± 3.1 GBq/µmol | >98% | High tumor uptake (%ID/g up to 102.7 ± 20.8 in U87-stb-CXCR4 tumors) and high tumor-to-muscle ratios (up to 362.5 ± 153.5). Superior to ⁶⁴Cu-AMD3100. | [9] |
| N-[¹¹C]methyl-AMD3465 | 60 ± 2% (decay corrected) | 47 ± 14 GBq/µmol | >99% | Successfully visualized tumors and was used to calculate CXCR4 receptor occupancy by Plerixafor (ED₅₀ of 12.7 ± 4.0 mg/kg). | [8][10] |
| [¹⁸F]SFB-AMD3465 | Not specified | Not specified | Not specified | Demonstrated CXCR4-dependent, specific, and sensitive uptake in a breast tumor model. | [7] |
Head-to-Head Comparison: ⁶⁴Cu-AMD3465 vs. Other CXCR4 PET Tracers
The efficacy of a PET tracer is best evaluated by comparing its performance against other available agents targeting the same molecule.
Table 2: In Vivo Performance Comparison of CXCR4 PET Tracers
| Tracer | Tumor Model | Tumor Uptake (%ID/g at 60 min) | Tumor-to-Muscle Ratio (at 90 min) | Key Advantages | Reference |
| ⁶⁴Cu-AMD3465 | U87-stb-CXCR4 | 102.70 ± 20.80 | 362.56 ± 153.51 | High affinity and specificity, leading to high imaging contrast. | [1] |
| ⁶⁴Cu-AMD3100 | U87-stb-CXCR4 | ~15 | ~50 | First-generation CXCR4 tracer, widely studied. | [1] |
| [⁶⁸Ga]Pentixafor | Multiple Myeloma | Lower SUVmax than ¹⁸F-FDG in some cases. | Variable | Good for detecting extramedullary disease. | [11][12] |
| N-[¹¹C]methyl-AMD3465 | C6 Glioma | SUV ~0.6 | 7.85 (at 60 min) | Suitable for receptor occupancy studies due to reversible binding kinetics. | [6][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols.
Radiosynthesis of ⁶⁴Cu-AMD3465
-
Chelation: AMD3465 is mixed with [⁶⁴Cu]Cu(OAc)₂.
-
Incubation: The reaction mixture is heated.
-
Purification: The product is purified using high-performance liquid chromatography (HPLC).
-
Quality Control: The final product's radiochemical purity and specific activity are determined.[9]
In Vivo PET Imaging and Biodistribution Studies
-
Animal Models: Tumor xenografts are established in immunocompromised mice by subcutaneously injecting human cancer cell lines with varying CXCR4 expression levels (e.g., U87, U87-stb-CXCR4, HT-29).[1][9]
-
Tracer Injection: A defined dose of the radiotracer (e.g., ~9 MBq of ⁶⁴Cu-AMD3465) is administered intravenously.[9]
-
PET/CT Imaging: Dynamic PET scans are acquired for a specified duration (e.g., 70 minutes), followed by whole-body static scans.[9]
-
Biodistribution: At selected time points post-injection, animals are euthanized, and organs of interest are harvested, weighed, and their radioactivity is measured using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).[13][14]
-
Blocking Studies: To confirm target specificity, a separate cohort of animals is pre-treated with a non-radiolabeled antagonist (e.g., a blocking dose of AMD3465) before the injection of the radiotracer. A significant reduction in tracer uptake in the target tissue indicates specific binding.[1]
CXCR4 Receptor Occupancy Study with N-[¹¹C]methyl-AMD3465
-
Animal Model: Wistar rats with subcutaneous C6 tumors are used.[8]
-
Treatment Groups: Animals are divided into a control group and groups pre-treated with varying doses of a CXCR4 antagonist (e.g., Plerixafor).[8]
-
PET Imaging: Dynamic PET scans are performed with arterial blood sampling to measure the input function.[8][15]
-
Data Analysis: The distribution volume (Vₜ) of the tracer in the tumor is estimated using pharmacokinetic modeling (e.g., Logan graphical analysis).[8][15]
-
Receptor Occupancy Calculation: Receptor occupancy is calculated based on the reduction in Vₜ in the pre-treated animals compared to the control group. The dose-response curve is then used to determine the in vivo ED₅₀.[8]
Visualizing Key Processes and Pathways
Diagrams are provided below to illustrate the CXCR4 signaling pathway, the experimental workflow for target engagement confirmation, and the logical relationship of a blocking study.
References
- 1. Imaging CXCR4 Expression in Human Cancer Xenografts: Evaluation of Monocyclam 64Cu-AMD3465 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Targeting of CXCR4—New Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N-[11C]Methyl-AMD3465 PET as a Tool for In Vivo Measurement of Chemokine Receptor 4 (CXCR4) Occupancy by Therapeutic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. [68Ga]Pentixafor-PET/CT for imaging of chemokine receptor CXCR4 expression in multiple myeloma - Comparison to [18F]FDG and laboratory values [thno.org]
- 12. Advances in PET imaging of the CXCR4 Receptor: [68Ga]Ga-PentixaFor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics [mdpi.com]
- 15. N-[11C]Methyl-AMD3465 PET as a Tool for In Vivo Measurement of Chemokine Receptor 4 (CXCR4) Occupancy by Therapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
AMD 3465: Comprehensive Guidelines for Safe Handling and Disposal in a Research Environment
For researchers, scientists, and drug development professionals utilizing AMD 3465, a potent and selective CXCR4 antagonist, this document provides essential safety protocols and detailed disposal procedures to ensure a safe laboratory environment and compliance with regulatory standards. The following information is intended to supplement, not replace, institutional safety guidelines and the product's Safety Data Sheet (SDS).
Immediate Safety and Handling Precautions
According to the Safety Data Sheet for this compound (hydrobromide), the substance is not classified as hazardous under the Globally Harmonized System (GHS). However, standard laboratory best practices should always be observed.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Use impermeable and resistant gloves. The specific glove material should be chosen based on the solvent used to dissolve this compound and institutional guidelines.
-
Body Protection: A standard laboratory coat is recommended.
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If complaints arise, consult a doctor.[1]
-
Skin Contact: While the product is generally not irritating to the skin, wash the affected area with soap and water.[1]
-
Eye Contact: Rinse the opened eye for several minutes under running water.[1]
-
Ingestion: If symptoms persist after swallowing, seek medical advice.[1]
Proper Disposal Procedures
The disposal of this compound and its containers must be conducted in accordance with all local, regional, national, and international regulations.
Step-by-Step Disposal Guidance:
-
Collection: Collect waste material, including unused this compound powder, solutions, and contaminated consumables (e.g., pipette tips, tubes), in a designated and clearly labeled hazardous waste container.
-
Containment: Ensure the waste container is properly sealed to prevent leakage or spillage.
-
Environmental Precaution: A critical step in the disposal process is to prevent the substance from entering sewers or surface and ground water.[1]
-
Institutional Protocol: Follow your institution's specific chemical waste disposal procedures. This typically involves contacting the Environmental Health and Safety (EHS) office for pickup and disposal.
-
Documentation: Maintain accurate records of the disposed of chemical, including its name, quantity, and date of disposal, as required by your institution.
Chemical and Physical Properties
A summary of the key quantitative data for this compound hexahydrobromide is provided in the table below for easy reference.
| Property | Value |
| Synonyms | GENZ-644494 hexahydrobromide |
| CAS Number | 185991-07-5 |
| Molecular Formula | C₂₄H₃₈N₆・6HBr |
| Molecular Weight | 896.07 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥97% (HPLC) |
| Solubility | Soluble in DMSO |
Experimental Protocols and Methodologies
This compound is a powerful tool for investigating the CXCL12/CXCR4 signaling axis, which is implicated in various physiological and pathological processes, including cancer metastasis and HIV entry. Below are examples of experimental applications.
In Vitro Cell-Based Assays
Cell Culture Treatment:
-
For experiments with cell lines such as U87 glioblastoma or Daoy medulloblastoma cells, a typical treatment concentration for this compound is 2.5 ng/mL.[2]
-
Cells are often serum-starved for 24 hours prior to treatment to synchronize their state and reduce the influence of growth factors in the serum.[2]
-
The effects of the treatment can be measured at various time points, such as 24 and 48 hours, using assays like trypan blue exclusion to assess cell growth and viability.[2]
In Vivo Animal Studies
Administration:
-
In murine models, this compound can be administered via subcutaneous osmotic pumps for continuous delivery.[2]
-
A typical loading concentration for the osmotic pumps is 10 mg/mL of this compound in sterile PBS.[2]
-
The infusion rate can be set to deliver a specific daily dose, for example, 0.25 μL/h, which corresponds to approximately 50 μ g/day .[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CXCL12/CXCR4 signaling pathway that this compound inhibits and a general workflow for an in vitro experiment using this compound.
Caption: CXCL12/CXCR4 signaling pathway inhibited by this compound.
Caption: General in vitro experimental workflow for this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
